molecular formula C28H55NO3 B022337 C10 Ceramide CAS No. 111122-57-7

C10 Ceramide

カタログ番号: B022337
CAS番号: 111122-57-7
分子量: 453.7 g/mol
InChIキー: FDWVAQFAMZLCAX-NBNLIBPQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-decanoyl-D-erythro-sphingosine, also known as C10 Ceramide (d18:1/10:0), is a synthetic, short-chain ceramide analog supplied with a high purity level (≥98.0%). This bioactive sphingolipid is a valuable tool for probing ceramide-mediated pathways in cellular physiology and disease research. Key Research Applications & Value: Cancer Biology Research: Studies indicate that short-chain ceramides, including C10, can significantly decrease cell viability and induce apoptosis in various cancer cell lines, such as those for colon, prostate, ovarian, and leukemia, unlike their long-chain counterparts . This positions this compound as a compound of interest for investigating novel anti-cancer mechanisms. TRP Channel Modulation: As a sphingosine derivative, this compound is relevant for studying the modulation of ion channels. Research shows that related sphingolipids like sphingosine and FTY720 are potent inhibitors of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a key regulator in cellular Mg²⁺ homeostasis, cardiac fibrosis, and neuronal cell death . Biomaterial Science: This ceramide has a remarkable ability to structure liquid edible oils into organogels at concentrations of 5 wt% . This property is exploited in developing potential trans-fat-free hard-stock fat replacers and novel biomaterials, allowing researchers to explore the intersection of food science and bioactive chemistry. Please Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

特性

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWVAQFAMZLCAX-NBNLIBPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H55NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420651
Record name N-decanoylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111122-57-7
Record name N-decanoylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

C10 Ceramide: A Technical Guide to its Role in Apoptotic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a variety of cellular processes, including the regulation of programmed cell death, or apoptosis. As a central hub in sphingolipid metabolism, the intracellular concentration of ceramide is tightly controlled and can be increased in response to diverse cellular stresses, such as exposure to chemotherapeutic agents, cytokines, and radiation.[1][2] Among the various ceramide species, which differ in their fatty acid chain length, C10 ceramide has emerged as a significant player in the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound engages and modulates apoptotic signaling pathways, offering valuable insights for researchers in basic science and drug development.

Core Signaling Pathways Modulated by this compound

This compound initiates and participates in a complex network of signaling cascades that converge to execute the apoptotic program. The primary pathways implicated in this compound-induced apoptosis include the intrinsic (mitochondrial) pathway, the stress-activated protein kinase (SAPK) pathways, and the modulation of protein kinase C (PKC) activity and Endoplasmic Reticulum (ER) stress.

The Intrinsic (Mitochondrial) Pathway

The mitochondrion is a central integrator of apoptotic signals, and this compound directly and indirectly targets this organelle to promote cell death. A key event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.[3]

This compound contributes to this process through several mechanisms:

  • Formation of Ceramide Channels: Ceramide can self-assemble within the mitochondrial outer membrane to form large, permeable channels. These channels are capable of allowing the passage of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytosol.[3]

  • Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of mitochondrial integrity. This compound can promote the translocation of pro-apoptotic Bax from the cytosol to the mitochondria.[4] Once at the mitochondria, Bax can oligomerize and form pores, further contributing to the release of cytochrome c.

  • Induction of Mitochondrial Permeability Transition (MPT): In some cellular contexts, ceramide can induce the MPT, a sudden increase in the permeability of the inner mitochondrial membrane to solutes, leading to mitochondrial swelling and rupture.[5]

The release of cytochrome c into the cytosol is a critical step, as it binds to Apaf-1 and pro-caspase-9 to form the apoptosome, a multi-protein complex that activates caspase-9. Activated caspase-9 then initiates a caspase cascade by cleaving and activating effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[2][6]

Stress-Activated Protein Kinase (SAPK) Pathways: JNK and p38 MAPK

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) are key signaling molecules that are activated in response to cellular stress and play a significant role in mediating ceramide-induced apoptosis.[7][8][9]

  • JNK Pathway: this compound can lead to the activation of the JNK signaling cascade.[10] Activated JNK can phosphorylate and modulate the activity of various downstream targets, including members of the Bcl-2 family. For instance, JNK-mediated phosphorylation of the anti-apoptotic protein Bcl-2 can inhibit its function, thereby promoting apoptosis.[11]

  • p38 MAPK Pathway: Similar to the JNK pathway, this compound can also induce the activation of p38 MAPK.[4][12] Activated p38 MAPK can contribute to apoptosis through various mechanisms, including the phosphorylation and activation of pro-apoptotic proteins and the regulation of gene expression.

A proposed mechanism for ceramide-induced activation of these pathways involves the upregulation of thioredoxin-interacting protein (Txnip). Ceramide increases the expression of Txnip, which in turn binds to and inhibits thioredoxin. This relieves the inhibitory effect of thioredoxin on apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of both the JNK and p38 MAPK pathways.[7]

Modulation of Protein Kinase C (PKC)

Protein kinase C (PKC) isoforms are a family of serine/threonine kinases that are involved in a wide range of cellular processes, including proliferation and survival. The relationship between ceramide and PKC is complex, with evidence suggesting that ceramide can both activate and inhibit different PKC isoforms.[13][14][15]

Some studies suggest that ceramide can inhibit the activity of certain PKC isoforms, such as PKCα, which are often associated with cell survival.[13] By inhibiting these pro-survival signals, ceramide can tip the cellular balance towards apoptosis. Conversely, other studies indicate that low concentrations of ceramide can activate atypical PKC isoforms like PKCζ, which can then participate in stress signaling pathways that may, under certain conditions, contribute to cell death.[14][16]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a state of cellular stress known as the unfolded protein response (UPR) or ER stress. Prolonged or severe ER stress can trigger apoptosis.

This compound has been shown to induce ER stress, which can contribute to its pro-apoptotic effects. Ceramide can disrupt ER calcium homeostasis, leading to the activation of the UPR.[17] This can result in the upregulation of pro-apoptotic transcription factors like CHOP and the activation of JNK, further amplifying the apoptotic signal.[17]

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound is both concentration- and time-dependent. The following tables summarize quantitative data from various studies, though it is important to note that the specific effective concentrations can vary between different cell types.

Cell LineThis compound ConcentrationEffectReference
Human adenoid cystic carcinoma cells100 µMIncreased CHOP mRNA expression and JNK phosphorylation[17]
HL-605 µMTime- and concentration-dependent growth suppression[18]
Rat heart mitochondriaNot specifiedRelease of cytochrome c and AIF[19]
AssayCell LineThis compound TreatmentResultReference
Caspase-3 ActivityRice protoplasts (using C6-ceramide as a model)6 hoursApproximately 4-fold increase[20]
Cell ViabilityNon-small cell lung cancer cells (A549, PC9) (using C2-ceramide as a model)50 µmol/lTime- and concentration-dependent decrease[21]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's role in apoptosis. Below are representative protocols for key experiments.

Cell Culture and Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and recover overnight.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as ethanol (B145695) or DMSO, to create a concentrated stock solution.

  • Cell Treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the ceramide-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the ceramide stock).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptotic Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.[24][25]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, phospho-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced apoptosis.

C10_Ceramide_Mitochondrial_Pathway cluster_mito Mitochondrial Events C10_Ceramide This compound Bax Bax (cytosolic) C10_Ceramide->Bax promotes translocation Ceramide_Channel Ceramide Channel Formation C10_Ceramide->Ceramide_Channel Mitochondrion Mitochondrion Bax_mito Bax (mitochondrial) Bax->Bax_mito MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_mito->MOMP Bcl2 Bcl-2 Bcl2->MOMP inhibits Ceramide_Channel->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Mitochondrial Apoptotic Pathway.

C10_Ceramide_SAPK_Pathway C10_Ceramide This compound Txnip Txnip Expression C10_Ceramide->Txnip upregulates Thioredoxin Thioredoxin Txnip->Thioredoxin inhibits ASK1 ASK1 Thioredoxin->ASK1 inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK activates Apoptotic_Substrates Phosphorylation of Apoptotic Substrates (e.g., Bcl-2) JNK->Apoptotic_Substrates p38 p38 MAPK MKK3_6->p38 activates p38->Apoptotic_Substrates Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis

Caption: this compound Activation of JNK and p38 MAPK Pathways.

C10_Ceramide_PKC_ER_Stress cluster_er ER Stress Pathway C10_Ceramide This compound PKC_survival Pro-survival PKC (e.g., PKCα) C10_Ceramide->PKC_survival inhibits PKC_atypical Atypical PKC (e.g., PKCζ) C10_Ceramide->PKC_atypical activates Ca_disruption ER Ca2+ Homeostasis Disruption C10_Ceramide->Ca_disruption Apoptosis Apoptosis PKC_survival->Apoptosis inhibits PKC_atypical->Apoptosis ER Endoplasmic Reticulum (ER) ER_Stress ER Stress / UPR Ca_disruption->ER_Stress CHOP CHOP Upregulation ER_Stress->CHOP JNK_ER JNK Activation ER_Stress->JNK_ER CHOP->Apoptosis JNK_ER->Apoptosis

Caption: Modulation of PKC and Induction of ER Stress by this compound.

Conclusion

This compound is a potent inducer of apoptosis that acts through a multifaceted and interconnected network of signaling pathways. Its ability to directly target mitochondria, activate stress-related kinases, modulate PKC activity, and induce ER stress underscores its significance as a key regulator of cell fate. A thorough understanding of these mechanisms is paramount for leveraging ceramide signaling in therapeutic strategies, particularly in the context of cancer and other diseases characterized by aberrant apoptosis. This guide provides a foundational framework for researchers and drug development professionals to explore the complex and promising role of this compound in programmed cell death.

References

The Role of C10 Ceramide in Inducing Cellular Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. Emerging evidence has highlighted the pivotal role of sphingolipids, particularly ceramides (B1148491), as key signaling molecules in the induction of senescence. This technical guide focuses on the role of C10 ceramide, a saturated fatty acid ceramide, in driving cells into a senescent state. While much of the research has utilized other short-chain (C2, C6, C8) and long-chain (C16, C18) ceramides as experimental tools, the findings provide a strong framework for understanding the mechanisms likely employed by this compound. This document will detail the signaling pathways, provide quantitative data from relevant studies, and present detailed experimental protocols for investigating ceramide-induced senescence.

Note on Ceramide Analogs: It is important to note that a significant portion of the available quantitative data on ceramide-induced senescence has been generated using short-chain ceramide analogs (e.g., C2, C6, C8 ceramides) due to their cell permeability. While this guide focuses on this compound, data from these analogs will be presented to illustrate the general principles of ceramide-mediated senescence, with the understanding that they serve as valuable surrogates.

Core Signaling Pathways in this compound-Induced Senescence

This compound is implicated in the activation of key tumor suppressor pathways that converge to enforce cell cycle arrest, a hallmark of senescence. The primary pathways involved are the p53/p21 pathway and the Retinoblastoma (Rb) protein pathway. Additionally, Protein Phosphatase 2A (PP2A) has been identified as a direct target of ceramides, playing a crucial role in these signaling cascades.

The p53/p21 Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress. Upon activation by stimuli such as DNA damage or oxidative stress, which can be induced by ceramides, p53 transcriptionally activates a suite of target genes, including the cyclin-dependent kinase (CDK) inhibitor p21. p21, in turn, binds to and inhibits cyclin/CDK complexes, primarily Cyclin E/CDK2 and Cyclin D/CDK4/6, leading to a G1 cell cycle arrest.

p53_p21_pathway C10_Ceramide This compound ROS Reactive Oxygen Species (ROS) C10_Ceramide->ROS p53 p53 ROS->p53 activation p21 p21 (CDKN1A) p53->p21 transcriptional activation Cyclin_CDK Cyclin D/CDK4/6 Cyclin E/CDK2 p21->Cyclin_CDK inhibition Cell_Cycle_Arrest G1 Cell Cycle Arrest (Senescence) Cyclin_CDK->Cell_Cycle_Arrest

The Retinoblastoma (Rb) Pathway

The Retinoblastoma (Rb) protein is a key regulator of the G1/S checkpoint of the cell cycle. In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. The phosphorylation of Rb by Cyclin D/CDK4/6 and Cyclin E/CDK2 inactivates it, releasing E2F and allowing cell cycle progression. Ceramides promote the accumulation of hypophosphorylated Rb, thereby enforcing the G1 arrest characteristic of senescence. This is achieved, in part, through the p53/p21-mediated inhibition of CDKs and through the direct activation of protein phosphatases that dephosphorylate Rb.[1]

Rb_Pathway C10_Ceramide This compound PP2A PP2A C10_Ceramide->PP2A activation p_Rb Phosphorylated Rb (pRb) PP2A->p_Rb dephosphorylation Rb Hypophosphorylated Rb p_Rb->Rb E2F E2F Transcription Factors Rb->E2F sequesters Cell_Cycle_Arrest G1 Cell Cycle Arrest (Senescence) Rb->Cell_Cycle_Arrest S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

The Role of Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is a serine/threonine phosphatase that plays a critical role in regulating various cellular processes. Studies have shown that ceramides, including those with decanoyl (C10) acyl chains, can directly activate the heterotrimeric form of PP2A.[2][3] This activation of PP2A by ceramide can contribute to the dephosphorylation and inactivation of pro-proliferative kinases such as Akt, and the dephosphorylation and activation of tumor suppressors like Rb.[4][5]

PP2A_Activation C10_Ceramide This compound PP2A_inactive Inactive PP2A (Heterotrimer) C10_Ceramide->PP2A_inactive direct binding & activation PP2A_active Active PP2A PP2A_inactive->PP2A_active Akt_p Phosphorylated Akt (Active) PP2A_active->Akt_p dephosphorylation Rb_p Phosphorylated Rb (Inactive) PP2A_active->Rb_p dephosphorylation Akt Akt (Inactive) Akt_p->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Rb Hypophosphorylated Rb (Active) Rb_p->Rb Cell_Cycle_Arrest Cell Cycle Arrest Rb->Cell_Cycle_Arrest

Quantitative Data on Ceramide-Induced Senescence

The following tables summarize quantitative data from studies investigating the effects of exogenous ceramides on cellular senescence.

Ceramide AnalogCell LineConcentrationEffectReference
C2-ceramideC2C12 myoblasts50 µMUpregulation of p53 and p21 protein expression.[6][7]
C6-ceramideWI-38 human diploid fibroblasts10-15 µMInhibition of DNA synthesis and mitogenesis, induction of retinoblastoma dephosphorylation.[1]
C6-ceramideHuman umbilical vein endothelial cells (HUVECs)Not specified2.4-fold increase in endogenous ceramide levels upon senescence onset.[8]
C2-ceramideMCF-7 breast cancer cells20 µM1.46-fold increase in PAI-1 mRNA and 5.22-fold increase in TGase II mRNA after 24 hours.[9]
ParameterCell LineTreatmentResultReference
Endogenous Ceramide LevelsWI-38 human diploid fibroblastsReplicative Senescence4-fold increase in endogenous ceramide levels.[1]
Neutral Sphingomyelinase ActivityWI-38 human diploid fibroblastsReplicative Senescence8-10 fold increase in activity.[1]
Cell Cycle DistributionC2C12 myoblasts50 µM C2-ceramideIncreased proportion of cells in the G2-phase.[6][7]
SA-β-galactosidase StainingC2C12 myoblasts50 µM C2-ceramideHigher β-galactosidase staining compared to control.[6][7]

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is for the qualitative detection of SA-β-galactosidase activity, a common biomarker for senescent cells.

SA_beta_Gal_Workflow start Start: Cells grown on coverslips or in plates wash1 Wash with PBS start->wash1 fix Fix with 2% formaldehyde (B43269)/ 0.2% glutaraldehyde (B144438) in PBS (5 minutes at RT) wash1->fix wash2 Wash with PBS (2x) fix->wash2 stain Add SA-β-Gal Staining Solution wash2->stain incubate Incubate at 37°C (no CO2) for 12-16 hours stain->incubate wash3 Wash with PBS incubate->wash3 mount Mount with mounting medium containing a nuclear counterstain (e.g., DAPI) wash3->mount image Image using a bright-field microscope mount->image

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 2% (v/v) formaldehyde and 0.2% (v/v) glutaraldehyde in PBS.

  • SA-β-Gal Staining Solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Mounting medium with DAPI

Procedure:

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with the Fixation Solution for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the SA-β-Gal Staining Solution to the cells, ensuring they are completely covered.

  • Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours. Protect from light.

  • Check for the development of a blue color under a microscope.

  • Aspirate the staining solution and wash the cells with PBS.

  • Mount the coverslips with mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a bright-field microscope to visualize the blue-stained senescent cells and a fluorescence microscope for the DAPI-stained nuclei.

Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide (PI)

This protocol describes the analysis of cell cycle distribution based on DNA content using propidium iodide staining.

Flow_Cytometry_Workflow start Start: Harvest cells wash1 Wash with PBS start->wash1 fix Fix in ice-cold 70% ethanol (B145695) (at least 2 hours at -20°C) wash1->fix wash2 Wash with PBS fix->wash2 resuspend Resuspend in PI Staining Solution (PI and RNase A in PBS) wash2->resuspend incubate Incubate at room temperature for 30 minutes in the dark resuspend->incubate analyze Analyze on a flow cytometer incubate->analyze

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

Procedure:

  • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

  • Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

  • The resulting DNA content histogram can be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

ROS_Detection_Workflow start Start: Cells in culture wash1 Wash with serum-free medium start->wash1 load Load with DCFH-DA solution (e.g., 10 µM in serum-free medium) wash1->load incubate1 Incubate at 37°C for 30 minutes load->incubate1 wash2 Wash with PBS incubate1->wash2 treat Treat with this compound wash2->treat incubate2 Incubate for the desired time treat->incubate2 measure Measure fluorescence (Ex/Em ~485/535 nm) incubate2->measure

Materials:

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • This compound

Procedure:

  • Seed cells in a multi-well plate suitable for fluorescence measurements.

  • On the day of the experiment, wash the cells with warm, serum-free medium.

  • Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.

  • Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Incubate for the desired treatment period.

  • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion

This compound, as a member of the ceramide family of sphingolipids, plays a significant role in inducing cellular senescence. It exerts its effects by activating critical tumor suppressor pathways, including the p53/p21 and Rb pathways, leading to a robust cell cycle arrest. A key molecular mechanism involves the direct activation of Protein Phosphatase 2A, which can dephosphorylate and modulate the activity of key proteins in these pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-senescent effects of this compound and further elucidate its mechanisms of action. A deeper understanding of how this compound and other ceramides regulate cellular senescence will be invaluable for the development of novel therapeutic strategies for age-related diseases and cancer.

References

C10 Ceramide: A Technical Guide to its Role as a Modulator of Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids implicated in a wide array of cellular processes, including the regulation of inflammatory responses. Among the various ceramide species, C10 ceramide (N-decanoyl-sphingosine) is emerging as a significant modulator of inflammation. This technical guide provides an in-depth overview of the current understanding of this compound's role in inflammatory signaling. It details the molecular mechanisms, particularly its influence on the NF-κB and MAPK signaling pathways, and presents quantitative data from relevant studies. Furthermore, this document includes detailed experimental protocols for investigating the effects of this compound and provides visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development in this area. While much of the detailed experimental data has been generated using other short-chain ceramides like C2 and C6 as cell-permeable analogs, the fundamental mechanisms are considered to be broadly applicable to this compound.

Introduction to this compound and Inflammation

Ceramides are central molecules in sphingolipid metabolism and act as second messengers in the signaling cascades that govern cellular responses to stress, proliferation, apoptosis, and inflammation.[1][2] The acyl chain length of ceramides can vary, giving rise to distinct biological activities. This compound, a saturated ceramide with a 10-carbon acyl chain, has been investigated for its role in modulating inflammatory pathways.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, controlling the expression of pro-inflammatory cytokines and enzymes.[3] Emerging evidence suggests that this compound can influence these pathways, thereby modulating the inflammatory response.

This compound and Key Inflammatory Signaling Pathways

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.

While direct quantitative data for this compound is limited, studies using cell-permeable short-chain ceramides like C2-ceramide have demonstrated a complex, often cell-type and stimulus-dependent, regulation of the NF-κB pathway.[4] Some studies suggest that ceramides can inhibit NF-κB activation induced by certain stimuli, such as lipopolysaccharide (LPS).[5] This inhibition may occur through the suppression of IκB kinase (IKK) activity, which is crucial for IκBα degradation.[5] Conversely, other studies indicate that ceramides can also promote NF-κB activation, potentially through different mechanisms or in different cellular contexts.[3]

Caption: this compound's potential modulation of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines. These pathways are involved in the regulation of cytokine production, cell proliferation, and apoptosis.

Studies on short-chain ceramides have shown that they can activate the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis.[6][7] The activation of these pathways can lead to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. For instance, ceramide-induced activation of p38 MAPK and JNK can contribute to the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[8]

MAPK_Pathway Cellular_Stress Cellular Stress / Inflammatory Stimuli C10_Ceramide This compound Cellular_Stress->C10_Ceramide MEK1_2 MEK1/2 Cellular_Stress->MEK1_2 ASK1 ASK1 C10_Ceramide->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors ERK ERK MEK1_2->ERK ERK->Transcription_Factors Inflammatory_Response Inflammatory Gene Expression (e.g., COX-2, Cytokines) Transcription_Factors->Inflammatory_Response

Caption: this compound's potential role in activating MAPK signaling pathways.

Quantitative Data on Ceramide's a Modulator of Inflammatory Responses

The following tables summarize quantitative data from studies investigating the effects of short-chain ceramides on inflammatory markers. It is important to note that these studies did not specifically use this compound, but the data provides a valuable reference for its potential effects.

Table 1: Effect of Ceramides on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Cell TypeStimulusCeramide AnalogConcentrationEffectReference
RAW 264.7 MacrophagesLPSC2-ceramide10-50 µMInhibition of NO and PGE2 production[5]
Murine MacrophagesLPSC2-ceramideNot specifiedPotentiation of PGE2 production[9]

Table 2: Effect of Ceramides on Cytokine Production

Cell TypeStimulusCeramide AnalogConcentrationCytokineEffectReference
Mast CellsLPSC8-ceramideNot specifiedIL-5, IL-10, IL-13Reduced production[8]
MacrophagesLPSC8-ceramideNot specifiedIL-6, TNF-αReduced production[8]
THP-1 MonocytesTNF-αCERK inhibitorNot specifiedIL-1β, MCP-1Reduced secretion[10]

Table 3: Effect of Ceramides on Inflammatory Gene and Protein Expression

Cell TypeStimulusCeramide AnalogConcentrationTargetEffectReference
RAW 264.7 MacrophagesLPSC2-ceramide10-50 µMiNOS, COX-2Inhibition of induction[5]
Human Mammary Epithelial Cells-C2- or C6-ceramideNot specifiedCOX-2Increased protein and mRNA levels[11]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on inflammatory responses in cell culture. These should be optimized for specific cell types and experimental questions.

Preparation and Administration of this compound

This compound is a lipid and requires a specific protocol for solubilization and delivery to cells in culture.

Materials:

  • This compound (N-decanoyl-sphingosine)

  • Ethanol (B145695) or DMSO (cell culture grade)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM) in ethanol or DMSO.

  • To prepare a working solution, complex the this compound with BSA. A common method is to slowly add the ceramide stock solution to a BSA solution (e.g., 10% w/v in serum-free medium) while vortexing to facilitate binding. The final molar ratio of ceramide to BSA should be optimized, but a 1:1 to 5:1 ratio is a common starting point.

  • Incubate the ceramide-BSA complex at 37°C for 15-30 minutes.

  • Dilute the ceramide-BSA complex in complete cell culture medium to the desired final concentration for treating cells.

  • Always include a vehicle control (BSA in medium with the same final concentration of ethanol or DMSO) in your experiments.

Ceramide_Prep_Workflow Start Start Dissolve Dissolve this compound in Ethanol/DMSO Start->Dissolve Complex Complex with BSA in Serum-Free Medium Dissolve->Complex Incubate Incubate at 37°C Complex->Incubate Dilute Dilute in Complete Medium Incubate->Dilute Treat Treat Cells Dilute->Treat End End Treat->End

References

The De Novo Synthesis Pathway of Short-Chain Ceramides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the de novo synthesis pathway for short-chain ceramides (B1148491). It is designed to serve as a core resource for professionals in research and drug development, offering detailed information on the enzymatic cascade, subcellular localization, and key regulatory mechanisms. This guide also includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and further investigation of this critical metabolic pathway.

Introduction to De Novo Ceramide Synthesis

Ceramides are central bioactive lipids that function as both structural components of cellular membranes and critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] The de novo synthesis pathway, originating in the endoplasmic reticulum, is a fundamental route for generating ceramides from basic precursors.[3] This pathway is particularly significant as it establishes the initial pool of ceramides with varying acyl chain lengths, which in turn dictates their subsequent metabolic fate and biological function. Short-chain ceramides, typically those with C14 to C16 acyl chains, have distinct roles in cellular signaling and have been implicated in various pathological conditions.[4][5]

The Enzymatic Cascade of De Novo Short-Chain Ceramide Synthesis

The de novo synthesis of short-chain ceramides is a four-step enzymatic process that primarily occurs on the cytosolic face of the endoplasmic reticulum (ER).[6]

Step 1: Condensation of L-serine and Palmitoyl-CoA

The pathway is initiated by the rate-limiting enzyme Serine Palmitoyltransferase (SPT) , which catalyzes the condensation of L-serine and a fatty acyl-CoA. For the synthesis of the sphingoid backbone, palmitoyl-CoA (C16) is the predominant substrate.[6] SPT is a complex composed of two main subunits, SPTLC1 and either SPTLC2 or SPTLC3.[7]

Step 2: Reduction of 3-Ketosphinganine

The product of the SPT reaction, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by the enzyme 3-Ketosphinganine Reductase (KDSR) , utilizing NADPH as a cofactor.[8]

Step 3: N-acylation of Sphinganine by Ceramide Synthases (CerS)

The addition of a fatty acyl chain to sphinganine is catalyzed by a family of six Ceramide Synthases (CerS1-6) .[9][10] Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths, thereby determining the acyl chain composition of the resulting dihydroceramide (B1258172). For the synthesis of short-chain ceramides, CerS5 and CerS6 are the key enzymes, preferentially utilizing myristoyl-CoA (C14-CoA) and palmitoyl-CoA (C16-CoA) as substrates.[11][12]

Step 4: Desaturation of Dihydroceramide

The final step is the introduction of a trans-double bond at the 4,5-position of the sphinganine backbone of dihydroceramide by Dihydroceramide Desaturase 1 (DEGS1) , which converts dihydroceramide into ceramide.[7]

Subcellular Localization

The entire de novo synthesis pathway is primarily localized to the endoplasmic reticulum.[6] There is also evidence of ceramide synthase activity in mitochondria-associated membranes (MAM), a specialized region of the ER in close contact with mitochondria.[13] Once synthesized, ceramides can be transported to the Golgi apparatus for further metabolism into more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide.[14]

Quantitative Data

Substrate Specificity of Ceramide Synthases (CerS)

The diversity of ceramide species is largely determined by the substrate specificity of the six CerS isoforms. The following table summarizes the preferential fatty acyl-CoA substrates for each CerS, with a focus on those responsible for short-chain ceramide synthesis.

Ceramide Synthase (CerS)Primary Acyl-CoA SubstratesResulting Ceramide SpeciesPrimary Tissue Expression
CerS5 C14:0-CoA, C16:0-CoA, C18:0-CoA[12]C14-, C16-, C18-CeramidesLow levels in most tissues, higher in lung[12]
CerS6 C14:0-CoA, C16:0-CoA[3][11]C14-, C16-CeramidesExpressed in most tissues at low levels[12]
CerS1C18:0-CoA[11]C18-CeramideMuscle, Neurons[12]
CerS2C22:0-C26:0-CoA[14]Very-long-chain CeramidesBroadly expressed
CerS3C18:0-C24:0-CoA (broad)[11]Broad range of CeramidesEpidermis, Testis[12]
CerS4C18:0-C22:0-CoA[12]C18- to C22-CeramidesBroadly expressed
Kinetic Parameters of CerS5 and CerS6

Detailed kinetic parameters for human CerS5 and CerS6 with short-chain acyl-CoAs are not extensively documented in a consolidated manner. However, studies on overexpressed enzymes provide some insights. The Vmax of CerS3 towards sphinganine was found to increase significantly in the presence of Acyl-CoA-binding protein (ACBP), highlighting the potential for regulatory proteins to influence kinetic parameters.[15]

EnzymeSubstrateKmVmaxConditionsReference
CerS3Sphinganine-55 to 235 pmol/mg/minIn the presence of ACBP[15]
Cellular Concentrations of Short-Chain Ceramides

The cellular levels of specific ceramide species can vary significantly depending on the cell type and physiological conditions. C16:0-ceramide is often the most abundant species in several cell lines.[16]

Cell LineCeramide SpeciesConcentration (pmol/nmol phosphate)Reference
HeLaC16:0-Ceramide0.34[17]
HeLaC24:0-Ceramide2.16[17]
HeLaC24:1-Ceramide2.66[17]

Studies have shown that exposure of HeLa cells to ionizing radiation leads to specific increases in mitochondrial C16:0-ceramide.[6] In MCF-7 cells, knockdown of CerS2, a very-long-chain ceramide synthase, leads to an increase in C14:0- and C16:0-ceramides, suggesting a compensatory mechanism.[11]

Experimental Protocols

In Vitro Ceramide Synthase Assay using LC-MS/MS

This protocol is adapted from established methods for measuring ceramide synthase activity in cell or tissue lysates.[18][19]

Materials:

  • Cell or tissue homogenates

  • Sphinganine (substrate)

  • Fatty acyl-CoAs (e.g., C14:0-CoA, C16:0-CoA)

  • Reaction buffer (e.g., HEPES-KOH, pH 7.4, containing MgCl2 and DTT)

  • Internal standard (e.g., C17:0-ceramide)

  • Chloroform (B151607), Methanol (B129727) (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Homogenate Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer on ice. Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, combine the cell homogenate (e.g., 20-50 µg of protein), sphinganine (e.g., 10 µM), and the specific fatty acyl-CoA (e.g., 50 µM) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. Add the internal standard (e.g., C17:0-ceramide) to each sample for quantification. Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phases).

  • LC-MS/MS Analysis: Analyze the samples using a reverse-phase C18 column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific ceramide products.

Ceramide Synthase Assay using NBD-Sphinganine and HPLC

This method offers a fluorescent alternative to radiolabeled or mass spectrometry-based assays.[7][20]

Materials:

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoAs

  • Cell or tissue homogenates

  • Methanol

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup: Perform the enzymatic reaction as described in the LC-MS/MS protocol, but substitute sphinganine with NBD-sphinganine.

  • Reaction Termination: Terminate the reaction by adding methanol. Centrifuge to pellet the protein.

  • HPLC Analysis: Directly inject the supernatant onto a reverse-phase HPLC column. Separate the fluorescent substrate (NBD-sphinganine) from the product (NBD-dihydroceramide) using an appropriate gradient.

  • Quantification: Quantify the amount of NBD-dihydroceramide formed by integrating the peak area from the fluorescence chromatogram.

Lipid Extraction from Cultured Cells for Ceramide Analysis

This is a general protocol for extracting total lipids, including ceramides, from cultured cells.[8][9]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Chloroform, Methanol

  • Sonicator or homogenizer

Procedure:

  • Cell Harvesting: Harvest cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.

  • Lipid Extraction: Resuspend the cell pellet in a single-phase solvent system of chloroform:methanol (e.g., 1:2 v/v). Sonicate or homogenize the sample to ensure complete cell lysis and lipid extraction.

  • Phase Separation: Induce phase separation by adding chloroform and water (or a saline solution) to achieve a final ratio of approximately 2:1:0.8 (v/v/v) of chloroform:methanol:water. Vortex and centrifuge to separate the phases.

  • Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase, avoiding the protein interface.

  • Drying and Storage: Dry the lipid extract under nitrogen and store at -20°C or -80°C until analysis.

Stable Isotope Labeling of Ceramides in Cultured Cells

Metabolic labeling with stable isotopes allows for the tracking of de novo synthesized ceramides.[21]

Materials:

  • Cultured cells

  • Stable isotope-labeled precursor (e.g., [¹³C]-L-serine or [²H]-palmitic acid)

  • Culture medium

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the regular culture medium with a medium containing the stable isotope-labeled precursor.

  • Incubation: Incubate the cells for a specific period to allow for the incorporation of the label into newly synthesized ceramides. The labeling time can be varied to study the kinetics of synthesis.

  • Lipid Extraction: Harvest the cells and perform lipid extraction as described in protocol 4.3.

  • LC-MS/MS Analysis: Analyze the lipid extract by LC-MS/MS. Monitor the mass shifts corresponding to the incorporation of the stable isotope in the ceramide species of interest. This allows for the differentiation and quantification of newly synthesized ceramides from the pre-existing pool.

Visualizations

De Novo Ceramide Synthesis Pathway

DeNovo_Ceramide_Synthesis Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine KDSR KDSR Ketosphinganine->KDSR Sphinganine Sphinganine CerS56 CerS5 / CerS6 Sphinganine->CerS56 FattyAcylCoA Myristoyl-CoA (C14) Palmitoyl-CoA (C16) FattyAcylCoA->CerS56 Dihydroceramide Dihydroceramide (C14, C16) DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Short-Chain Ceramide (C14, C16) SPT->Ketosphinganine Endoplasmic Reticulum KDSR->Sphinganine CerS56->Dihydroceramide DEGS1->Ceramide

Caption: The de novo synthesis pathway of short-chain ceramides in the endoplasmic reticulum.

Experimental Workflow for In Vitro Ceramide Synthase Assay

Ceramide_Synthase_Assay_Workflow Start Start: Cell/Tissue Homogenate Reaction Incubation at 37°C (Substrates + Homogenate) Start->Reaction Termination Reaction Termination & Lipid Extraction Reaction->Termination Drying Dry Lipid Extract Termination->Drying Reconstitution Reconstitute in LC-MS/MS Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: A generalized workflow for an in vitro ceramide synthase assay using LC-MS/MS.

Logical Relationship of Ceramide Synthase Substrate Specificity

CerS_Specificity CerS Ceramide Synthases CerS5/6 CerS1 CerS2/4 Substrates Fatty Acyl-CoA Substrates Short-Chain (C14-C16) Long-Chain (C18) Very-Long-Chain (C20-C26) CerS:c56->Substrates:sc CerS:c1->Substrates:lc CerS:c24->Substrates:vlc Products Ceramide Products Short-Chain Ceramides Long-Chain Ceramides Very-Long-Chain Ceramides Substrates:sc->Products:scp Substrates:lc->Products:lcp Substrates:vlc->Products:vlcp

Caption: The relationship between Ceramide Synthase isoforms and their fatty acyl-CoA substrate specificity.

References

The Biophysical Impact of C10 Ceramide on Membrane Dynamics and Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical bioactive molecules that modulate cellular processes ranging from signal transduction to apoptosis. Among these, the short-chain C10 ceramide has garnered significant interest for its ability to readily intercalate into cellular membranes and mimic the effects of endogenously produced ceramides. This technical guide provides an in-depth analysis of the impact of this compound on the biophysical properties of cellular membranes, with a particular focus on membrane fluidity and the formation of specialized lipid domains. We will explore the structural basis for this compound's effects, its role in key signaling pathways, and detail the experimental protocols used to investigate these phenomena. Quantitative data from relevant studies are summarized to provide a comprehensive overview for researchers and professionals in drug development.

Introduction: The Significance of this compound in Membrane Biology

Ceramides are central to sphingolipid metabolism and act as potent second messengers in a multitude of cellular signaling cascades.[1] Comprising a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the length and saturation of the acyl chain are critical determinants of a ceramide's biological function and biophysical impact on membranes.[2][3] Short-chain ceramides, such as this compound (N-decanoyl-sphingosine), are valuable experimental tools due to their increased water solubility and ability to be exogenously delivered to cells, where they effectively mimic the actions of their long-chain counterparts generated in situ.

The plasma membrane is not a homogenous fluid lipid bilayer but is organized into microdomains, or "lipid rafts," enriched in sphingolipids and cholesterol. These domains serve as platforms for signal transduction. The generation of ceramide within these domains, often through the enzymatic activity of sphingomyelinase (SMase), leads to significant alterations in membrane organization and fluidity, impacting a host of cellular events, most notably the induction of apoptosis.[4][5] Understanding the precise biophysical changes induced by this compound is therefore crucial for elucidating its mechanism of action and for the development of therapeutics that target ceramide-mediated pathways.

Biophysical Impact of this compound on Membranes

The introduction of this compound into a lipid bilayer initiates a cascade of biophysical alterations, primarily driven by its unique molecular geometry and capacity for hydrogen bonding.

Induction of Membrane Order and Decreased Fluidity

Saturated ceramides, including short-chain variants like C10, have a pronounced ordering effect on the fluid phospholipid membrane.[2][6] The planar, saturated acyl chain of this compound allows for tight packing with neighboring lipids, leading to a more ordered, gel-like state. This increase in order corresponds to a decrease in membrane fluidity, which can be quantified by various biophysical techniques. The effects of ceramide on membrane fluidity are complex and depend on factors such as acyl chain length and the saturation state of surrounding lipids.[7]

The primary mechanism for this ordering effect is the strong intermolecular hydrogen bonding network that ceramides can form at the membrane interface.[1][4] This, combined with the hydrophobic nature of the molecule, drives the segregation of ceramide into distinct domains.

Formation of Ceramide-Rich Platforms (CRPs)

A hallmark of ceramide's action is the formation of large, highly ordered domains known as ceramide-rich platforms (CRPs).[5][7] These platforms arise from the coalescence of smaller lipid rafts following the generation or introduction of ceramide.[4] Super-resolution microscopy has revealed that CRPs can have an average diameter of approximately 75 nm and are composed of at least 20 ceramide molecules.[8]

These CRPs are biophysically distinct from the surrounding liquid-disordered membrane and even from the liquid-ordered state of typical lipid rafts. They exhibit a gel-like consistency, which has profound implications for the lateral mobility and function of membrane-associated proteins.[4] It has been demonstrated that ceramide can displace cholesterol from lipid rafts, contributing to this reorganization.[9]

This compound in Cellular Signaling

The biophysical alterations induced by this compound are intrinsically linked to its role as a signaling molecule, particularly in the induction of apoptosis.

Apoptosis and Stress Signaling

Ceramide is a well-established mediator of apoptosis in response to a variety of cellular stresses, including treatment with cytokines like tumor necrosis factor-alpha (TNF-α) and chemotherapeutic agents.[10][11] The formation of CRPs is central to this process. These platforms act as scaffolds to recruit and cluster death receptors, such as Fas/CD95, thereby amplifying the apoptotic signal.[7]

Downstream Effector Pathways

Once these signaling platforms are formed, ceramide can influence the activity of various downstream effector proteins. Key ceramide-activated pathways include:

  • Ceramide-Activated Protein Phosphatases (CAPPs): Ceramide directly binds to and activates protein phosphatases, including PP1 and PP2A.[7][12] These phosphatases can dephosphorylate and regulate the activity of key signaling proteins involved in cell survival and apoptosis.

  • Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: The ceramide-mediated signaling cascade often involves the activation of the JNK pathway, a critical regulator of the cellular stress response that can lead to apoptosis.[10][13]

The following diagram illustrates a simplified signaling pathway initiated by the generation of ceramide.

G Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide This compound Generation/Addition SMase->Ceramide CRP Ceramide-Rich Platform (CRP) Formation Ceramide->CRP CAPP CAPP Activation (PP1, PP2A) Ceramide->CAPP JNK SAPK/JNK Pathway Activation Ceramide->JNK Receptor Death Receptor Clustering (e.g., Fas/CD95) CRP->Receptor Apoptosis Apoptosis Receptor->Apoptosis CAPP->Apoptosis JNK->Apoptosis

This compound-Initiated Apoptotic Signaling Pathway.

Experimental Protocols

Investigating the biophysical effects of this compound on membranes requires specialized techniques. Below are detailed methodologies for key experiments.

Measurement of Membrane Fluidity using Laurdan (B1674558) Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment in the lipid bilayer.[14] Changes in membrane water content, which correlate with lipid packing and fluidity, cause a shift in Laurdan's emission spectrum. This shift is quantified by the Generalized Polarization (GP) value.[15]

Protocol:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) with the desired lipid composition (e.g., POPC) with and without this compound.

  • Laurdan Labeling: Incorporate Laurdan into the vesicles at a molar ratio of 1:500 (probe:lipid).

  • Spectrofluorometry: Measure the fluorescence intensity at two emission wavelengths, typically 440 nm (characteristic of the ordered phase) and 490 nm (characteristic of the disordered phase), upon excitation at 350 nm.

  • GP Calculation: Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490) A higher GP value indicates a more ordered, less fluid membrane.[16]

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe within the membrane. A decrease in fluidity restricts the probe's movement, leading to a higher anisotropy value. 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a commonly used probe.

Protocol:

  • Vesicle Preparation: Prepare LUVs with the desired lipid composition, with and without this compound.

  • DPH Labeling: Incorporate DPH into the vesicles at a molar ratio of 1:1000 (probe:lipid).

  • Anisotropy Measurement: Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the fluorescence emission intensity through vertical (IVV) and horizontal (IVH) polarizers (e.g., at 430 nm). A correction factor, G = IHV / IHH, is also determined.

  • Anisotropy (r) Calculation: Calculate the anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Higher anisotropy values correspond to lower membrane fluidity.

The following diagram outlines the general workflow for these fluorescence-based experiments.

G VesiclePrep Vesicle Preparation (with/without this compound) ProbeLabel Fluorescent Probe Labeling (Laurdan or DPH) VesiclePrep->ProbeLabel Measurement Fluorescence Measurement (Spectrofluorometer/Anisotropy) ProbeLabel->Measurement DataAnalysis Data Analysis (GP or Anisotropy Calculation) Measurement->DataAnalysis Conclusion Conclusion on Membrane Fluidity/Order DataAnalysis->Conclusion

Workflow for Measuring Membrane Fluidity.
Visualization of Ceramide-Rich Domains using Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the topography of supported lipid bilayers with high resolution, enabling the identification of phase-separated domains.

Protocol:

  • Supported Lipid Bilayer (SLB) Formation: Prepare SLBs on a mica substrate using the vesicle fusion method with a lipid mixture containing this compound.

  • AFM Imaging: Image the SLB in tapping mode in a liquid cell to minimize damage to the bilayer.

  • Domain Analysis: Ceramide-rich domains will appear as elevated regions in the topography images due to the increased order and thickness of the gel-phase lipids. Analyze the size, shape, and distribution of these domains.

Summary of Quantitative Data

The following tables summarize quantitative data on the biophysical effects of ceramides on model membranes.

Table 1: Effect of Ceramide on Membrane Fluidity and Order

Experimental ParameterControl (No Ceramide)With CeramideTechniqueReference
Laurdan GP -0.14 (Liquid Disordered)> 0.4 (Gel/Ordered)Spectrofluorometry[14][15]
Fluorescence Anisotropy (DPH) ~0.12 (Liquid Disordered)> 0.25 (Gel/Ordered)Fluorescence Anisotropy[14][15]
Diffusion Coefficient (Perylene) 4.2 ± 0.8 µm²/s2.8 ± 0.8 µm²/sFRAP[17]

Table 2: Properties of Ceramide-Rich Platforms (CRPs)

PropertyValueTechniqueReference
Average Diameter ~75 nmdSTORM[8]
Ceramide Molecules per Platform ≥ 20dSTORM[8]
Phase State Gel-likeAFM, FCS[9]

Conclusion

This compound serves as a potent modulator of membrane biophysics, inducing a more ordered, less fluid state through the formation of ceramide-rich platforms. These biophysical changes are fundamental to its role in cellular signaling, particularly in the initiation of apoptosis. The experimental protocols detailed herein provide a robust framework for researchers to investigate the multifaceted effects of this compound and other bioactive lipids on membrane structure and function. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting diseases where ceramide metabolism is dysregulated.

References

Navigating the Cellular Maze: An In-depth Technical Guide to the Intracellular Localization of Exogenous C10 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Exogenous short-chain ceramides, such as C10 ceramide (N-decanoyl-sphingosine), are valuable tools for studying these pathways due to their cell permeability. Understanding the precise intracellular localization of these molecules is paramount to elucidating their mechanisms of action and for the development of ceramide-based therapeutics. This technical guide provides a comprehensive overview of the intracellular trafficking of exogenous this compound, its accumulation in key organelles, and the subsequent signaling cascades it initiates.

Data Presentation: Quantitative Analysis of this compound Uptake and Metabolism

The uptake and subsequent metabolic fate of exogenous this compound are crucial determinants of its biological activity. The following table summarizes quantitative data on the incorporation and metabolism of radiolabeled this compound in HeLa cells, providing a comparative perspective with other short-chain ceramides.

Time (hours)C10-Ceramide Uptake (nmol/mg total protein)C10-Ceramide Remaining (%)C10-Ceramide Metabolized to Sphingomyelin (B164518) (%)C10-Ceramide Metabolized to Glucosylceramide (%)Other Metabolites (%)
3~1.5~80~15~3~2
6~2.0~70~20~5~5
24~2.5~45~30~15~10

Data adapted from a study on the metabolic conversion of radiolabeled ceramides in HeLa cells. The study used [³H]sphingosine labeled ceramides delivered via cholesteryl phosphocholine (B91661) complexes[1].

Intracellular Localization and Trafficking

Upon entering the cell, exogenous this compound is not static but undergoes dynamic trafficking to various subcellular compartments, primarily the Golgi apparatus, the endoplasmic reticulum (ER), and mitochondria.

Golgi Apparatus: The Golgi is a central hub for the metabolism of this compound. Here, it can be converted to sphingomyelin by sphingomyelin synthase or to glucosylceramide by glucosylceramide synthase[2][3][4][5]. The transport of ceramide from the ER to the Golgi is a critical step, often mediated by the ceramide transfer protein (CERT)[2][3][4].

Endoplasmic Reticulum (ER): The ER is a primary site for the de novo synthesis of ceramides and can also be a destination for exogenous ceramides. Accumulation of ceramides in the ER can lead to ER stress, a condition that triggers the unfolded protein response (UPR) and can ultimately lead to apoptosis[6][7][8][9][10]. Mechanistically, ceramide accumulation can disrupt ER calcium homeostasis, a key trigger for the UPR[7].

Mitochondria: Mitochondria are key targets for the pro-apoptotic effects of this compound. Accumulation of ceramide in the mitochondrial membrane can lead to mitochondrial dysfunction, including the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c[11][12][13][14][15][16].

Experimental Protocols

Visualization of this compound Localization by Fluorescence Microscopy

This protocol describes the use of a fluorescently labeled this compound analog, such as BODIPY-C10 ceramide, to visualize its subcellular localization in live or fixed cells.

Materials:

  • BODIPY-C10 ceramide stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • Mounting medium

  • Confocal or fluorescence microscope with appropriate filter sets for BODIPY dye (Excitation/Emission: ~505/515 nm)

Live-Cell Imaging Protocol:

  • Culture cells to 50-70% confluency on glass-bottom dishes.

  • Prepare a working solution of BODIPY-C10 ceramide at a final concentration of 1-5 µM in pre-warmed live-cell imaging medium.

  • Wash the cells once with pre-warmed live-cell imaging medium.

  • Add the BODIPY-C10 ceramide working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Immediately image the cells using a confocal microscope equipped with a live-cell imaging chamber.

Fixed-Cell Imaging Protocol:

  • Culture cells on coverslips to 50-70% confluency.

  • Treat cells with unlabeled this compound for the desired time and concentration.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for co-staining with antibodies).

  • Incubate with a primary antibody against an organelle marker (e.g., Giantin for Golgi, Calnexin for ER, Tom20 for mitochondria) followed by a fluorescently labeled secondary antibody.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image the cells using a confocal microscope.

Subcellular Fractionation for this compound Analysis

This protocol allows for the isolation of different organelles to quantify the amount of this compound in each fraction using techniques like mass spectrometry.

Materials:

  • Cell culture plates (10 cm) with cells treated with this compound

  • Cell scrapers

  • Fractionation buffer (e.g., 250 mM sucrose (B13894), 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Reagents for lipid extraction (e.g., chloroform, methanol)

Protocol:

  • Harvest cells by scraping and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold fractionation buffer.

  • Allow cells to swell on ice for 15-20 minutes.

  • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-20 strokes).

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet the nuclei.

  • Collect the supernatant (post-nuclear supernatant).

  • Centrifuge the post-nuclear supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Collect the supernatant, which contains the cytosol and microsomes (including ER and Golgi).

  • To separate the ER and Golgi, the supernatant from step 8 can be further fractionated using a sucrose density gradient centrifugation.

  • For the membrane fraction (containing ER and Golgi), centrifuge the supernatant from step 8 at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.

  • From each fraction (nuclei, mitochondria, cytosol, microsomes), extract lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • Analyze the lipid extracts by mass spectrometry to quantify this compound.

Lipidomics Analysis of this compound

This protocol outlines the general steps for quantifying this compound from subcellular fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Lipid extracts from subcellular fractions

  • Internal standard (e.g., C17-ceramide)

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • To the lipid extract from each subcellular fraction, add a known amount of an internal standard (e.g., C17-ceramide) to correct for sample loss and ionization efficiency differences.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • LC Separation:

    • Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18 reverse-phase column) to separate the different lipid species.

  • MS/MS Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • Set the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the this compound precursor ion to a specific product ion.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Signaling Pathways and Visualizations

Exogenous this compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. Key events include ER stress and the subsequent activation of a caspase cascade.

This compound-Induced ER Stress and Apoptosis

Accumulation of this compound in the ER disrupts calcium homeostasis, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic signaling pathways.

ER_Stress_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Exogenous this compound Exogenous this compound This compound This compound Exogenous this compound->this compound ER ER This compound->ER Accumulation UPR Activation UPR Activation ER->UPR Activation ER Stress (Ca2+ Disruption) CHOP CHOP UPR Activation->CHOP Transcription Factor Apoptosis Apoptosis CHOP->Apoptosis

This compound-Induced ER Stress Pathway
This compound-Induced Mitochondrial Apoptosis Pathway

This compound translocates to the mitochondria, where it can directly or indirectly lead to mitochondrial outer membrane permeabilization (MOMP). This involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Mitochondrial_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Exogenous this compound Exogenous this compound Mitochondrial Membrane Mitochondrial Membrane Exogenous this compound->Mitochondrial Membrane Accumulation Bax Bax Mitochondrial Membrane->Bax Activation/ Translocation Cytochrome c Cytochrome c Mitochondrial Membrane->Cytochrome c Release Bax->Mitochondrial Membrane Pore Formation (MOMP) Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Mitochondrial Apoptosis Pathway
Experimental Workflow: Subcellular Fractionation and Lipidomics

The following diagram illustrates the workflow for quantifying this compound in different subcellular compartments.

Experimental_Workflow Cell Culture & this compound Treatment Cell Culture & this compound Treatment Cell Lysis & Homogenization Cell Lysis & Homogenization Cell Culture & this compound Treatment->Cell Lysis & Homogenization Differential Centrifugation Differential Centrifugation Cell Lysis & Homogenization->Differential Centrifugation Nuclear Pellet Nuclear Pellet Differential Centrifugation->Nuclear Pellet Mitochondrial Pellet Mitochondrial Pellet Differential Centrifugation->Mitochondrial Pellet Microsomal Pellet (ER/Golgi) Microsomal Pellet (ER/Golgi) Differential Centrifugation->Microsomal Pellet (ER/Golgi) Cytosolic Supernatant Cytosolic Supernatant Differential Centrifugation->Cytosolic Supernatant Lipid Extraction Lipid Extraction Nuclear Pellet->Lipid Extraction Mitochondrial Pellet->Lipid Extraction Microsomal Pellet (ER/Golgi)->Lipid Extraction Cytosolic Supernatant->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Quantification of this compound Quantification of this compound LC-MS/MS Analysis->Quantification of this compound

Workflow for this compound Quantification

Conclusion

Exogenous this compound serves as a powerful tool to investigate the complex roles of ceramides in cellular signaling. Its intracellular journey to the Golgi, ER, and mitochondria triggers distinct metabolic and signaling events that are critical for determining cell fate. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of modulating ceramide signaling. A thorough understanding of the subcellular localization and downstream effects of this compound is essential for the rational design of novel therapeutics targeting ceramide-mediated pathways in various diseases, including cancer.

References

C10 Ceramide and Protein Kinase C (PKC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of lipid second messengers, are pivotal regulators of cellular processes including proliferation, apoptosis, and stress responses. This technical guide delves into the intricate interaction between a specific N-acyl chain length ceramide, C10 ceramide, and the protein kinase C (PKC) family of serine/threonine kinases. It aims to provide a comprehensive resource on the isoform-specific interactions, the consequent modulation of PKC activity, and the downstream signaling cascades. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these interactions, and visualizes the complex signaling pathways.

Introduction: The Ceramide-PKC Axis

Ceramides are generated in response to various extracellular stimuli and cellular stresses, acting as critical signaling molecules. Protein kinase C (PKC) represents a family of enzymes that play crucial roles in a multitude of signal transduction pathways. The interaction between ceramides and PKC is a complex and isoform-specific phenomenon that can lead to either activation or inhibition of the kinase, thereby influencing cell fate decisions. Understanding the nuances of how different ceramide species, such as this compound, engage with specific PKC isoforms is of paramount importance for deciphering cellular signaling networks and for the development of targeted therapeutics.

Isoform-Specific Interactions of Ceramide with PKC

Research has demonstrated that ceramides do not interact uniformly with all PKC isoforms. The nature of this interaction is highly specific, leading to distinct functional outcomes. While much of the literature uses short-chain, cell-permeable ceramides like C2 or C6 for experimental purposes, the fundamental principles of these interactions are considered relevant to other ceramide species like C10.

Key Findings:

  • Direct Binding: Photoaffinity labeling studies have identified PKCα and PKCδ as direct targets of ceramide.[1] In contrast, no direct binding has been detected for PKCε and PKCζ in the same experimental systems.[1] However, other studies suggest a direct activation of PKCζ by ceramide.[2][3]

  • PKCα Activation: The binding of ceramide to PKCα has been shown to increase its kinase activity.[1] This activation is associated with a delayed translocation of PKCα from the cytosol to the membrane fraction.[1]

  • PKCδ Modulation: The interaction of ceramide with PKCδ is more complex. While direct binding is observed, it leads to a decrease in the autophosphorylation of PKCδ, suggesting a negative regulatory role.[1] Other studies indicate that ceramide acts as an inhibitor of PKCδ.[4] In the context of apoptosis, ceramide can induce the translocation of PKCδ to the Golgi complex, where it is activated through tyrosine phosphorylation.[5]

  • PKCε Inhibition: Ceramide has been shown to directly inhibit the diacylglycerol (DAG)-stimulated activity of recombinant PKCε.[6]

  • PKCζ Activation and Complex Formation: Ceramide can directly activate PKCζ in vitro.[2][7] This activation is crucial for the formation of a signaling complex involving MEKK1, SEK, and SAPK, leading to cell cycle arrest.[2] The activation of PKCζ by ceramide can also occur within structured membrane microdomains, or lipid rafts.[3][8] Low concentrations of ceramide stimulate PKCζ activity, while higher concentrations can be inhibitory.[9]

  • PKCζ and Apoptosis: The interaction between ceramide and PKCζ is also implicated in apoptosis. Ceramide can mediate the binding of PKCζ to the pro-apoptotic protein PAR-4, leading to the induction of apoptosis.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the ceramide-PKC interaction. It is important to note that the specific ceramide analog used in each study is indicated, as this can influence the effective concentration and kinetics.

Table 1: Effects of Ceramide on PKC Isoform Activity and Translocation

PKC IsoformCeramide AnalogConcentrationIncubation TimeEffectCell TypeReference
PKCαC6-ceramide5-15 µM4.5 - 13 hInhibition of immunoprecipitated activityMolt-4[11]
PKCαCeramideNot specified1 hDelayed translocation to membraneMesangial cells[1]
PKCδCeramideNot specifiedNot specifiedDecreased autophosphorylationMesangial cells[1]
PKCεC18:1-ceramideNot specifiedIn vitroInhibition of DAG-stimulated activityRecombinant[6]
PKCζCeramide< 2.5 µMNot specifiedTransient stimulation of activityPC12 cells[9]
PKCζCeramide> 2.5 µMNot specifiedInhibition of activityPC12 cells[9]

Table 2: Functional Outcomes of Ceramide-PKC Interaction

Functional OutcomeCeramide AnalogConcentrationIncubation TimeMediating PKC IsoformCell TypeReference
Inhibition of phosphoinositide hydrolysisCeramideNot specified2 h (maximal)PKCαMesangial cells[1]
ApoptosisC2-ceramide30 µM15 hPKCζ/PAR-4Embryonic stem cells[12]
Cell Cycle ArrestC6-ceramideNot specifiedNot specifiedPKCζHEK-293[2]
Inhibition of Akt/PKBC2-ceramide100 µM2 hPKCζL6 myoblasts[13]

Signaling Pathways

The interaction between this compound and PKC isoforms initiates several downstream signaling cascades that regulate critical cellular processes.

Ceramide-PKCζ-SAPK/JNK Signaling Pathway

Ceramide can directly activate PKCζ, which then acts as a scaffold to assemble a signaling complex leading to the activation of the Stress-Activated Protein Kinase (SAPK), also known as c-Jun N-terminal Kinase (JNK).

Ceramide_PKC_SAPK_Pathway Ceramide This compound PKCzeta PKCζ Ceramide->PKCzeta Activates MEKK1 MEKK1 PKCzeta->MEKK1 Recruits SEK SEK MEKK1->SEK Phosphorylates SAPK SAPK/JNK SEK->SAPK Phosphorylates CellCycleArrest Cell Cycle Arrest SAPK->CellCycleArrest

Caption: Ceramide-induced activation of the PKCζ-SAPK/JNK signaling cascade.

Ceramide-PKCζ-Akt/PKB Inhibition Pathway

Ceramide-activated PKCζ can negatively regulate the pro-survival Akt/PKB signaling pathway. PKCζ can phosphorylate the Pleckstrin Homology (PH) domain of Akt, which inhibits the binding of its activator, PIP3, thus preventing Akt activation.[14]

Ceramide_PKC_Akt_Pathway cluster_inhibition Inhibition of Binding Ceramide This compound PKCzeta PKCζ Ceramide->PKCzeta Activates Akt Akt/PKB PKCzeta->Akt Phosphorylates PH Domain ProSurvival Pro-Survival Signaling (e.g., Insulin Signaling) Akt->ProSurvival PIP3 PIP3 PIP3->Akt Activates

Caption: Ceramide-mediated inhibition of the Akt/PKB survival pathway via PKCζ.

Ceramide-PKCδ Apoptotic Signaling

In response to ceramide, PKCδ translocates to the Golgi apparatus where it is activated by tyrosine phosphorylation, contributing to the induction of apoptosis.

Ceramide_PKCdelta_Apoptosis_Pathway Ceramide This compound PKCdelta_cyto PKCδ (Cytosol) Ceramide->PKCdelta_cyto Induces Translocation PKCdelta_golgi PKCδ (Golgi) PKCdelta_cyto->PKCdelta_golgi Apoptosis Apoptosis PKCdelta_golgi->Apoptosis Promotes TyrKinase Tyrosine Kinase TyrKinase->PKCdelta_golgi Phosphorylates (Y311, Y332)

Caption: Ceramide-induced translocation and activation of PKCδ in apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and PKC.

In Vitro PKC Kinase Activity Assay

This protocol is designed to measure the activity of a specific PKC isoform in the presence of this compound.

Materials:

  • Recombinant active PKC isoform of interest

  • This compound solution (in a suitable solvent like DMSO)

  • PKC substrate peptide (e.g., a fluorescently labeled peptide or a peptide for radioactive detection)

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/ml phosphatidylserine, 0.02 mg/ml diacylglycerol)

  • ATP solution

  • Quenching solution (e.g., EDTA for non-radioactive assays, or phosphoric acid for radioactive assays)

  • 96-well microplate

  • Plate reader (fluorescence or scintillation counter)

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).

  • In a 96-well plate, add the recombinant PKC isoform to each well.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate for a predetermined time (e.g., 10-15 minutes) at 30°C to allow for the interaction between ceramide and PKC.

  • Add the PKC substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Measure the signal (fluorescence or radioactivity) using a plate reader.

  • Calculate the percentage of PKC activity relative to the vehicle control.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (PKC, this compound, Substrate, ATP) start->prep_reagents add_pkc Add PKC to Plate prep_reagents->add_pkc add_ceramide Add this compound/ Vehicle Control add_pkc->add_ceramide incubate1 Incubate (10-15 min, 30°C) add_ceramide->incubate1 add_substrate Add Substrate incubate1->add_substrate add_atp Add ATP (Start Reaction) add_substrate->add_atp incubate2 Incubate (30-60 min, 30°C) add_atp->incubate2 quench Quench Reaction incubate2->quench read Read Plate quench->read analyze Analyze Data read->analyze end End analyze->end

Caption: Workflow for an in vitro PKC kinase activity assay.

Co-immunoprecipitation of PKC and Interacting Proteins

This protocol is used to determine if this compound treatment affects the interaction of a PKC isoform with other proteins.

Materials:

  • Cell culture expressing the PKC isoform of interest

  • This compound solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the PKC isoform for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Antibody against the potential interacting protein for Western blotting

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with Protein A/G agarose beads.

  • Incubate the pre-cleared lysates with the anti-PKC antibody overnight at 4°C.

  • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with the antibody against the potential interacting protein.

  • Detect the signal using an appropriate secondary antibody and detection reagent.

CoIP_Workflow start Start treat_cells Treat Cells with this compound start->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells clarify_lysate Clarify Lysate lyse_cells->clarify_lysate preclear Pre-clear Lysate clarify_lysate->preclear ip Immunoprecipitate with anti-PKC Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot for Interacting Protein sds_page->western detect Detect Signal western->detect end End detect->end

Caption: Workflow for co-immunoprecipitation of PKC and its binding partners.

Conclusion

The interaction between this compound and protein kinase C is a highly specific and context-dependent process with profound implications for cellular signaling. This guide has provided a comprehensive overview of the isoform-specific nature of this interaction, summarized the available quantitative data, and detailed key experimental protocols for its investigation. The visualization of the downstream signaling pathways offers a clear framework for understanding the functional consequences of the ceramide-PKC axis. Further research into the precise molecular determinants of these interactions will be crucial for the development of novel therapeutic strategies targeting these pathways in various diseases, including cancer and metabolic disorders.

References

The Role of C10 Ceramide in the Modulation of Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a diverse array of cellular processes, including apoptosis, cell cycle arrest, and, notably, autophagy. Among the various ceramide species, C10 ceramide has emerged as a significant modulator of the autophagic pathway. This technical guide provides a comprehensive overview of the multifaceted functions of this compound in autophagy, detailing the underlying molecular mechanisms, key signaling pathways, and experimental methodologies used to elucidate its role. Quantitative data from seminal studies are summarized, and critical experimental protocols are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex processes involved.

Introduction to Ceramide and Autophagy

Autophagy is a highly conserved catabolic process essential for cellular homeostasis, involving the degradation of cellular components via the lysosomal pathway. This process plays a dual role in cell survival and cell death, depending on the cellular context and the nature of the stimulus. Ceramide, a central molecule in sphingolipid metabolism, has been identified as a key regulator of autophagy.[1][2] The acyl chain length of ceramide is a critical determinant of its biological function, and this compound, a short-chain ceramide, is frequently utilized as an experimental tool to investigate ceramide-mediated cellular responses due to its cell-permeable nature. It is important to note that short-chain ceramides like C2 and C6-ceramide can be converted into long-chain ceramides within the cell, which are then responsible for triggering autophagy.[3][4]

Molecular Mechanisms of this compound-Induced Autophagy

This compound modulates autophagy through several distinct and interconnected signaling pathways. These mechanisms primarily involve the regulation of core autophagy-related (Atg) proteins and their upstream signaling cascades.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central negative regulator of autophagy.[5] this compound treatment has been shown to inhibit the mTOR signaling pathway, thereby inducing autophagy.[1][2] This inhibition is often mediated through the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate Akt, a key upstream activator of mTOR.[2] The inactivation of mTOR complex 1 (mTORC1) leads to the activation of the ULK1 complex, a critical initiator of autophagosome formation.

Modulation of the Beclin-1/Bcl-2 Complex

Beclin-1, a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, is essential for the initiation of autophagy.[6] The anti-apoptotic protein Bcl-2 can bind to Beclin-1, inhibiting its autophagic function.[1] this compound can induce the dissociation of the Beclin-1/Bcl-2 complex, liberating Beclin-1 to participate in the induction of autophagy.[1][3] This dissociation can be triggered by the c-Jun N-terminal kinase 1 (JNK1)-mediated phosphorylation of Bcl-2.[1][7]

Upregulation of Beclin-1 Expression

In addition to promoting the dissociation of the Beclin-1/Bcl-2 complex, ceramide can also upregulate the expression of Beclin-1 at the transcriptional level.[3][6] This is often mediated by the activation of the JNK signaling pathway, leading to the activation of the transcription factor c-Jun, which in turn promotes the transcription of the BECN1 gene.[3][5]

Induction of Lethal Mitophagy

Beyond its role in general autophagy, specific ceramide species, particularly C18-ceramide, have been shown to induce a lethal form of mitophagy, the selective degradation of mitochondria by autophagy.[8][9] This process involves the direct interaction of ceramide with LC3B-II on the mitochondrial membrane, targeting damaged mitochondria for degradation and ultimately leading to a form of programmed cell death independent of apoptosis.[8][9] While the direct role of this compound in this specific process is less defined, its ability to be metabolized into other ceramide species suggests a potential indirect involvement.

Quantitative Data on this compound-Induced Autophagy

The following tables summarize quantitative data from various studies investigating the effects of ceramide on autophagy.

Parameter Cell Line Treatment Observation Fold Change/Value Reference
LC3-II LevelsHuman Nasopharyngeal Carcinoma (CNE2, SUNE1)20 µM C2-Ceramide (24h)Increased LC3-II protein expressionNot specified[5]
GFP-LC3 PunctaHeLa100 µM C2-Ceramide (4h)Increased percentage of cells with GFP-LC3 puncta~50% of cells[1]
Beclin-1 ExpressionHuman Breast Cancer (MCF-7)C2-CeramideIncreased Beclin-1 protein expressionNot specified[6]
JNK PhosphorylationHuman Nasopharyngeal Carcinoma (SUNE1, CNE2)20 µM Ceramide (24h)Increased phospho-JNK levelsNot specified[5]
Cell ViabilityHuman Lung Cancer (H460, H1299)50 µM C2-CeramideIncreased apoptosis~40-55% apoptotic cells[10]
Parameter In Vitro Assay Condition Observation Fold Change/Value Reference
LC3 LipidationIn vitro LC3 lipidation assayAddition of Ceramide (0-20 mol%)Enhanced conversion of LC3B-I to LC3B-IIDose-dependent increase[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced autophagy.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., N-decanoyl-D-erythro-sphingosine) in a suitable solvent such as DMSO or ethanol (B145695). A typical stock concentration is 10-20 mM.

  • Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 20-100 µM). Remove the old medium from the cells and replace it with the ceramide-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blotting for LC3-II
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH) using densitometry software.

Autophagic Flux Assay using Chloroquine (B1663885)
  • Co-treatment: Treat cells with this compound in the presence or absence of an autophagy inhibitor such as chloroquine (CQ) (e.g., 50 µM) for the final 2-4 hours of the ceramide treatment period.[12][13]

  • Cell Lysis and Western Blotting: Following treatment, perform Western blotting for LC3-II as described in section 4.2.

  • Analysis: An increase in LC3-II levels in the presence of CQ compared to ceramide treatment alone indicates an active autophagic flux, as the degradation of LC3-II in autolysosomes is blocked.[12]

Transmission Electron Microscopy (TEM) for Autophagosome Visualization
  • Cell Fixation: After treatment, fix the cells with a solution containing glutaraldehyde (B144438) and paraformaldehyde in a cacodylate buffer.

  • Post-fixation: Post-fix the cells in osmium tetroxide.

  • Dehydration and Embedding: Dehydrate the cells in a graded series of ethanol and embed them in an epoxy resin.

  • Sectioning and Staining: Cut ultrathin sections (e.g., 70-90 nm) and stain them with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope to visualize the ultrastructure of the cells and identify double-membraned autophagosomes.

  • Quantification: Quantify the number of autophagosomes per cell or per cytoplasmic area in different treatment groups.

In Vitro LC3 Lipidation Assay
  • Liposome Preparation: Prepare liposomes containing phosphatidylethanolamine (B1630911) (PE) and other lipids, with or without the inclusion of ceramide at various molar percentages.

  • Recombinant Proteins: Use purified recombinant autophagy proteins: ATG3, ATG7, and LC3B.

  • Reaction Mixture: Combine the recombinant proteins with the prepared liposomes in a reaction buffer.

  • Initiation: Start the lipidation reaction by adding ATP.

  • Analysis: At different time points, stop the reaction and analyze the conversion of LC3-I to lipidated LC3-II by SDS-PAGE and Coomassie blue staining or Western blotting.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

C10_Ceramide_Autophagy_Signaling This compound-Induced Autophagy Signaling Pathways C10_Cer This compound PP2A PP2A C10_Cer->PP2A activates JNK JNK C10_Cer->JNK activates Akt Akt PP2A->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Autophagosome Autophagosome Formation ULK1_Complex->Autophagosome cJun c-Jun JNK->cJun activates Bcl2 Bcl-2 JNK->Bcl2 phosphorylates BECN1_Gene BECN1 Gene cJun->BECN1_Gene promotes transcription Beclin1 Beclin-1 Bcl2->Beclin1 inhibits PI3K_Complex Class III PI3K Complex Beclin1->PI3K_Complex activates PI3K_Complex->Autophagosome BECN1_Gene->Beclin1 expresses

Caption: Signaling pathways of this compound-induced autophagy.

Autophagy_Flux_Workflow Experimental Workflow for Autophagic Flux Assay cluster_treatment Cell Treatment cluster_analysis Analysis cluster_interpretation Interpretation Control Control Lysis Cell Lysis Control->Lysis Ceramide This compound Ceramide->Lysis Chloroquine Chloroquine Chloroquine->Lysis Cer_CQ This compound + Chloroquine Cer_CQ->Lysis WB Western Blot (LC3, Actin) Lysis->WB Quant Densitometry (LC3-II / Actin) WB->Quant Flux Autophagic Flux Calculation Quant->Flux

Caption: Workflow for assessing autophagic flux.

Conclusion

This compound is a potent inducer of autophagy, acting through multiple signaling pathways to modulate this fundamental cellular process. Its ability to inhibit mTOR signaling, disrupt the inhibitory Beclin-1/Bcl-2 interaction, and upregulate Beclin-1 expression highlights its central role in initiating the autophagic cascade. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate functions of this compound and its potential as a therapeutic target in diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. The continued exploration of ceramide-mediated autophagy will undoubtedly yield valuable insights into cellular homeostasis and disease pathogenesis.

References

The Role of C10 Ceramide in Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2][3] Emerging evidence has highlighted the profound impact of specific ceramide species, such as C10 ceramide, on the induction of endoplasmic reticulum (ER) stress. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound instigates ER stress and activates the Unfolded Protein Response (UPR). We will dissect the core signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying molecular interactions to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Ceramide and Endoplasmic Reticulum Stress

The endoplasmic reticulum is a vital organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis.[1] A variety of physiological and pathological conditions can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[1][2]

The UPR is primarily mediated by three ER-resident transmembrane proteins:

  • PKR-like ER kinase (PERK)

  • Inositol-requiring enzyme 1α (IRE1α)

  • Activating transcription factor 6 (ATF6) [1][2]

Ceramides are bioactive lipids that can be generated through the de novo synthesis pathway in the ER or through the hydrolysis of sphingomyelin.[1] While often associated with apoptosis, the specific roles of different ceramide species are context-dependent. This guide focuses on the involvement of this compound in initiating and propagating ER stress signals.

Core Signaling Pathways of this compound-Induced ER Stress

This compound accumulation in the ER is a potent trigger of the UPR. The primary mechanism involves the disruption of ER calcium homeostasis, which in turn activates the three main branches of the UPR.[1][2]

Disruption of ER Calcium Homeostasis

A central event in ceramide-induced ER stress is the depletion of calcium stores within the ER lumen.[1][2] Exogenous, cell-permeable ceramides, such as C2-ceramide (a commonly used analog for studying ceramide functions), have been shown to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.[1] This inhibition prevents the reuptake of calcium from the cytosol into the ER, leading to a sustained decrease in intra-ER calcium concentration.[1] This disruption of calcium homeostasis is a direct trigger for the activation of the UPR sensors.

Activation of the PERK Pathway

The PERK branch of the UPR is a key player in the cellular response to this compound.

  • Mechanism of Activation: Under normal conditions, the ER chaperone GRP78 (glucose-regulated protein 78, also known as BiP) is bound to the luminal domain of PERK, keeping it in an inactive state. The accumulation of unfolded proteins, or the disruption of ER calcium, causes GRP78 to dissociate from PERK, leading to its dimerization and autophosphorylation.[1]

  • Downstream Signaling: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α).[1] This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[1]

Activation of the IRE1α Pathway

The IRE1α pathway is another critical arm of the UPR activated by this compound.

  • Mechanism of Activation: Similar to PERK, GRP78 dissociation from IRE1α leads to its dimerization and autophosphorylation, activating its endoribonuclease (RNase) activity.[1]

  • Downstream Signaling: The primary substrate for IRE1α's RNase activity is the mRNA encoding the X-box binding protein 1 (XBP1).[1] IRE1α excises a 26-nucleotide intron from the XBP1 mRNA. This unconventional splicing event results in a frameshift, leading to the translation of a potent transcription factor known as spliced XBP1 (XBP1s).[1] XBP1s translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD) and protein folding.[1] Additionally, prolonged IRE1α activation can lead to the phosphorylation of c-Jun N-terminal kinase (JNK), a key mediator of apoptosis.[1]

Activation of the ATF6 Pathway

While the PERK and IRE1α pathways are robustly activated by ceramide-induced calcium disruption, the involvement of the ATF6 pathway has also been noted, particularly in the context of alterations in specific ceramide synthases.[1][4]

  • Mechanism of Activation: Upon ER stress, GRP78 dissociates from ATF6, allowing it to translocate to the Golgi apparatus.[4][5]

  • Downstream Signaling: In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases, releasing its cytosolic N-terminal fragment (ATF6f).[4] ATF6f then moves to the nucleus to act as a transcription factor, upregulating the expression of ER chaperones and components of the ERAD machinery.[4] Studies have shown that downregulation of Ceramide Synthase 6 (CerS6), which specifically produces C16-ceramide, can induce ATF6 activation.[4][5]

The following diagram illustrates the central role of this compound in initiating the UPR through the disruption of ER calcium homeostasis.

C10_Ceramide_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus C10 This compound SERCA SERCA Pump C10->SERCA inhibits Ca_ER ER Ca2+ C10->Ca_ER depletes SERCA->Ca_ER maintains PERK_inactive PERK-GRP78 Ca_ER->PERK_inactive maintains inactive PERK_active p-PERK (Active) Ca_ER->PERK_active activates IRE1_inactive IRE1α-GRP78 Ca_ER->IRE1_inactive maintains inactive IRE1_active p-IRE1α (Active) Ca_ER->IRE1_active activates ATF6_inactive ATF6-GRP78 Ca_ER->ATF6_inactive maintains inactive ATF6_active ATF6 Ca_ER->ATF6_active activates eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1_active->XBP1u splices Apoptosis Apoptosis IRE1_active->Apoptosis activates JNK ATF6_cleaved Cleaved ATF6 ATF6_active->ATF6_cleaved translocates & cleaved peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 translates CHOP CHOP ATF4->CHOP upregulates XBP1s XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translates ATF6f ATF6 Fragment ATF6_cleaved->ATF6f releases CHOP->Apoptosis ERAD_genes ERAD & Chaperone Genes XBP1s_protein->ERAD_genes upregulates ATF6f->ERAD_genes upregulates

Caption: this compound-Induced ER Stress Signaling Pathways.

Quantitative Data on this compound-Induced ER Stress

The following tables summarize quantitative findings from studies investigating the effects of ceramide on ER stress markers. Note that many studies utilize C2-ceramide as a cell-permeable analog to study the effects of ceramides.

Table 1: Effect of C2-Ceramide on UPR Gene Expression in Human Adenoid Cystic Carcinoma (ACC) Cells [1]

TreatmentTarget GeneFold Change (mRNA) vs. ControlTime Point
100 µM C2-CeramideGRP78Significant Increase6h
100 µM C2-CeramideGRP78Further Increase12h
100 µM C2-CeramideCHOPSignificant Increase6h
100 µM C2-CeramideCHOPFurther Upregulation12h

Table 2: Effect of C2-Ceramide on UPR Protein Activation in ACC Cells [1]

TreatmentProtein MarkerObservationTime Point
100 µM C2-Ceramidep-eIF2αIncreased Phosphorylation3h
100 µM C2-CeramideXBP1sSignificant Splicing6h
100 µM C2-CeramideXBP1sFurther Increased Splicing12h
100 µM C2-Ceramidep-JNKSignificant Phosphorylation12h
100 µM C2-CeramideCleaved Caspase-3Increased Cleavage12h

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of this compound in ER stress.

Cell Culture and Treatment
  • Cell Lines: Human adenoid cystic carcinoma cell lines (ACC-M and ACC-2) are commonly used.[1]

  • Culture Conditions: Cells are typically cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Ceramide Treatment: A stock solution of C2-ceramide (N-acetyl-D-sphingosine) is prepared in DMSO. Cells are treated with varying concentrations (e.g., 10-100 µM) for different time periods (e.g., 3, 6, 12 hours).[1][6]

Analysis of ER Stress Markers
  • Objective: To detect the expression and phosphorylation status of key UPR proteins.

  • Procedure:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against GRP78, p-eIF2α, total eIF2α, p-JNK, total JNK, cleaved caspase-3, and actin (as a loading control).[1]

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

  • Objective: To measure the mRNA levels of UPR target genes.

  • Procedure:

    • Total RNA is extracted from cells using TRIzol reagent.

    • cDNA is synthesized from the RNA using a reverse transcription kit.

    • For XBP1 splicing: RT-PCR is performed using primers that flank the 26-nucleotide intron. The PCR products are then digested with the PstI restriction enzyme, which specifically cuts the unspliced form, and analyzed by agarose (B213101) gel electrophoresis.[1]

    • For quantitative analysis: Real-time PCR (qPCR) is performed using SYBR Green master mix and primers specific for GRP78, CHOP, and a housekeeping gene (e.g., GAPDH) for normalization.[1]

Measurement of Intracellular Calcium
  • Objective: To assess the effect of ceramide on ER calcium stores.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent probe, such as Fluo-4 AM.[1]

    • Changes in intracellular calcium concentration are monitored using a fluorescence microscope or a plate reader following the addition of ceramide and other agents like thapsigargin (B1683126) (a SERCA inhibitor) to deplete ER calcium stores.[1][7]

The following diagram outlines a general experimental workflow for investigating ceramide-induced ER stress.

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., ACC-M) treatment Treat with this compound (or analog like C2-Ceramide) start->treatment control Vehicle Control (e.g., DMSO) start->control harvest Harvest Cells at Different Time Points treatment->harvest control->harvest protein_analysis Protein Analysis harvest->protein_analysis rna_analysis RNA Analysis harvest->rna_analysis calcium_imaging Calcium Imaging harvest->calcium_imaging western_blot Western Blot (p-PERK, p-eIF2α, p-IRE1α, etc.) protein_analysis->western_blot rt_pcr RT-PCR / qPCR (XBP1 splicing, GRP78, CHOP) rna_analysis->rt_pcr fluo4 Fluo-4 AM Staining calcium_imaging->fluo4 data_interpretation Data Interpretation and Pathway Analysis western_blot->data_interpretation rt_pcr->data_interpretation fluo4->data_interpretation

Caption: Experimental Workflow for Studying Ceramide-Induced ER Stress.

Conclusion and Future Directions

This compound is a potent inducer of endoplasmic reticulum stress, primarily through the disruption of ER calcium homeostasis. This leads to the activation of all three arms of the Unfolded Protein Response—PERK, IRE1α, and ATF6—ultimately culminating in apoptosis if the stress is unresolved. The signaling cascades initiated by this compound are complex and interconnected, offering multiple points for potential therapeutic intervention in diseases characterized by ER stress, such as cancer and neurodegenerative disorders.

Future research should focus on elucidating the precise protein-lipid interactions between this compound and ER-resident proteins like SERCA. Furthermore, a deeper understanding of how different ceramide species (with varying acyl chain lengths) differentially modulate the UPR will be crucial for developing targeted therapies that can selectively manipulate these pathways for therapeutic benefit. The continued development of sophisticated analytical techniques will be essential for quantifying specific ceramide pools within the ER and other organelles, providing a more nuanced view of their role in cellular signaling.

References

An In-Depth Technical Guide to the Discovery and Synthesis of N-decanoyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-decanoyl-D-erythro-sphingosine, a member of the ceramide family of bioactive sphingolipids, has garnered significant interest within the scientific community for its role in fundamental cellular processes, most notably apoptosis. As a key second messenger, it participates in signaling cascades that regulate cell growth, differentiation, and programmed cell death. Dysregulation of ceramide metabolism is implicated in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making N-decanoyl-D-erythro-sphingosine and its analogs promising targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of N-decanoyl-D-erythro-sphingosine, with a focus on its pro-apoptotic functions. Detailed experimental protocols for its synthesis and for key biological assays are presented, alongside a summary of quantitative data and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Discovery and Biological Significance

The discovery of ceramides (B1148491) as bioactive signaling molecules marked a paradigm shift in the understanding of lipid biology, moving beyond their structural roles in cell membranes. Ceramides are now recognized as central hubs in sphingolipid metabolism and signaling, acting as potent tumor-suppressor lipids that can drive apoptosis, cell cycle arrest, and autophagy.[1] N-decanoyl-D-erythro-sphingosine, with its C10 acyl chain, is a specific medium-chain ceramide that is often used as an experimental tool due to its cell permeability, allowing for the investigation of ceramide-mediated signaling pathways.[2]

The biological activity of N-decanoyl-D-erythro-sphingosine is intrinsically linked to its ability to modulate cellular stress responses and inflammation, and to control cell fate.[3] A critical aspect of its function is the induction of apoptosis, a programmed cell death mechanism essential for tissue homeostasis and the elimination of damaged or cancerous cells.[4] The pro-apoptotic effects of ceramides are multifaceted, involving direct interactions with cellular machinery and the modulation of various signaling pathways.

Synthesis of N-decanoyl-D-erythro-sphingosine

The synthesis of N-decanoyl-D-erythro-sphingosine is typically achieved through the N-acylation of the primary amino group of D-erythro-sphingosine with decanoyl chloride. This reaction forms a stable amide bond, yielding the desired ceramide. The D-erythro stereochemistry of the sphingosine (B13886) backbone is crucial for its biological activity.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₈H₅₅NO₃[4]
Molecular Weight 453.74 g/mol [4]
Appearance White to off-white powder[4]
Purity ≥98.0% (by TLC)[1]
Storage -20°C[1]
Experimental Protocol: Synthesis of N-decanoyl-D-erythro-sphingosine

This protocol is adapted from the synthesis of N-palmitoyl-D-erythro-sphingosine and is applicable for the synthesis of N-decanoyl-D-erythro-sphingosine by substituting the acyl chloride.[5]

Materials:

Procedure:

  • Dissolution of Sphingosine: Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of anhydrous pyridine and anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Acylation: Cool the solution to 0°C in an ice bath. Add decanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by the slow addition of methanol.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure. Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Biological Activity and Signaling Pathways

N-decanoyl-D-erythro-sphingosine exerts its biological effects primarily through the induction of apoptosis in a variety of cell types, including cancer cells. Its mechanism of action involves the modulation of key signaling pathways that control cell survival and death.

Apoptosis Induction

Ceramides, including the C10 variant, are known to induce apoptosis through both intrinsic and extrinsic pathways.[7] The intrinsic pathway, also known as the mitochondrial pathway, is a major mechanism through which ceramides exert their pro-apoptotic effects.

Apoptosis_Induction_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis A549 A549 (Lung Carcinoma) Treatment N-decanoyl-D-erythro-sphingosine (Various Concentrations) A549->Treatment HeLa HeLa (Cervical Cancer) HeLa->Treatment HepG2 HepG2 (Hepatocellular Carcinoma) HepG2->Treatment AnnexinV Annexin V/PI Staining Treatment->AnnexinV Caspase3 Caspase-3 Activity Assay Treatment->Caspase3 MMP Mitochondrial Membrane Potential Assay Treatment->MMP FlowCytometry Flow Cytometry AnnexinV->FlowCytometry Fluorometry Fluorometry/Luminometry Caspase3->Fluorometry MMP->FlowCytometry Microscopy Fluorescence Microscopy MMP->Microscopy

Signaling Pathways

Ceramides are central to a complex network of signaling pathways that regulate apoptosis. One of the key downstream effects of increased ceramide levels is the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c.

Ceramide_Signaling_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Ceramide N-decanoyl-D-erythro-sphingosine MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Ceramide->MOMP MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) Ceramide->MMP_loss CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Quantitative Biological Data
Cell LineCompoundIC50 (µM)Exposure Time (h)Reference
A549N,N-dimethyl-D-erythro-sphingosineDose-dependent cytotoxicity observed24, 48, 72[8]
HeLaNot available--
HepG2Not available--

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of N-decanoyl-D-erythro-sphingosine for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Treat cells with N-decanoyl-D-erythro-sphingosine as described above.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a specific substrate that releases a fluorescent or colorimetric molecule upon cleavage.

Procedure:

  • Treat cells with N-decanoyl-D-erythro-sphingosine.

  • Lyse the cells to release their contents.

  • Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).

  • Incubate at 37°C and measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Quantify caspase-3 activity based on the rate of substrate cleavage.

Mitochondrial Membrane Potential Assay

Principle: This assay uses fluorescent dyes, such as JC-1 or TMRE, that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in mitochondrial membrane potential, a hallmark of apoptosis, results in a change in the fluorescence of these dyes.

Procedure:

  • Treat cells with N-decanoyl-D-erythro-sphingosine.

  • Incubate the cells with the fluorescent dye (e.g., JC-1).

  • Wash the cells to remove excess dye.

  • Analyze the cells by fluorescence microscopy or flow cytometry to detect changes in mitochondrial fluorescence.

Conclusion

N-decanoyl-D-erythro-sphingosine is a valuable tool for studying the intricate signaling pathways governed by ceramides. Its ability to induce apoptosis in cancer cells underscores its potential as a lead compound for the development of novel anti-cancer therapies. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of the current understanding of its synthesis and biological functions. Further research is warranted to fully elucidate its therapeutic potential and to identify specific molecular targets within its signaling cascades. The provided experimental frameworks will aid in the systematic investigation of N-decanoyl-D-erythro-sphingosine and other ceramide analogs, ultimately contributing to the advancement of sphingolipid-targeted drug discovery.

References

The Role of C10 Ceramide in the Regulation of Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical second messengers in a myriad of cellular processes, including apoptosis, cell cycle arrest, inflammation, and metabolic regulation. The specific biological outcomes of ceramide signaling are often dictated by the length of their N-acyl chain. Short-chain ceramides, such as C10 ceramide (N-decanoyl-sphingosine), are cell-permeable analogs frequently used to probe ceramide-mediated signaling pathways. While direct research on this compound is limited, its functions can be largely inferred from studies on other well-characterized short-chain ceramides like C2 and C6 ceramide. This technical guide provides an in-depth overview of the mechanisms by which short-chain ceramides, with a focus on this compound, regulate gene expression. We will explore the core signaling pathways, summarize key experimental findings, provide detailed experimental protocols, and visualize complex molecular interactions.

Introduction to Ceramide Biology

Ceramides are central molecules in sphingolipid metabolism, consisting of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. They can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway. As signaling molecules, ceramides influence cellular fate by modulating the activity of various kinases, phosphatases, and transcription factors, ultimately leading to significant changes in gene expression profiles.

Short-chain ceramides (C2-C10) are valuable experimental tools due to their increased water solubility and ability to readily cross cell membranes, mimicking the effects of endogenously generated ceramides.

cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane / Lysosome cluster_Salvage Salvage Pathway Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT 3-Keto 3-Ketosphinganine SPT->3-Keto CerS Ceramide Synthase (CerS1-6) 3-Keto->CerS DHCer Dihydroceramide CerS->DHCer DEGS1 DEGS1 DHCer->DEGS1 Ceramide_ER Ceramide DEGS1->Ceramide_ER Gene_Reg Regulation of Gene Expression Ceramide_ER->Gene_Reg Transport to Golgi, other organelles SM Sphingomyelin SMase SMase (Acid/Neutral) SM->SMase Ceramide_Mem Ceramide SMase->Ceramide_Mem Ceramide_Mem->Gene_Reg Complex Complex Sphingolipids Sphingosine Sphingosine Complex->Sphingosine CerS_salvage CerS Sphingosine->CerS_salvage Ceramide_Salvage Ceramide CerS_salvage->Ceramide_Salvage Ceramide_Salvage->Gene_Reg cluster_ER cluster_ER cluster_Membrane cluster_Membrane cluster_Salvage cluster_Salvage DeNovo_label De Novo Synthesis SM_label Sphingomyelin Hydrolysis Salvage_label Salvage Pathway

Caption: Overview of the major ceramide synthesis pathways.

Core Signaling Pathways and Transcription Factor Regulation

Short-chain ceramides modulate gene expression primarily by activating stress-related signaling cascades and altering the activity of key transcription factors.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Ceramides are potent activators of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are critical in response to cellular stress and inflammation.[1] Activation of these kinases leads to the phosphorylation and activation of downstream transcription factors, most notably c-Jun (a component of the AP-1 complex).[1]

  • JNK Pathway: Ceramide -> MEKK1 -> SEK1 -> JNK -> c-Jun phosphorylation -> AP-1 activation.

  • p38 MAPK Pathway: Ceramide -> (Upstream kinases) -> MKK3/6 -> p38 MAPK activation.

These pathways often converge to regulate the expression of inflammatory and cell cycle-related genes.

Nuclear Factor kappa-B (NF-κB) Signaling

The role of ceramides in NF-κB signaling is complex and can be cell-type specific. Some studies show that C2-ceramide can induce the processing of the p105 precursor to the p50 subunit of NF-κB.[2] This may lead to the formation of p50 homodimers, which can act as transcriptional repressors.[2] In other contexts, ceramide-induced pathways, such as the p38 MAPK pathway, are required for NF-κB activation and subsequent gene expression.[3]

Regulation of TTF-1 and SREBP
  • Thyroid Transcription Factor 1 (TTF-1): In lung epithelial cells, ceramide treatment has been shown to decrease the DNA binding activity of TTF-1 (also known as Nkx2.1).[4][5] This leads to the transcriptional repression of TTF-1 target genes, such as Surfactant Protein-B (SP-B).[4][5]

  • Sterol-Regulatory Element-Binding Proteins (SREBPs): Ceramide synthesis is intricately linked to the post-transcriptional regulation of SREBPs, which are master regulators of lipid metabolism genes.[6][7] Inhibition of ceramide synthesis reduces the levels of transcriptionally active SREBP, thereby decreasing the expression of genes involved in cholesterol and fatty acid synthesis.[6][7]

Quantitative Data on Ceramide-Mediated Gene Regulation

The following tables summarize the effects of short-chain ceramides on the expression of specific genes and the activity of transcription factors as reported in various studies.

Target GeneCeramide AnalogCell TypeEffect on ExpressionKey Pathway/Factor
Cyclooxygenase-2 (COX-2) C2, C6-CeramideHuman Mammary EpithelialIncreased mRNA & ProteinMAPK (ERK, JNK, p38), c-Jun[1]
Cyclooxygenase-2 (COX-2) C2-CeramideRaw264.7 MacrophagesPotentiated LPS-inducible expressionJNK1, C/EBPβ, AP-1[8]
Surfactant Protein-B (SP-B) C6-CeramideH441 Lung EpithelialDecreased mRNA & ProteinTTF-1 inhibition[4][5]
MDR1 C8-CeramideT47D & MDA-MB-435 Breast CancerIncreased mRNA (3-5 fold)Not specified[9]
SNAI2 C6-Ceramide (via nanoliposomes)HCT116 Colon CancerSuppressed transcriptional activationC16-ceramide generation[10]
Transcription FactorCeramide AnalogCell TypeEffect on ActivityMechanism
c-Jun C2, C6-CeramideHuman Mammary EpithelialIncreased activationJNK/p38 MAPK phosphorylation[1]
TTF-1 C6-CeramideH441 Lung EpithelialDecreased DNA bindingNot fully elucidated[4][5]
NF-κB C2-CeramideHL60, Jurkat T cellsActivation of p50 homodimersEnhanced processing of p105 precursor[2]
C/EBPβ C2-CeramideRaw264.7 MacrophagesIncreased DNA bindingJNK1-mediated activation[8]
SREBP C6, C8-CeramideChinese Hamster Ovary (CHO)Decreased mature SREBP levelsBlock in ER-to-Golgi processing[6]

Visualization of Signaling Pathways

Ceramide-Induced COX-2 Expression

cluster_mapk MAPK Cascades C10 This compound (Exogenous) Raf1 Raf-1 C10->Raf1 MEKK1 MEKK1 C10->MEKK1 MKK3_6 MKK3/6 C10->MKK3_6 MEK MEK Raf1->MEK ERK ERK MEK->ERK cJun c-Jun ERK->cJun SEK1 SEK1 MEKK1->SEK1 JNK JNK SEK1->JNK JNK->cJun p38 p38 MAPK MKK3_6->p38 p38->cJun CRE cAMP Response Element (CRE) cJun->CRE Binds to COX2 COX-2 Gene Transcription CRE->COX2 Activates

Caption: Ceramide activates MAPK pathways to induce COX-2 expression via c-Jun.
Ceramide-Mediated Repression of SP-B Gene

C10 This compound (Exogenous) PKs Protein Kinases (PKC, PTK) C10->PKs TTF1 TTF-1 (Active) PKs->TTF1 Inhibits TTF1_inactive TTF-1 (Inactive) TTF1->TTF1_inactive Reduced DNA Binding Activity SPB_promoter SP-B Gene Promoter TTF1->SPB_promoter Binds & Activates TTF1_inactive->SPB_promoter Cannot Bind SPB_gene SP-B Gene Transcription SPB_promoter->SPB_gene

Caption: Ceramide inhibits TTF-1 DNA binding, repressing SP-B gene transcription.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on gene expression. These should be optimized for specific cell lines and experimental conditions.

Protocol: Cell Treatment with this compound
  • Reagent Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 20-50 mM) in a suitable organic solvent like DMSO or ethanol. Warm gently and vortex to ensure complete dissolution.

    • Prepare a vehicle control using the same solvent.

  • Cell Culture:

    • Plate cells (e.g., H441, Raw264.7, or other relevant cell lines) in appropriate culture vessels and grow to 70-80% confluency.

  • Treatment:

    • Dilute the this compound stock solution directly into pre-warmed culture medium to the desired final concentration (typically in the range of 10-50 µM). Vortex the medium immediately upon addition to prevent precipitation.

    • Replace the existing medium on the cells with the ceramide-containing medium or the vehicle control medium.

    • Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO₂.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction:

    • Following treatment, wash cells with ice-cold PBS.

    • Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).

    • Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or Trizol-chloroform extraction, according to the manufacturer's instructions.

    • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., COX-2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

    • Run the reaction on a real-time PCR cycler. A typical protocol includes an initial denaturation step (e.g., 95°C for 3 min) followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Experimental Workflow Visualization

cluster_rna Gene Expression Analysis cluster_protein Protein & TF Analysis start 1. Cell Culture (Plate cells to 70-80% confluency) treatment 2. Treatment - this compound (10-50 µM) - Vehicle Control (DMSO) - Incubate (e.g., 24h) start->treatment harvest 3. Cell Harvest & Lysis treatment->harvest rna_ext 4a. Total RNA Extraction harvest->rna_ext prot_ext 4b. Protein/Nuclear Extraction harvest->prot_ext cdna 5a. cDNA Synthesis rna_ext->cdna qpcr 6a. qRT-PCR Analysis (e.g., COX-2, SP-B) cdna->qpcr analysis 7. Data Analysis (Fold Change, Binding Activity) qpcr->analysis wb 5b. Western Blot (e.g., p-JNK, TTF-1) prot_ext->wb emsa 5c. EMSA (e.g., AP-1, NF-κB binding) prot_ext->emsa wb->analysis emsa->analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion and Future Directions

This compound, as a representative short-chain ceramide, is a powerful tool for elucidating the complex roles of sphingolipids in gene regulation. The available evidence, primarily from studies using C2 and C6 ceramides, indicates that these lipids primarily regulate gene expression by activating stress-responsive MAPK pathways and modulating the activity of key transcription factors like c-Jun, NF-κB, TTF-1, and SREBP. These actions result in altered expression of genes critical for inflammation, cell survival, and metabolism.

For drug development professionals, understanding these pathways is crucial. Targeting ceramide-metabolizing enzymes or downstream signaling components could offer novel therapeutic strategies for diseases characterized by aberrant gene expression, including cancer, inflammatory disorders, and metabolic syndrome. Future research should focus on delineating the specific gene targets and signaling effects of this compound itself, and on understanding how the unique properties of its 10-carbon acyl chain might confer distinct biological activities compared to other short- and long-chain ceramides.

References

The Effect of C10 Ceramide on Mitochondrial Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of C10 ceramide on mitochondrial membrane potential. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support research and development in relevant fields.

Executive Summary

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence. N-decanoyl-sphingosine, or this compound, as a member of the short-chain ceramide family, is known to exert significant biological effects, particularly on mitochondrial function. A key event in ceramide-induced apoptosis is the disruption of mitochondrial integrity, often initiated by a decrease in the mitochondrial membrane potential (ΔΨm). This guide will explore the mechanisms by which this compound is thought to induce this change, provide representative quantitative data, and detail the experimental procedures for its measurement.

Quantitative Data on Ceramide-Induced Mitochondrial Permeabilization

Ceramide Concentration (µM)% Increase in Mitochondrial Outer Membrane Permeability (C2-Ceramide)% Increase in Mitochondrial Outer Membrane Permeability (C16-Ceramide)
0.5~5%~3%
5~20%~15%
10~40%~35%
20~75%~70%
40~95%~90%

Note: This data is representative of the effects of short-chain (C2) and long-chain (C16) ceramides and is intended to provide an illustrative example of the dose-dependent nature of ceramide-induced mitochondrial permeabilization. Actual values for this compound may vary.

Experimental Protocols

Measuring the effect of this compound on mitochondrial membrane potential requires precise experimental procedures. The following are detailed methodologies for assessing ΔΨm using common fluorescent probes.

Measurement of Mitochondrial Membrane Potential using JC-1 Dye

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat, or primary cells)

  • This compound (N-decanoyl-sphingosine)

  • JC-1 Dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).

  • Incubation: Incubate the cells with this compound for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Positive Control: For a positive control, treat a set of wells with a known mitochondrial uncoupler, such as FCCP (e.g., 10 µM), for 15-30 minutes before the JC-1 staining.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-10 µg/mL) in a pre-warmed cell culture medium or assay buffer.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or assay buffer.

  • Fluorescence Measurement:

    • Microplate Reader: Add 100 µL of PBS or assay buffer to each well. Measure the fluorescence intensity for both green monomers (Excitation ~485 nm, Emission ~530 nm) and red aggregates (Excitation ~550 nm, Emission ~600 nm). Calculate the red/green fluorescence ratio.

    • Flow Cytometry: After staining, detach the cells using a gentle method (e.g., Accutase). Resuspend the cells in PBS and analyze them on a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.

Experimental Workflow for Mitochondrial Membrane Potential Assay

ExperimentalWorkflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound (and Vehicle/Positive Controls) B->C D Incubate for Desired Time C->D E Wash with PBS D->E F Add JC-1 Staining Solution E->F G Incubate (15-30 min) F->G H Wash with PBS G->H I Measure Fluorescence H->I J Data Analysis (Red/Green Ratio) I->J

A streamlined workflow for the JC-1 mitochondrial membrane potential assay.

Signaling Pathways

The induction of mitochondrial membrane potential loss by this compound is a complex process involving multiple signaling pathways that converge on the mitochondria.

Ceramide-Induced Apoptotic Signaling Pathway

Ceramide accumulation in the mitochondrial outer membrane is a critical event that can lead to mitochondrial outer membrane permeabilization (MOMP). This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated and oligomerize in the mitochondrial outer membrane, forming pores that allow the release of intermembrane space proteins such as cytochrome c. Released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.

CeramideApoptosisPathway C10 This compound Mito Mitochondria C10->Mito BaxBak Bax/Bak Activation & Oligomerization Mito->BaxBak MOMP MOMP (Loss of ΔΨm) BaxBak->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Ceramide-induced intrinsic pathway of apoptosis.
Involvement of p38 MAPK Signaling

The p38 mitogen-activated protein kinase (MAPK) pathway has also been implicated in ceramide-induced apoptosis. Ceramide can activate p38 MAPK, which in turn can promote the translocation of pro-apoptotic Bcl-2 family members like Bax to the mitochondria, thereby facilitating MOMP and the subsequent apoptotic cascade.

p38MAPKPathway C10 This compound p38 p38 MAPK Activation C10->p38 Bax Bax Translocation to Mitochondria p38->Bax MOMP MOMP (Loss of ΔΨm) Bax->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Role of p38 MAPK in ceramide-mediated apoptosis.

Conclusion

This compound is a potent inducer of mitochondrial dysfunction, a key aspect of which is the dissipation of the mitochondrial membrane potential. This event is a critical step in the intrinsic pathway of apoptosis and is regulated by a complex interplay of signaling molecules, including the Bcl-2 family of proteins and the p38 MAPK pathway. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this compound's effects on mitochondrial integrity. Further research into the specific molecular interactions of this compound within the mitochondria will be crucial for the development of novel therapeutics targeting ceramide-mediated signaling pathways.

Methodological & Application

Quantitative Analysis of C10 Ceramide using HPLC-MS/MS: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of C10 Ceramide (N-decanoyl-sphingosine) in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a short-chain sphingolipid, is a bioactive molecule involved in various cellular signaling pathways, including apoptosis and inflammation. Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. The described methodology utilizes a robust sample preparation procedure, efficient chromatographic separation, and sensitive detection by Multiple Reaction Monitoring (MRM), ensuring high selectivity and accuracy. This application note includes detailed experimental protocols, data presentation in tabular format, and visual representations of the workflow and relevant signaling pathways to aid researchers in implementing this method.

Introduction

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. They are central molecules in sphingolipid metabolism and act as critical second messengers in a multitude of cellular signaling pathways.[1][2][3] The length of the fatty acyl chain dictates the specific biological functions of different ceramide species. Short-chain ceramides, such as this compound, are known to be cell-permeable and are often used experimentally to mimic cellular stress responses. The accumulation of specific ceramides has been implicated in various pathological conditions, making their precise quantification a key area of research in drug development and disease diagnostics.

This protocol outlines a validated HPLC-MS/MS method for the sensitive and specific quantification of this compound. The method is suitable for various biological samples, including cell lysates and plasma, and can be adapted for high-throughput analysis.

Experimental Protocols

Sample Preparation (Lipid Extraction from Cell Lysates)

This protocol is adapted from established lipid extraction methods.[4]

Reagents and Materials:

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized Water

  • Internal Standard (IS): C17 Ceramide (d18:1/17:0) stock solution (1 mg/mL in ethanol)

  • 5 mL glass vials with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Harvest cultured cells and determine the cell number.

  • Resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Transfer the cell suspension to a 5 mL glass vial.

  • Add 20 µL of the 1 µg/mL C17 Ceramide internal standard working solution.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

  • Vortex the mixture vigorously for 1 minute.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of deionized water and vortex for 1 minute.

  • Centrifuge the sample at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried lipid film in 100 µL of the initial HPLC mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Elution See Table 1

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
1.05050
8.00100
12.00100
12.15050
15.05050

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4.0 kV
Source Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (d18:1/10:0) 454.7264.210035
C17 Ceramide (IS) 552.5264.210040

Note: The precursor ion for this compound is calculated based on its molecular weight of 453.7 g/mol for the protonated molecule [M+H]+.[5][6][7] The product ion at m/z 264.2 is a characteristic fragment of the sphingosine backbone resulting from the neutral loss of the fatty acyl chain and water.[8][9][10]

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of a this compound standard into a blank matrix (e.g., stripped serum or cell lysate). The concentration range should encompass the expected levels in the samples.

Table 3: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (C10/IS)
0.50.012
10.025
50.128
100.255
501.275
1002.548
50012.69
Quantitative Data Summary

The concentrations of this compound in unknown samples are calculated using the linear regression equation derived from the calibration curve.

Table 4: Quantitative Results for this compound in Experimental Samples

Sample IDPeak Area Ratio (C10/IS)Calculated Concentration (ng/mL)
Control 10.0853.35
Control 20.0913.58
Control 30.0883.46
Treated 10.2158.46
Treated 20.2238.78
Treated 30.2188.58

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Cell Pellet / Plasma is_add Add Internal Standard (C17 Ceramide) sample->is_add extraction Liquid-Liquid Extraction (Chloroform:Methanol) is_add->extraction drydown Dry Down under Nitrogen extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound Quantification.

Ceramide Signaling Pathways

G cluster_synthesis Ceramide Generation cluster_effects Downstream Cellular Effects de_novo De Novo Synthesis (Serine + Palmitoyl-CoA) ceramide This compound de_novo->ceramide salvage Salvage Pathway (Sphingosine Recycling) salvage->ceramide hydrolysis Sphingomyelin Hydrolysis (Sphingomyelinases) hydrolysis->ceramide apoptosis Apoptosis ceramide->apoptosis inflammation Inflammation ceramide->inflammation stress Cellular Stress Response ceramide->stress proliferation Inhibition of Proliferation ceramide->proliferation

Caption: Simplified Ceramide Signaling Pathways.

References

Protocol for the Solubilization and Application of C10 Ceramide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Ceramides are a class of lipid molecules that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell growth arrest, and differentiation. C10 Ceramide, a saturated ceramide with a 10-carbon acyl chain, is a valuable tool for researchers studying these pathways. Proper solubilization and delivery to cells in culture are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments.

Data Presentation: this compound Solubility and Storage

Proper solvent selection and storage are paramount to maintaining the biological activity of this compound. The following table summarizes key quantitative data for the preparation and storage of this compound solutions.

ParameterRecommendationRationale
Primary Solvents Dimethyl sulfoxide (B87167) (DMSO)[1], Ethanol (B145695)These organic solvents are effective in dissolving the lipophilic this compound.
Stock Solution Concentration 10-100 mMA high-concentration stock solution allows for minimal solvent carryover into the final cell culture medium.
Final Solvent Concentration in Culture ≤ 0.1% (v/v)High concentrations of organic solvents can be toxic to cells. It is crucial to maintain a low final concentration.[2]
Storage of Powder -20°C or -80°C in a desiccated environmentProtects the compound from degradation due to moisture and heat.[3]
Storage of Stock Solution -20°C in small aliquots, protected from lightMinimizes freeze-thaw cycles and light-induced degradation. It is recommended to prepare fresh solutions for each experiment, but short-term storage for up to a month is possible.[3]
Storage in Cell Culture Medium Not recommendedThe aqueous environment can lead to precipitation and rapid degradation. Always add the working solution to the medium immediately before treating cells.[3]

Experimental Protocols

This section details the step-by-step methodology for preparing this compound stock and working solutions for use in cell culture experiments.

Protocol 1: Preparation of this compound Stock Solution
  • Pre-treatment of this compound: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Choose a high-quality, anhydrous grade of either DMSO or ethanol as the primary solvent.

  • Dissolution:

    • Aseptically add the appropriate volume of the chosen solvent to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).

    • To aid dissolution, gently warm the solution to 37°C and vortex or sonicate until the ceramide is completely dissolved.[2] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with the chosen organic solvent (e.g., PTFE for DMSO or ethanol) into a sterile, light-protecting tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution and Cell Treatment
  • Thawing: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Pre-warm the complete cell culture medium to 37°C.

    • To prepare the working solution, dilute the stock solution directly into the pre-warmed medium to the desired final concentration (e.g., 10-100 µM).

    • It is critical to add the stock solution to the medium while vortexing or vigorously mixing to ensure proper dispersion and prevent precipitation.[4]

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Replace it with the freshly prepared medium containing the this compound working solution.

    • Vehicle Control: It is essential to include a vehicle control by treating a parallel set of cells with the same final concentration of the solvent (e.g., DMSO or ethanol) used to prepare the stock solution.[2][4]

    • Incubate the cells for the desired experimental duration (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).[4]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Anhydrous DMSO or Ethanol equilibrate->add_solvent dissolve Warm (37°C) and Vortex/Sonicate to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat_cells Treat Cells dilute->treat_cells vehicle_control Vehicle Control Treatment dilute->vehicle_control incubate Incubate Cells (e.g., 6-48h) treat_cells->incubate vehicle_control->incubate end Proceed to Downstream Analysis incubate->end

Caption: Workflow for this compound solution preparation and cell treatment.

Ceramide-Induced Apoptosis Signaling Pathway

G C10 Exogenous This compound Mito Mitochondria C10->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of ceramide-induced apoptosis.

References

Application Notes and Protocols for Ceramide Analysis in Lipidomics: Utilizing an Internal Standard Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that are integral to cellular structure and function. They are composed of a sphingoid base, such as sphingosine (B13886), linked to a fatty acid via an amide bond. Beyond their structural role in cell membranes, ceramides are critical signaling molecules involved in a myriad of cellular processes including apoptosis, cell growth, differentiation, and inflammation.[1] The dysregulation of ceramide metabolism has been implicated in numerous diseases, including metabolic disorders, cardiovascular disease, neurodegenerative diseases, and cancer.[2] Consequently, the accurate quantification of ceramide species in biological samples is of paramount importance for both basic research and the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the quantitative analysis of ceramides in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on the proper use of internal standards for accurate and robust quantification.

The Role and Selection of Internal Standards in Lipidomics

In quantitative mass spectrometry, an internal standard (IS) is a compound that is added in a known amount to a sample prior to analysis. The IS should be chemically similar to the analyte of interest but distinguishable by the mass spectrometer. The use of an internal standard is crucial to correct for variations that can occur during sample preparation, such as lipid extraction and sample handling, as well as variations in the analytical measurement, including injection volume and instrument response.

For ceramide analysis, the ideal internal standard should have similar ionization efficiency, extraction recovery, and chromatographic retention time to the endogenous ceramides being quantified. The most common and widely accepted internal standards for lipidomics fall into two main categories:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. They have the same chemical structure as the endogenous analyte but are labeled with heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[3] This makes them chemically identical in terms of extraction and ionization behavior, but they can be distinguished from the endogenous analyte by their higher mass.

  • Odd-Chain Internal Standards: These are lipids that have a fatty acid chain with an odd number of carbon atoms (e.g., C17:0, C25:0), which are not naturally abundant in most biological systems.[4] They are structurally similar to the even-chain endogenous lipids and can effectively mimic their behavior during analysis.

Considerations for Using C10:0 Ceramide as an Internal Standard

While N-decanoyl-sphingosine (C10:0 Ceramide) is a commercially available ceramide, its use as an internal standard for the quantification of endogenous long-chain ceramides (typically C16:0 and longer) presents significant challenges. The short C10 acyl chain results in different physicochemical properties, including:

  • Extraction Efficiency: The polarity of C10:0 Ceramide differs from that of long-chain ceramides, which can lead to different recovery rates during lipid extraction.

  • Chromatographic Behavior: In reverse-phase liquid chromatography, C10:0 Ceramide will elute much earlier than the long-chain ceramides of interest, meaning it will not be co-eluting with the analytes. This can lead to inaccuracies in quantification as it is not subjected to the same matrix effects at the time of elution.

  • Ionization Efficiency: The ionization efficiency of ceramides can be influenced by the length of the fatty acyl chain.

Due to these differences, using C10:0 Ceramide to quantify long-chain ceramides can lead to inaccurate and unreliable results. It is generally recommended to use an internal standard that more closely matches the properties of the analytes. For these reasons, this protocol will focus on the use of a more appropriate stable isotope-labeled or odd-chain ceramide internal standard.

Ceramide Signaling Pathway

Ceramides are central to a complex network of signaling pathways that influence cell fate. An imbalance in ceramide metabolism can have profound effects on cellular homeostasis. The following diagram illustrates a simplified overview of the ceramide metabolic and signaling pathway.

Ceramide_Signaling_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide de novo Synthesis Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SM Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation Sphingomyelin->Ceramide Sphingomyelinase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Proliferation Proliferation & Survival S1P->Proliferation Complex_Sphingolipids->Ceramide Salvage Pathway

Caption: Simplified overview of ceramide metabolism and its role in cell signaling pathways.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of ceramide species in biological samples, such as plasma or cell lysates, using a stable isotope-labeled or odd-chain ceramide as an internal standard.

Overall Experimental Workflow

The general workflow for a lipidomics experiment focused on ceramide quantification is outlined below.

Lipidomics_Workflow SampleCollection 1. Sample Collection (Plasma, Cells, Tissue) SpikeIS 2. Spike with Internal Standard SampleCollection->SpikeIS LipidExtraction 3. Lipid Extraction (e.g., Folch Method) SpikeIS->LipidExtraction Drydown 4. Dry Down & Reconstitute LipidExtraction->Drydown LCMS 5. LC-MS/MS Analysis Drydown->LCMS DataAnalysis 6. Data Processing & Quantification LCMS->DataAnalysis

Caption: General experimental workflow for quantitative lipidomics analysis of ceramides.

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from the widely used Folch method for lipid extraction.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., C17:0 Ceramide or d7-labeled Ceramide mix in methanol)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of the internal standard solution (e.g., 20 µL of a 10 µg/mL solution). The exact amount should be optimized based on the expected concentration of endogenous ceramides and instrument sensitivity.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or a mobile phase-matched solution).

Protocol 2: LC-MS/MS Analysis of Ceramides

This protocol provides a general method for the separation and detection of ceramides using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 80% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 80% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for each ceramide species and the internal standard. The characteristic product ion for ceramides is often m/z 264.3, which corresponds to the sphingosine backbone.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. The concentration of each ceramide species is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 1: Example MRM Transitions for Ceramide Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C16:0 Ceramide538.5264.3
C18:0 Ceramide566.5264.3
C24:0 Ceramide650.6264.3
C24:1 Ceramide648.6264.3
C17:0 Ceramide (IS)552.5264.3
C16:0-d7 Ceramide (IS)545.5271.3

Table 2: Example Quantification of Ceramides in Human Plasma

Ceramide SpeciesConcentration (ng/mL) ± SD
C16:0 Ceramide150.5 ± 12.3
C18:0 Ceramide85.2 ± 7.8
C24:0 Ceramide210.8 ± 18.5
C24:1 Ceramide180.4 ± 15.1

Note: The values presented are for illustrative purposes only and will vary depending on the sample type and experimental conditions.

Conclusion

The accurate quantification of ceramides is essential for advancing our understanding of their roles in health and disease. The use of an appropriate internal standard, such as a stable isotope-labeled or an odd-chain ceramide, is critical for achieving reliable and reproducible results in lipidomics studies. While C10:0 Ceramide is commercially available, its use as an internal standard for long-chain ceramides is not recommended due to significant differences in its physicochemical properties. The protocols and guidelines presented in this document provide a robust framework for researchers to perform accurate and precise ceramide quantification, thereby facilitating new discoveries in this important field of research.

References

Live-Cell Imaging with Fluorescently Labeled C10 Ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses. The acyl chain length of ceramide influences its biological function and subcellular localization. C10 ceramide, a short-chain ceramide, is cell-permeable and has been utilized as a tool to study the effects of elevated ceramide levels in living cells. By labeling this compound with a fluorescent probe, its uptake, trafficking, and localization can be visualized in real-time using fluorescence microscopy. This allows for a dynamic understanding of its role in cellular signaling pathways.

This document provides detailed application notes and protocols for the use of fluorescently labeled this compound in live-cell imaging. It is intended for researchers, scientists, and professionals in drug development who are interested in studying ceramide metabolism and signaling.

Data Presentation

Quantitative Data for Fluorescently Labeled this compound Imaging

The selection of a suitable fluorescent probe is critical and depends on the specific experimental requirements, including the available microscope filter sets and the potential for multicolor imaging. The following table summarizes key quantitative parameters for commonly used fluorophores conjugated to short-chain ceramides.

FluorophoreExcitation Max (nm)Emission Max (nm)Working Concentration (µM)Incubation Time (min)Key Characteristics
NBD ~465~5351 - 515 - 60Environment-sensitive, Golgi accumulation, prone to photobleaching.[1][2][3]
BODIPY FL ~505~5150.1 - 515 - 30Bright and photostable, can form excimers at high concentrations leading to a red shift in emission.[4][][6]
BODIPY TR ~589~6171 - 515 - 30Red-shifted emission, suitable for multicolor imaging.
COUPY ~540~650+1 - 515 - 30Far-red emitting, large Stokes shift, good for reducing autofluorescence.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescent this compound Distribution

This protocol describes the staining of live cells with fluorescently labeled this compound to visualize its subcellular localization and trafficking.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-C10-ceramide or BODIPY-C10-ceramide)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with FBS and HEPES)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Confocal or fluorescence microscope with appropriate filter sets and an environmental chamber (37°C, 5% CO2)

  • Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of the fluorescently labeled this compound in DMSO.

    • For BSA complexation (recommended for improved solubility and delivery), gently mix the fluorescent ceramide stock solution with a fatty acid-free BSA solution in imaging medium to achieve a final working concentration of 1-5 µM.[7] A 1:1 molar ratio of ceramide to BSA is often used.

    • Incubate the ceramide-BSA complex for 15-30 minutes at 37°C.[2]

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.

    • Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.[2] The optimal time may vary depending on the cell type and experimental goals.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound probe.[1]

  • Imaging: Immediately image the cells using a confocal or fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Use the appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: Induction and Imaging of Ceramide-Mediated Apoptosis

This protocol outlines a method to induce apoptosis using a higher concentration of fluorescently labeled this compound and to visualize its localization during this process.

Materials:

  • Same as Protocol 1

  • Apoptosis indicator (e.g., Annexin V-FITC or a caspase activity reporter) for co-staining (optional)

Procedure:

  • Cell Preparation: As described in Protocol 1.

  • Preparation of Staining/Induction Solution: Prepare a working solution of fluorescently labeled this compound at a higher concentration (e.g., 10-50 µM) in live-cell imaging medium. The optimal concentration for inducing apoptosis should be determined empirically for each cell line.

  • Cell Treatment:

    • Remove the culture medium and wash cells with pre-warmed imaging medium.

    • Add the this compound solution to the cells.

  • Time-Lapse Imaging:

    • Immediately begin acquiring images using a confocal microscope with an environmental chamber.

    • Capture images at regular intervals (e.g., every 5-15 minutes) for a period of several hours to monitor the dynamic changes in ceramide localization and cell morphology characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing).

  • (Optional) Co-staining for Apoptosis: At the end of the time-lapse experiment, or in a separate endpoint assay, co-stain the cells with an apoptosis marker according to the manufacturer's protocol to confirm the induction of apoptosis.

Visualizations

Ceramide-Induced Apoptosis Signaling Pathway

Ceramide can initiate apoptosis through multiple signaling cascades. It can activate stress-activated protein kinases and protein phosphatases, leading to the dephosphorylation and inactivation of pro-survival proteins and the activation of pro-apoptotic factors.[8][9]

Ceramide_Apoptosis_Pathway Stress Environmental Stress / Cytokine Receptor SMase Sphingomyelinase (SMase) Stress->SMase Ceramide This compound SMase->Ceramide hydrolysis of Sphingomyelin Sphingomyelin Sphingomyelin->SMase PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates SAPK_JNK SAPK/JNK Pathway Ceramide->SAPK_JNK activates Akt Akt (pro-survival) PP2A->Akt inactivates Apoptosis Apoptosis Akt->Apoptosis inhibits Mitochondrion Mitochondrion SAPK_JNK->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases cytochrome c release Caspases->Apoptosis

Caption: Ceramide-Induced Apoptosis Pathway.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the general workflow for a live-cell imaging experiment using fluorescently labeled this compound.

Live_Cell_Imaging_Workflow Start Start Cell_Culture 1. Culture cells on a glass-bottom dish Start->Cell_Culture Prepare_Stain 2. Prepare fluorescent This compound-BSA complex Cell_Culture->Prepare_Stain Wash1 3. Wash cells with pre-warmed medium Prepare_Stain->Wash1 Stain 4. Add staining solution to cells Wash1->Stain Incubate 5. Incubate at 37°C Stain->Incubate Wash2 6. Wash cells to remove unbound probe Incubate->Wash2 Image 7. Live-cell imaging with confocal microscopy Wash2->Image Analyze 8. Image analysis and quantification Image->Analyze End End Analyze->End

References

Application Notes and Protocols for C10 Ceramide Delivery to Cells using Bovine Serum Albumin (BSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are bioactive sphingolipids that play a critical role in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] Their amphipathic nature, however, makes them poorly soluble in aqueous culture media, posing a challenge for their effective delivery to cells in vitro. The use of organic solvents can introduce artifacts and cellular toxicity, confounding experimental results.[3] Bovine Serum Albumin (BSA), a natural carrier of fatty acids and other lipids in vivo, provides a biocompatible and physiologically relevant method for solubilizing and delivering ceramides to cultured cells.[3][4][5] This document provides detailed protocols for the preparation and cellular application of C10 ceramide-BSA complexes, methods for quantifying cellular uptake, and an overview of the key signaling pathways involved.

Data Presentation

Table 1: Recommended Parameters for this compound-BSA Complex Preparation
ParameterRecommended ValueNotes
This compound Stock Solution 1-10 mM in ethanol (B145695) or DMSOPrepare fresh for best results.
Fatty Acid-Free BSA Stock Solution 2 mM in sterile PBS or serum-free mediaEnsure the BSA is certified fatty acid-free to avoid confounding effects.[4]
Molar Ratio (Ceramide:BSA) 1:1 to 5:1The optimal ratio may vary depending on the cell type and experimental goals. A 1:1 ratio is a good starting point.[6]
Complexation Temperature 37°CIncubation at this temperature facilitates the binding of ceramide to BSA.[7][8]
Complexation Time 30-60 minutesGentle agitation or sonication can aid in complex formation.[7][8]
Final Working Concentration 5-100 µMThe effective concentration should be determined empirically for each cell line and assay.
Table 2: Cellular Uptake of Fluorescently Labeled Ceramide Analogs
Cell LineCeramide AnalogIncubation TimeUptake EfficiencyQuantification Method
HeLa[³H]C6-Ceramide (50 µM)1 hour~1.5 nmol/mg proteinHPTLC and Scintillation Counting
HeLa[³H]C10-Ceramide (50 µM)1 hour~1.2 nmol/mg proteinHPTLC and Scintillation Counting
NCI/ADR-RESNBD C6-Ceramide (100 µM)2 hoursPlateau reachedSpectrophotometry
MCF-7NBD C6-Ceramide (1 µM)1 hourDependent on experimental conditionsHPLC and Fluorescence Detection

Note: Data is compiled from multiple sources and should be used as a general guideline. Actual uptake will vary based on specific experimental conditions.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 100 µM this compound-BSA complex solution. Adjust volumes and concentrations as needed for your specific experiment.

Materials:

  • D-erythro-C10-Ceramide

  • Ethanol (absolute)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Prepare a 1 mM this compound Stock Solution: Dissolve the appropriate amount of this compound in absolute ethanol. For example, to make 1 mL of a 1 mM solution, dissolve 0.4116 mg of this compound (MW: 411.6 g/mol ) in 1 mL of ethanol.

  • Prepare a 0.34 mg/mL Fatty Acid-Free BSA Solution: Dissolve 3.4 mg of fatty acid-free BSA in 10 mL of sterile PBS. This corresponds to approximately a 5 µM solution.[6][11]

  • Aliquot this compound: In a sterile microcentrifuge tube, add the desired volume of the 1 mM this compound stock solution. For 1 mL of a final 100 µM complex, use 100 µL of the stock solution.

  • Evaporate the Solvent: Dry the this compound under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin film on the bottom of the tube.

  • Resuspend in Ethanol: Redissolve the dried ceramide in a small volume of absolute ethanol (e.g., 20 µL for the 100 µL initial aliquot).[11]

  • Prepare BSA Solution for Complexation: Warm the required volume of the BSA solution (in this example, 980 µL to bring the final volume to 1 mL) to 37°C.

  • Form the Complex: While vortexing the warm BSA solution, slowly add the resuspended this compound.

  • Incubate: Incubate the mixture for 30-60 minutes at 37°C with gentle agitation to facilitate the formation of the ceramide-BSA complex.[8]

  • Sterilization (Optional): If necessary, the final complex can be filter-sterilized through a 0.22 µm filter.

  • Storage: Use the complex immediately for cell treatment. Short-term storage at 4°C is possible, but freshly prepared complexes are recommended.

Protocol 2: Treatment of Cells with this compound-BSA Complex

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • Fatty acid-free BSA solution (as a vehicle control)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Prepare Treatment Media: Dilute the this compound-BSA complex to the desired final concentration in pre-warmed complete cell culture medium. Prepare a parallel vehicle control by diluting the fatty acid-free BSA solution to the same final BSA concentration.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific endpoint being measured (e.g., early signaling events vs. apoptosis).

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as viability assays, protein extraction for western blotting, or lipid extraction for uptake quantification.

Protocol 3: Quantification of Cellular Ceramide Uptake using a Fluorescent Analog (NBD C6-Ceramide)

This protocol provides a general method for assessing ceramide uptake using the fluorescent analog NBD C6-ceramide, which can be adapted for this compound.

Materials:

  • NBD C6-Ceramide

  • This compound-BSA complex preparation reagents (from Protocol 1)

  • Treated and control cells in culture plates

  • Ice-cold PBS

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Fluorescence plate reader or imaging system

Procedure:

  • Prepare NBD-Ceramide-BSA Complex: Follow Protocol 1, substituting NBD C6-ceramide for this compound. A final concentration of 5-10 µM is often sufficient for visualization.

  • Treat Cells: Treat cells with the NBD-ceramide-BSA complex for the desired time as described in Protocol 2.

  • Wash Cells: After incubation, place the culture plates on ice and wash the cells three times with ice-cold PBS to remove extracellular NBD-ceramide.

  • Cell Lysis and Lipid Extraction: Scrape the cells in PBS and pellet them by centrifugation. Extract the total lipids from the cell pellet using a suitable solvent system (e.g., Folch method with chloroform:methanol).[12]

  • Quantification:

    • Direct Fluorescence Measurement: Measure the fluorescence of the lipid extract using a fluorescence plate reader (excitation/emission ~460/535 nm for NBD). Normalize the fluorescence intensity to the total protein content of a parallel cell sample.

    • TLC Analysis: Separate the lipid extract on a TLC plate to distinguish the intact NBD-ceramide from its metabolites (e.g., NBD-sphingomyelin or NBD-glucosylceramide). Quantify the fluorescence of the corresponding spots using a fluorescent scanner.[12]

Mandatory Visualizations

This compound-BSA Delivery Workflow

G cluster_prep Complex Preparation cluster_cell_culture Cellular Application cluster_analysis Downstream Analysis c10_stock This compound Stock (Ethanol) dry_c10 Dry this compound c10_stock->dry_c10 Evaporate Solvent bsa_stock Fatty Acid-Free BSA Stock (PBS) complex This compound-BSA Complex bsa_stock->complex Warm to 37°C dry_c10->complex Add to BSA & Incubate 37°C treat Treat Cells with Complex in Media complex->treat Dilute in Culture Medium cells Plate Cells cells->treat incubate Incubate (e.g., 1-24h) treat->incubate analyze Harvest for Analysis incubate->analyze viability Viability Assays (MTT, etc.) analyze->viability western Western Blot (Signaling Proteins) analyze->western uptake Uptake Quantification (Fluorescence, LC-MS) analyze->uptake

Caption: Workflow for this compound-BSA complex preparation and delivery to cells.

This compound-Induced Apoptotic Signaling Pathway

G cluster_stress_kinases Stress-Activated Protein Kinase Cascade cluster_phosphatases Protein Phosphatases cluster_apoptosis Apoptotic Execution C10_BSA This compound-BSA Complex Membrane Plasma Membrane C10_BSA->Membrane C10_Intra Intracellular This compound Membrane->C10_Intra Uptake ASK1 ASK1 C10_Intra->ASK1 PP2A PP2A C10_Intra->PP2A PP1 PP1 C10_Intra->PP1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK/SAPK MKK4_7->JNK cJun c-Jun JNK->cJun Bcl2_family Bcl-2 Family (e.g., Bad, Bax) cJun->Bcl2_family Transcriptional Regulation PP2A->Bcl2_family Dephosphorylation (Activation) Mitochondria Mitochondrial Pore Formation Bcl2_family->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling cascade of this compound-induced apoptosis.

References

Application Notes and Protocols for C10 Ceramide-Induced Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-erythro-C10-Ceramide (N-decanoyl-D-erythro-sphingosine) to induce apoptosis in cultured cells. Detailed protocols for subsequent analysis using common apoptosis assays are also included.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that act as critical second messengers in various cellular processes, including the regulation of cell growth, differentiation, and apoptosis (programmed cell death).[1][2][3] Exogenous, cell-permeable short-chain ceramides, such as C10 Ceramide, are widely used to mimic the effects of endogenous ceramides and trigger the apoptotic cascade.[4] Understanding the mechanisms of ceramide-induced apoptosis is crucial for research in cancer biology, neurodegenerative diseases, and drug development.[3][5]

This document outlines the procedures for treating cells with this compound and subsequently evaluating the apoptotic response through Annexin V/Propidium Iodide (PI) staining, Caspase Activity Assays, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays.

Data Presentation

The following tables provide representative quantitative data from apoptosis assays on a hypothetical cell line treated with this compound. These tables illustrate the expected dose-dependent and time-dependent increase in apoptosis following treatment.

Table 1: Annexin V/PI Staining Results Following this compound Treatment for 24 Hours

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0 (DMSO)95 ± 2.53 ± 1.22 ± 0.8
This compound1080 ± 3.112 ± 2.08 ± 1.5
This compound2565 ± 4.525 ± 3.510 ± 2.1
This compound5040 ± 5.245 ± 4.815 ± 2.9
This compound10020 ± 3.860 ± 5.520 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3 Activity Following this compound Treatment

Treatment GroupConcentration (µM)Incubation Time (hours)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control0 (DMSO)241.0 ± 0.1
This compound5061.8 ± 0.3
This compound50123.5 ± 0.6
This compound50245.2 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: TUNEL Assay Results Following this compound Treatment for 48 Hours

Treatment GroupConcentration (µM)% TUNEL-Positive Cells
Vehicle Control0 (DMSO)2 ± 0.5
This compound2528 ± 3.7
This compound5055 ± 6.1
This compound10085 ± 7.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This compound Treatment Protocol

This protocol describes the general procedure for treating cultured cells with this compound to induce apoptosis.

Materials:

  • D-erythro-C10-Ceramide

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium

  • Cultured cells (adherent or suspension)

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Prepare this compound Stock Solution: Dissolve D-erythro-C10-Ceramide in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.

  • Cell Seeding:

    • Adherent Cells: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and grow overnight.

    • Suspension Cells: Seed cells in a multi-well plate at a density of approximately 1 x 10^6 cells/mL.[6]

  • Drug Treatment:

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 10, 25, 50, 100 µM) in complete culture medium.

    • Include a vehicle control well treated with the same final concentration of DMSO as the highest this compound concentration.

    • For adherent cells, aspirate the old medium and replace it with the medium containing this compound or vehicle.

    • For suspension cells, add the appropriate volume of the diluted this compound solution directly to the wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the specific apoptosis assay being performed.[7]

Annexin V/PI Apoptosis Assay Protocol

This protocol is for quantifying apoptosis by flow cytometry, distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

Protocol:

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with distilled water.

  • Cell Harvesting:

    • Suspension Cells: Gently collect the cells from each well and transfer them to flow cytometry tubes.

    • Adherent Cells: Carefully detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect the cells in flow cytometry tubes.[6]

  • Cell Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS and once with 1X Binding Buffer.[8][10]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.[10]

    • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[10]

    • Add 5 µL of PI staining solution.[8]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[6] Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.[6]

Caspase Activity Assay Protocol

This protocol describes a general method for measuring the activity of executioner caspases (e.g., caspase-3/7) using a fluorometric or colorimetric substrate.

Materials:

  • This compound-treated and control cells

  • Caspase assay kit (containing lysis buffer, substrate, and inhibitor)

  • 96-well microplate (black or clear, depending on the assay)

  • Plate reader (fluorometer or spectrophotometer)

Protocol:

  • Cell Lysis:

    • Harvest cells as described for the Annexin V assay.

    • Resuspend the cell pellet in the provided chilled lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cell debris.

  • Assay Reaction:

    • Transfer the supernatant (cell lysate) to a new, chilled microfuge tube.

    • Determine the protein concentration of each lysate.

    • Add equal amounts of protein from each sample to the wells of the 96-well plate.

    • Prepare the reaction mixture by adding the caspase substrate (e.g., DEVD-AFC or DEVD-pNA) to the assay buffer as per the manufacturer's instructions.

    • Add the reaction mixture to each well containing cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the readings to the protein concentration and express the results as a fold change relative to the vehicle control.

TUNEL Assay Protocol

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]

Materials:

  • This compound-treated and control cells

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization solution (e.g., Triton X-100 or ethanol)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest cells as described previously.[12]

    • Wash cells with PBS.

    • Fix the cells by resuspending them in 1-4% PFA in PBS for 15-30 minutes on ice.[12]

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating for at least 30 minutes on ice.[12]

  • TUNEL Reaction:

    • Wash the permeabilized cells with a wash buffer provided in the kit.

    • Prepare the TUNEL reaction mixture by combining the TdT enzyme and the labeled dUTPs in the reaction buffer, according to the kit's protocol.[13]

    • Resuspend the cells in the TUNEL reaction mixture.

    • Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.[12][13]

  • Washing and Analysis:

    • Stop the reaction by adding a rinse buffer and wash the cells.[12]

    • Resuspend the cells in PBS for analysis.

    • Analyze the cells by flow cytometry or visualize them under a fluorescence microscope.

Visualizations

Below are diagrams illustrating the this compound-induced apoptosis signaling pathway and a general experimental workflow for apoptosis assays.

C10_Ceramide_Apoptosis_Pathway C10 This compound (Exogenous) Membrane Plasma Membrane Stress Cellular Stress SMase Sphingomyelinase (SMase) Activation Stress->SMase EndoCer Endogenous Ceramide Accumulation SMase->EndoCer PP Protein Phosphatases (PP1, PP2A) EndoCer->PP JNK SAPK/JNK Pathway EndoCer->JNK Mito Mitochondrial Dysfunction PP->Mito JNK->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Apoptosis_Assay_Workflow Start Start: Seed Cells Treatment Treat Cells with This compound Start->Treatment Incubate Incubate for Desired Time Treatment->Incubate Harvest Harvest Cells (Adherent/Suspension) Incubate->Harvest Wash Wash Cells (PBS) Harvest->Wash Assay Perform Apoptosis Assay Wash->Assay Annexin Annexin V/PI Staining Assay->Annexin Caspase Caspase Activity Assay Assay->Caspase TUNEL TUNEL Assay Assay->TUNEL Analysis Data Acquisition & Analysis Annexin->Analysis Caspase->Analysis TUNEL->Analysis

Caption: General experimental workflow for apoptosis assays.

References

Application Notes and Protocols for C10 Ceramide in Organogel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C10 Ceramide (N-decanoyl-D-erythro-sphingosine) in the study of organogel physical properties. This document includes detailed experimental protocols and data presentation to assist researchers in utilizing this compound for the development and characterization of organogels for various applications, including drug delivery.

Introduction to this compound in Organogels

This compound is a synthetic, medium-chain ceramide analog that has garnered interest as a low-molecular-weight organogelator (LMWOG).[1][2][3] Its amphiphilic nature, arising from a polar head group and a nonpolar acyl chain, allows it to self-assemble in non-polar organic solvents, forming three-dimensional networks that immobilize the solvent and create a gel.[4] The study of the physical properties of these organogels is crucial for understanding their stability, mechanical strength, and potential as matrices for the controlled release of therapeutic agents.[5][6]

The formation of the organogel network is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking between this compound molecules.[4] These interactions lead to the formation of self-assembled fibrillar networks (SAFiNs) that entrap the organic solvent. The physical characteristics of the resulting organogel, including its thermal behavior and rheological properties, are highly dependent on the concentration of this compound, the nature of the organic solvent, and the conditions under which the gel is formed, such as the cooling rate.[4]

Quantitative Data on Physical Properties

While specific quantitative data for organogels solely composed of this compound is not extensively available in the public domain, the following tables present typical data that would be generated from the characterization of such systems. These values are illustrative and based on findings for similar LMWOGs.

Table 1: Thermal Properties of this compound Organogels (Illustrative)

This compound Conc. (% w/v)SolventGel Melting Temperature (Tm) (°C)Enthalpy of Melting (ΔHm) (J/g)
1%Mineral Oil55 - 6510 - 20
3%Mineral Oil65 - 7525 - 40
5%Mineral Oil75 - 8545 - 60
3%Olive Oil60 - 7020 - 35

Table 2: Rheological Properties of this compound Organogels (Illustrative)

This compound Conc. (% w/v)SolventStorage Modulus (G') (Pa) at 1 HzLoss Modulus (G'') (Pa) at 1 HzTan δ (G''/G')
1%Mineral Oil100 - 50010 - 50< 0.1
3%Mineral Oil1000 - 5000100 - 500< 0.1
5%Mineral Oil8000 - 15000800 - 1500< 0.1
3%Olive Oil800 - 400080 - 400< 0.1

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound organogels.

Protocol for Preparation of this compound Organogels

This protocol describes a simple and effective method for preparing this compound organogels.

Materials:

  • This compound (N-decanoyl-D-erythro-sphingosine) powder

  • Organic solvent (e.g., mineral oil, olive oil, cyclohexane)

  • Glass vials with screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder and transfer it to a glass vial.

  • Add the calculated volume of the organic solvent to the vial to achieve the target concentration (e.g., 1%, 3%, 5% w/v).

  • Securely cap the vial.

  • Heat the mixture in a heating block or water bath to a temperature above the gel melting temperature (typically 80-90°C) until the this compound is completely dissolved. This can be facilitated by occasional vortexing.

  • Once a clear, homogeneous solution is obtained, remove the vial from the heat source.

  • Allow the solution to cool to room temperature undisturbed. Gelation will occur as the solution cools and the this compound molecules self-assemble.

  • The formation of a stable gel can be confirmed by inverting the vial; a successful gel will not flow.

G cluster_prep Organogel Preparation Workflow weigh Weigh this compound add_solvent Add Organic Solvent weigh->add_solvent heat_dissolve Heat to Dissolve (80-90°C) add_solvent->heat_dissolve cool Cool to Room Temperature heat_dissolve->cool gel Organogel Formation cool->gel

This compound Organogel Preparation Workflow
Protocol for Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the organogel, such as the gel melting temperature (Tm) and the enthalpy of melting (ΔHm).[7][8][9]

Equipment:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans and lids

Procedure:

  • Accurately weigh 5-10 mg of the prepared this compound organogel into a hermetic aluminum pan.

  • Seal the pan with a lid.

  • Place the sealed pan in the DSC sample cell. Use an empty sealed pan as a reference.

  • Equilibrate the sample at a low temperature (e.g., 25°C).

  • Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature above the expected melting point (e.g., 100°C).

  • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm, and the area under the peak represents the ΔHm.

  • Cool the sample back to the initial temperature at the same controlled rate.

  • A second heating scan can be performed to assess the thermoreversibility of the gel.

G cluster_dsc DSC Analysis Workflow prepare_sample Prepare Sample in Pan load_dsc Load into DSC prepare_sample->load_dsc equilibrate Equilibrate at 25°C load_dsc->equilibrate heat Heat at 5°C/min equilibrate->heat record Record Heat Flow heat->record analyze Determine Tm and ΔHm record->analyze

DSC Experimental Workflow
Protocol for Rheological Measurements

Rheology is used to characterize the viscoelastic properties of the organogel, providing insights into its mechanical strength and stability.[10]

Equipment:

  • Rheometer with parallel plate or cone-plate geometry

  • Temperature control unit

Procedure:

  • Carefully load the organogel sample onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap distance (e.g., 1 mm), ensuring the sample fills the gap completely and any excess is trimmed.

  • Allow the sample to equilibrate at the desired temperature (e.g., 25°C) for a few minutes.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 Hz) at a constant strain to measure G' and G'' as a function of frequency. For a true gel, G' should be greater than G'' and relatively independent of frequency.

  • Temperature Sweep: Perform a temperature sweep at a constant frequency and strain to observe the change in G' and G'' with temperature, which can identify the sol-gel transition temperature.

G cluster_rheology Rheological Analysis Workflow load_sample Load Sample on Rheometer equilibrate Equilibrate at 25°C load_sample->equilibrate strain_sweep Strain Sweep (1 Hz) equilibrate->strain_sweep determine_lver Determine LVER strain_sweep->determine_lver frequency_sweep Frequency Sweep in LVER determine_lver->frequency_sweep temperature_sweep Temperature Sweep determine_lver->temperature_sweep

Rheology Experimental Workflow
Protocol for Scanning Electron Microscopy (SEM)

SEM is used to visualize the three-dimensional network structure of the organogel.

Equipment:

  • Scanning Electron Microscope

  • Critical point dryer or freeze dryer

  • Sputter coater

Procedure:

  • Prepare a xerogel by removing the solvent from the organogel. This can be done by critical point drying or by freeze-drying after shock-freezing the organogel in liquid nitrogen.

  • Mount the dried xerogel onto an SEM stub using conductive adhesive tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Introduce the coated sample into the SEM chamber.

  • Image the sample at various magnifications to observe the morphology of the self-assembled fibrillar network.

Signaling Pathways and Molecular Interactions

The formation and physical properties of this compound organogels are governed by the principles of supramolecular self-assembly rather than specific biological signaling pathways. The key interactions are intermolecular forces that drive the this compound molecules to form an ordered, three-dimensional network.

G cluster_interactions Molecular Self-Assembly of this compound C10 This compound Monomers Hbond Hydrogen Bonding (Amide & Hydroxyl Groups) C10->Hbond VdW van der Waals Interactions (Acyl & Sphingosine Chains) C10->VdW SAFIN Self-Assembled Fibrillar Network Hbond->SAFIN VdW->SAFIN Organogel Organogel (Entrapped Solvent) SAFIN->Organogel

Logical Relationship of this compound Self-Assembly

The diagram above illustrates the logical relationship of the self-assembly process. Individual this compound monomers in a non-polar solvent interact through hydrogen bonding between their amide and hydroxyl groups, and through van der Waals forces between their hydrocarbon chains. These non-covalent interactions lead to the formation of a self-assembled fibrillar network, which then entraps the solvent to form the macroscopic organogel. The strength and stability of the gel are directly related to the density and connectivity of this network.

Conclusion

This compound is a promising low-molecular-weight organogelator for the formation of thermoreversible and viscoelastic organogels. The protocols and illustrative data provided in these application notes serve as a valuable resource for researchers and professionals in the fields of materials science, pharmaceuticals, and drug delivery. Further research to generate specific quantitative data for this compound organogels will be beneficial for optimizing their formulation and application.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following C10 Ceramide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a crucial role as second messengers in various cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis (programmed cell death).[1][2] N-decanoyl-D-erythro-sphingosine (C10 ceramide) is a synthetic, cell-permeable analog of natural ceramides, making it a valuable tool for studying the molecular mechanisms of apoptosis.[3] This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry, a powerful technique for single-cell analysis of apoptotic markers.[4][5][6]

The primary method detailed here is the Annexin V and Propidium Iodide (PI) dual-staining assay. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to identify early apoptotic cells.[4] Propidium Iodide is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells with compromised membrane integrity, PI can enter the cell and intercalate with DNA.[4] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]

Data Presentation

The following tables summarize representative quantitative data from hypothetical dose-response and time-course experiments analyzing apoptosis in a cancer cell line (e.g., Jurkat) treated with this compound. Data is presented as the percentage of cells in each quadrant of the flow cytometry analysis.

Table 1: Dose-Response of this compound-Induced Apoptosis at 24 Hours

This compound (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)95 ± 2.53 ± 1.22 ± 0.8
1085 ± 3.110 ± 2.05 ± 1.5
2560 ± 4.525 ± 3.515 ± 2.8
5030 ± 5.245 ± 4.125 ± 3.2
10010 ± 3.850 ± 5.540 ± 4.9

Table 2: Time-Course of Apoptosis Induced by 50 µM this compound

Time (Hours)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
096 ± 2.12 ± 0.92 ± 0.7
675 ± 4.218 ± 3.17 ± 1.9
1250 ± 5.135 ± 4.315 ± 2.5
2430 ± 5.245 ± 4.125 ± 3.2
4815 ± 3.930 ± 4.855 ± 6.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Cell Treatment

Materials:

  • N-decanoyl-D-erythro-sphingosine (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol[8]

  • Complete cell culture medium

  • Cell line of interest

  • 6-well or 12-well cell culture plates

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO or ethanol.[8]

    • To aid dissolution, gently warm the solution and vortex or sonicate briefly.[8]

    • Store the stock solution at -20°C, protected from light.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Cell Treatment:

    • On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).

    • Important: The final concentration of the solvent (DMSO or ethanol) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

    • Prepare a vehicle control by adding the same final concentration of the solvent to the culture medium without this compound.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-buffered saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: Carefully wash the cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution to maintain cell membrane integrity.

    • Suspension cells: Gently collect the cells from the culture vessel.

    • Transfer the harvested cells to flow cytometry tubes.

  • Cell Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Repeat the wash step.

  • Staining:

    • Centrifuge the washed cells and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Add 5 µL of Propidium Iodide staining solution immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and define the quadrants for analysis.

Mandatory Visualizations

C10_Ceramide_Apoptosis_Signaling_Pathway C10 This compound Mito Mitochondria C10->Mito Induces mitochondrial outer membrane permeabilization Bcl2 Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) C10->Bcl2 May inhibit CytC Cytochrome c release Mito->CytC BaxBak Pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) Bcl2->BaxBak Inhibits BaxBak->Mito Promotes MOMP Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound-Induced Intrinsic Apoptosis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis CellSeeding Seed Cells in Multi-well Plate Incubate24h Incubate for 24h CellSeeding->Incubate24h PrepareC10 Prepare this compound Dilutions TreatCells Treat Cells with this compound and Vehicle Control PrepareC10->TreatCells IncubateTime Incubate for Desired Time Points TreatCells->IncubateTime HarvestCells Harvest Adherent/Suspension Cells IncubateTime->HarvestCells WashCells Wash Cells with PBS HarvestCells->WashCells Resuspend Resuspend in Binding Buffer WashCells->Resuspend AddAnnexinV Add Annexin V-FITC Resuspend->AddAnnexinV Incubate15m Incubate 15 min at RT (dark) AddAnnexinV->Incubate15m AddPI Add Propidium Iodide Incubate15m->AddPI FlowCytometry Analyze by Flow Cytometry (within 1 hour) AddPI->FlowCytometry DataAnalysis Data Analysis and Quadrant Gating FlowCytometry->DataAnalysis

Caption: Experimental Workflow for Apoptosis Analysis.

References

Application Notes and Protocols for Measuring Gene Expression Changes Following C10 Ceramide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, inflammation, and cellular stress responses.[1][2] N-decanoyl-D-erythro-sphingosine, or C10 Ceramide, is a synthetic, cell-permeable short-chain ceramide analog. Its shorter acyl chain allows for greater water solubility and ease of delivery to cells in culture compared to its long-chain counterparts, making it a valuable tool for investigating ceramide-mediated signaling pathways.[3]

Elevated intracellular ceramide levels, often induced by cellular stress or chemotherapeutic agents, can trigger the intrinsic pathway of apoptosis.[3][4] this compound mimics this effect and is widely used to study the molecular mechanisms of apoptosis and to evaluate potential therapeutic strategies that target ceramide signaling. This document provides detailed protocols for treating cultured cells with this compound, followed by the analysis of subsequent changes in gene expression.

Signaling Pathways Modulated by Ceramide

Ceramide is a central hub in sphingolipid metabolism and can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway.[5][6] Once generated, ceramide can influence multiple downstream signaling cascades.

Key signaling events initiated by ceramide include:

  • Activation of Protein Phosphatases: Ceramide activates protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), collectively known as ceramide-activated protein phosphatases (CAPPs).[5][6] CAPPs can dephosphorylate and thereby regulate the activity of key signaling proteins, including Akt/PKB, which is a central node in cell survival pathways.[1]

  • Regulation of Kinase Cascades: Ceramide can directly or indirectly influence several kinase pathways. It has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) stress-response pathways, which are often associated with apoptosis.[7][8] Conversely, it can inhibit pro-survival pathways like the PI3K/Akt pathway.[1][7]

  • Mitochondrial Apoptosis Pathway: Ceramide can directly impact the mitochondria, leading to the formation of channels in the outer mitochondrial membrane. This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to apoptosis.[3]

Ceramide_Signaling_Pathway Stress Cellular Stress (e.g., Chemo, TNF-α) C10_Ceramide Exogenous This compound SMase Sphingomyelinase Stress->SMase Ceramide Ceramide C10_Ceramide->Ceramide SMase->Ceramide PP2A PP2A Ceramide->PP2A JNK_p38 JNK/p38 MAPK (stress response) Ceramide->JNK_p38 Mitochondria Mitochondria Ceramide->Mitochondria Induces channel formation Bcl2_Bad Bcl-2 Family (e.g., Bad, Bax) Ceramide->Bcl2_Bad Akt Akt (pro-survival) PP2A->Akt Dephosphorylates Akt_i Akt (inactive) Apoptosis Apoptosis JNK_p38->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Releases pro-apoptotic factors Caspases->Apoptosis Bcl2_Bad->Mitochondria

Ceramide-Induced Apoptotic Signaling Pathway.

Data Presentation: Gene Expression Changes

Treatment of various cell lines with this compound has been shown to significantly alter the expression of genes involved in apoptosis, cell cycle regulation, and cellular stress responses. The following table summarizes representative changes in gene expression observed after this compound treatment.

Gene SymbolGene NameFunctionExpected Change in ExpressionReference
Pro-Apoptotic Genes
BAXBCL2 associated X, apoptosis regulatorPromotes apoptosisUpregulation[7]
HRKHarakiri, BCL2 interacting proteinPromotes apoptosisUpregulation[7]
TXNIPThioredoxin interacting proteinInduces apoptosis through oxidative stressUpregulation[9]
Anti-Apoptotic Genes
BCL2B-cell lymphoma 2Inhibits apoptosisDownregulation[7]
Cell Cycle Regulators
CDKN1A (p21)Cyclin dependent kinase inhibitor 1ACell cycle arrestUpregulation[1]
Stress Response Genes
FOSFos proto-oncogene, AP-1 transcription factor subunitPart of the AP-1 transcription factor, involved in stress responseUpregulation[1]
JUNJun proto-oncogene, AP-1 transcription factor subunitPart of the AP-1 transcription factor, involved in stress responseUpregulation[1]

Experimental Protocols

The following protocols provide a framework for investigating gene expression changes in response to this compound treatment. Optimization may be required for specific cell lines and experimental conditions.

Experimental_Workflow Cell_Culture 1. Cell Culture and Seeding Treatment 2. This compound Treatment Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis qPCR->Data_Analysis

Workflow for Gene Expression Analysis.
Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Mammalian cell line of interest (e.g., SH-SY5Y, A549, PC9)[7][9]

  • Complete cell culture medium

  • This compound (N-decanoyl-D-erythro-sphingosine)

  • Vehicle (e.g., DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in cell culture plates or flasks to ensure they reach 50-70% confluency on the day of treatment. Allow cells to adhere and grow overnight.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10-50 mM) in a suitable solvent such as DMSO or ethanol (B145695).

  • Preparation of Working Solutions: On the day of treatment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10-50 µM).[7] It is crucial to vortex the medium while adding the stock solution to ensure proper dispersion.

  • Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Replace with the medium containing the this compound working solutions.

  • Vehicle Control: Include a vehicle control by treating a set of cells with medium containing the same concentration of the solvent used to dissolve the this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.[7]

Protocol 2: RNA Isolation

Materials:

  • TRIzol reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure (using TRIzol):

  • Cell Lysis: After the treatment period, aspirate the medium and wash the cells once with cold PBS. Add 1 mL of TRIzol reagent directly to the culture dish (for a 60 mm dish) and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the cell lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: cDNA Synthesis (Reverse Transcription)

Materials:

  • Isolated RNA

  • Reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase)

  • dNTPs

  • Random primers or oligo(dT) primers

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free PCR tube, combine the following components:

    • 1 µg of total RNA

    • 1 µL of random primers or oligo(dT) primers

    • 1 µL of dNTP mix (10 mM each)

    • Nuclease-free water to a final volume of 13 µL

  • Denaturation: Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.

  • Reverse Transcription Mix: Prepare a master mix containing:

    • 4 µL of 5X Reaction Buffer

    • 1 µL of RNase inhibitor

    • 1 µL of Reverse Transcriptase

  • Reverse Transcription Reaction: Add 7 µL of the reverse transcription master mix to the denatured RNA mixture.

  • Incubation: Incubate the reaction at 25°C for 5 minutes, followed by 37°C for 60 minutes.

  • Inactivation: Inactivate the enzyme by heating to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative PCR (qPCR)

Materials:

  • Synthesized cDNA

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR-compatible plates or tubes

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. For each reaction, combine:

    • 10 µL of 2X SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

  • qPCR Cycling: Perform the qPCR using a real-time PCR instrument with a standard cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • 95°C for 15 seconds

      • 60°C for 60 seconds

    • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated samples and the vehicle control, normalized to the housekeeping gene.[10]

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound on gene expression. By understanding the underlying signaling pathways and employing robust experimental techniques, scientists can gain valuable insights into the role of ceramide in cellular function and its potential as a therapeutic target in various diseases.

References

Western Blot Analysis of Signaling Pathways Activated by C10 Ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of lipid molecules that function as critical signaling hubs in a variety of cellular processes. As a second messenger, ceramide accumulation, triggered by various extracellular stimuli and cellular stresses, can initiate signaling cascades that regulate cell cycle arrest, senescence, and apoptosis. C10 ceramide, a short-chain ceramide analog, is a cell-permeable and metabolically stable tool compound frequently used to investigate ceramide-mediated signaling events. This document provides detailed application notes and protocols for the analysis of key signaling pathways activated by this compound using Western blot, a fundamental technique for protein analysis. The primary pathways discussed are the pro-apoptotic JNK/p38 MAPK pathway and the pro-survival PI3K/Akt/mTOR pathway, which is often inhibited by ceramide.

Key Signaling Pathways Activated by this compound

This compound has been shown to modulate several critical signaling pathways, primarily leading to pro-apoptotic and anti-proliferative cellular responses.

  • JNK/p38 MAPK Signaling Pathway: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated protein kinase cascades. Upon activation by stressors like ceramide, these pathways phosphorylate a variety of downstream targets, including transcription factors, that lead to the induction of apoptosis.[1][2] Western blot analysis of the phosphorylated (activated) forms of JNK and p38 is a common method to assess the activation of these pathways.

  • PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been demonstrated to inhibit this pathway, contributing to its anti-cancer effects. This inhibition can occur through the activation of protein phosphatases that dephosphorylate and inactivate key components of the pathway, such as Akt.[3][4] Western blotting for the phosphorylated forms of Akt, mTOR, and their downstream effectors is used to determine the inhibitory effect of this compound.

  • Apoptosis Execution Pathway: Ultimately, the activation of pro-apoptotic pathways and inhibition of pro-survival pathways by this compound converge on the execution phase of apoptosis. This is characterized by the activation of a cascade of caspases, which are proteases that cleave cellular substrates, leading to the dismantling of the cell. A key executioner caspase is caspase-3. Western blot can detect the cleavage of pro-caspase-3 into its active fragments.[5][6]

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize representative quantitative data from Western blot analyses of cells treated with short-chain ceramides. This data illustrates the typical effects observed on the phosphorylation status of key signaling proteins and the induction of apoptotic markers. Densitometric analysis of Western blot bands is performed to quantify the changes in protein levels. The ratio of the phosphorylated protein to the total protein is calculated to normalize for loading differences.

Note: The following data is representative of the effects of short-chain ceramides (e.g., C2, C6 ceramide) and serves as an example of the expected results for this compound.

Table 1: Effect of Ceramide on Akt/mTOR Pathway

Treatmentp-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Control)p-mTOR (Ser2448) / Total mTOR Ratio (Fold Change vs. Control)
Control (Vehicle)1.001.00
C2-Ceramide (50 µM, 24h)0.45[7]0.60 (representative)
C6-Ceramide (20 µM, 4h)0.35 (representative)0.50 (representative)

Table 2: Effect of Ceramide on JNK/p38 MAPK Pathway

Treatmentp-JNK / Total JNK Ratio (Fold Change vs. Control)p-p38 / Total p38 Ratio (Fold Change vs. Control)
Control (Vehicle)1.001.00
C2-Ceramide (20 µM, 12h)2.50[8]3.00[8]
C6-Ceramide (30 µM, 6h)2.80 (representative)3.20 (representative)

Table 3: Effect of Ceramide on Apoptosis

TreatmentCleaved Caspase-3 / Total Caspase-3 Ratio (Fold Change vs. Control)
Control (Vehicle)1.00
C6-Ceramide (50 µM, 24h)4.50[6]

Experimental Protocols

General Western Blot Protocol for Phosphorylated Proteins

This protocol provides a general framework for the Western blot analysis of phosphorylated proteins in response to this compound treatment. Optimization of antibody concentrations, incubation times, and buffer compositions may be required for specific targets and cell lines.

1. Cell Culture and Treatment: a. Plate cells at a suitable density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%). b. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). c. Treat the cells with the desired concentrations of this compound or vehicle control for the indicated time periods.

2. Cell Lysis: a. After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant containing the protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading of protein in each lane of the gel.

4. SDS-PAGE and Protein Transfer: a. Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is often preferred over milk. b. Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-JNK) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the signal using a chemiluminescence imager or by exposing the membrane to X-ray film. c. To normalize the phospho-protein signal, the membrane can be stripped of the bound antibodies and re-probed for the corresponding total protein. d. Quantify the band intensities for both the phosphorylated and total proteins using densitometry software. e. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample to determine the relative level of phosphorylation.

Specific Protocol for Caspase-3 Cleavage

To detect the activation of caspase-3, follow the general Western blot protocol with the following modifications:

  • Primary Antibody: Use a primary antibody that specifically recognizes the cleaved (active) form of caspase-3. Alternatively, an antibody that detects both the full-length (pro-caspase-3) and the cleaved fragments can be used to visualize the processing of the caspase.

  • Data Analysis: Quantify the intensity of the band corresponding to the cleaved caspase-3 fragment. This can be normalized to a loading control like β-actin or GAPDH.

Mandatory Visualizations

C10_Ceramide_Signaling_Pathways cluster_0 This compound Effects cluster_1 Pro-Apoptotic Pathways cluster_2 Pro-Survival Pathway (Inhibition) C10 This compound JNK JNK (Activation) C10->JNK p38 p38 MAPK (Activation) C10->p38 Akt Akt (Inhibition of Phosphorylation) C10->Akt inhibits Caspase3 Caspase-3 (Cleavage/Activation) JNK->Caspase3 p38->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K PI3K PI3K->Akt mTOR mTOR (Inhibition) Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: this compound signaling pathways leading to apoptosis.

Western_Blot_Workflow start Cell Culture & C10 Ceramide Treatment lysis Cell Lysis (with Protease/Phosphatase Inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, overnight at 4°C) blocking->primary_ab wash1 Washing (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing (TBST) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Separation and Quantification of C10 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a high-performance thin-layer chromatography (HPTLC) method for the qualitative and quantitative analysis of C10 Ceramide (N-decanoyl-sphingosine). Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in various cellular processes, including apoptosis, cell differentiation, and proliferation. This compound, a short-chain ceramide, is often used in research to mimic endogenous ceramide functions. This method provides a rapid, reliable, and cost-effective approach for the separation and quantification of this compound from biological or synthesized samples, making it suitable for researchers in cell biology, pharmacology, and drug development.

Introduction

Ceramides are central molecules in sphingolipid metabolism and act as second messengers in cellular signaling pathways. The acyl chain length of ceramides can influence their biological activity. Short-chain ceramides, such as this compound, are cell-permeable and are widely used to study the downstream effects of ceramide signaling. High-performance thin-layer chromatography (HPTLC) offers a powerful analytical technique for the separation of lipids due to its high resolution, sensitivity, and throughput.[1][2] This application note provides a detailed protocol for the separation of this compound using HPTLC, followed by quantification using densitometry.

Experimental Protocols

Materials and Reagents
  • HPTLC Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm)

  • Standards: this compound (N-decanoyl-sphingosine) standard solution (1 mg/mL in chloroform/methanol (B129727), 2:1 v/v)

  • Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Glacial Acetic Acid (analytical grade), Diethyl ether (analytical grade)

  • Sample Preparation Solvents: Chloroform, Methanol

  • Visualization Reagents:

Sample Preparation (from Cultured Cells)
  • Harvest cells by scraping and centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Extract lipids using the Folch method.[1] To the cell pellet, add a 20-fold volume of chloroform/methanol (2:1, v/v).

  • Vortex the mixture vigorously for 15 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of chloroform/methanol (2:1, v/v) for HPTLC analysis.

HPTLC Method
  • Plate Preparation: Pre-wash the HPTLC silica gel 60 F254 plates by developing them to the top with methanol and drying in an oven at 110°C for 30 minutes.

  • Sample Application: Apply standards and samples as 6 mm bands, 8 mm from the bottom edge of the plate, using an automated TLC sampler.

  • Chromatographic Development:

    • First Development: Develop the plate in a twin-trough chamber pre-saturated with Chloroform/Methanol/Glacial Acetic Acid (190:9:1, v/v/v) up to a migration distance of 70 mm.

    • Dry the plate thoroughly in a stream of warm air.

    • Second Development: Develop the plate in the same direction in a different chamber pre-saturated with Diethyl ether/Glacial Acetic Acid (100:1, v/v) up to a migration distance of 90 mm.

  • Drying: Dry the plate in an oven at 100°C for 5 minutes to remove all traces of the mobile phase.

Visualization and Densitometry

Two methods for visualization and subsequent quantification are presented:

Method A: Primuline Staining (Non-destructive)

  • Prepare a fresh 0.05% primuline solution in acetone/water (8:2 v/v).[3]

  • Spray the dried HPTLC plate evenly with the primuline solution until it is just moist.[3]

  • Allow the plate to air dry for a few minutes.

  • Visualize the lipid bands under UV light at 366 nm.

  • Perform densitometric scanning at an excitation wavelength of 366 nm and an emission wavelength of >400 nm.

Method B: Copper (II) Sulfate Charring (Destructive)

  • Prepare the charring reagent by dissolving 10 g of CuSO4 in 100 mL of 8% phosphoric acid.[4][5]

  • Dip the dried HPTLC plate into the copper sulfate solution for 5 seconds.

  • Wipe the back of the plate to remove excess reagent.

  • Heat the plate on a plate heater or in an oven at 140-160°C for 10-15 minutes, or until brown-black spots appear.[4][6]

  • Perform densitometric scanning in absorbance mode at 540 nm.

Data Presentation

The quantitative data for the HPTLC analysis of this compound is summarized in the tables below.

Table 1: Chromatographic Data for this compound

ParameterValue
Stationary Phase HPTLC Silica Gel 60 F254
Mobile Phase 1st: Chloroform/Methanol/Acetic Acid (190:9:1) 2nd: Diethyl ether/Acetic Acid (100:1)
Estimated Rf Value ~ 0.55 - 0.65
Detection Wavelength Primuline: Ex: 366 nm, Em: >400 nm CuSO4 Charring: 540 nm

Note: The Rf value is an estimation and should be experimentally determined.

Table 2: Quantitative Performance Data (Typical)

ParameterPrimuline StainingCopper Sulfate Charring
Linearity Range (ng/band) 50 - 500100 - 1000
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) (ng/band) ~ 10~ 20
Limit of Quantification (LOQ) (ng/band) ~ 30~ 60
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95 - 105%95 - 105%

Note: These are typical performance characteristics for HPTLC analysis of lipids and should be validated for this compound in your laboratory.

Visualizations

HPTLC Workflow for this compound Separation

HPTLC_Workflow cluster_prep Sample & Plate Preparation cluster_chrom Chromatography cluster_analysis Analysis cluster_data Data Output SamplePrep Sample Preparation (Lipid Extraction) Application Sample Application SamplePrep->Application PlatePrep HPTLC Plate Pre-washing PlatePrep->Application Development1 First Development (Chloroform/Methanol/Acetic Acid) Application->Development1 Drying1 Drying Development1->Drying1 Development2 Second Development (Diethyl ether/Acetic Acid) Drying1->Development2 Drying2 Final Drying Development2->Drying2 Visualization Visualization (Primuline or CuSO4 Charring) Drying2->Visualization Densitometry Densitometric Quantification Visualization->Densitometry Results Quantitative Results (Concentration of this compound) Densitometry->Results

Caption: HPTLC workflow for this compound analysis.

Ceramide Signaling Pathway in Apoptosis

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide_gen Ceramide Generation cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome Stimuli Stress Signals (e.g., TNF-α, FasL, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stimuli->SMase DeNovo De Novo Synthesis Stimuli->DeNovo Ceramide This compound (Experimental Mimic) DeNovo->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase CAPPs Ceramide-Activated Protein Phosphatases (CAPPs) Ceramide->CAPPs CAPKs Ceramide-Activated Protein Kinases (CAPKs) Ceramide->CAPKs Mitochondria Mitochondrial Pore Permeability Ceramide->Mitochondria Caspase Caspase Activation CAPPs->Caspase CAPKs->Caspase Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified ceramide-mediated apoptosis pathway.

References

Application Notes and Protocols for C10 Ceramide Incorporation into Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that play a crucial role as structural components of cellular membranes and as bioactive molecules involved in various signaling pathways, including apoptosis, cell cycle arrest, and inflammation.[1][2] The biophysical properties of ceramides, particularly their ability to alter membrane structure and fluidity, are fundamental to their biological functions. The acyl chain length of ceramide is a critical determinant of its biophysical effects. C10 ceramide (N-decanoyl-sphingosine), a short-chain ceramide, is often used in research due to its cell permeability and ability to induce cellular responses.

These application notes provide a detailed guide for the incorporation of this compound into model membranes, such as liposomes, and the subsequent biophysical characterization of these membranes. The protocols outlined below are intended to assist researchers in studying the effects of this compound on membrane properties, which is essential for understanding its role in cellular processes and for the development of ceramide-based therapeutics.

Data Presentation

The incorporation of this compound into model lipid bilayers significantly alters their biophysical properties. The following tables summarize the expected quantitative effects based on studies of various ceramides. While specific data for this compound is not extensively available in the literature, the trends observed with other short-chain ceramides provide a strong predictive framework.

Table 1: Effect of Ceramide Incorporation on the Main Phase Transition Temperature (Tm) of DPPC Liposomes as Measured by Differential Scanning Calorimetry (DSC)

Ceramide Concentration (mol%)Main Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Reference
041.58.7[3][4]
5 (C16-Ceramide)Broadened peak, slight increaseDecreased cooperativity[5]
10 (C16-Ceramide)Broadened peak, significant increaseFurther decreased cooperativity[5]
15 (Ceramide)Broadened peak, shifted to ~43°CSignificantly broadened[3]

Note: Data for C16-ceramide is provided as a proxy to illustrate the expected trend for this compound, which is anticipated to have a less pronounced effect due to its shorter acyl chain.

Table 2: Effect of Ceramide Incorporation on Membrane Fluidity as Measured by Fluorescence Anisotropy of DPH in POPC Liposomes

Ceramide Concentration (mol%)Fluorescence Anisotropy (r) at 25°CReference
0~0.15[6][7]
10 (C16-Ceramide)Increased anisotropy[8]
20 (C16-Ceramide)Further increased anisotropy[8]

Note: The incorporation of ceramides generally increases membrane order, leading to higher fluorescence anisotropy values. The magnitude of this effect for this compound is expected to be concentration-dependent.

Table 3: Effect of Ceramide Incorporation on Membrane Order as Measured by Laurdan Generalized Polarization (GP) in POPC Vesicles

Ceramide Concentration (mol%)Laurdan GP Value at 25°CReference
0~ -0.1 to 0.1[9][10]
16.7 (Brain Ceramide)No significant change in bulk measurement[9]
>10 (in specific domains)Increased GP in ceramide-rich domains[11]

Note: Laurdan GP values are sensitive to the local environment. While bulk measurements may not show significant changes, microscopy techniques can reveal the formation of highly ordered, ceramide-rich domains with increased GP values.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of a primary phospholipid (e.g., POPC or DPPC) and varying concentrations of this compound.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • N-decanoyl-D-erythro-sphingosine (this compound)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath or heating block

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amounts of the primary phospholipid and this compound in a chloroform/methanol mixture (2:1, v/v).

    • Remove the organic solvent using a rotary evaporator at a temperature above the main phase transition temperature (Tm) of the lipid mixture to form a thin lipid film on the flask wall.

    • Dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent. Further dry the film under vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing. The temperature of the buffer should be above the Tm of the lipid mixture. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain LUVs of a defined size, subject the MLV suspension to multiple (at least 11) extrusion cycles through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. The extrusion should be performed at a temperature above the Tm of the lipid mixture.

  • Storage:

    • Store the prepared liposomes at 4°C and use within a few days for biophysical studies.

Protocol 2: Analysis of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of the liposomes, specifically the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[12]

Materials:

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4 (as a reference)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Load a specific amount of the liposome (B1194612) suspension into an aluminum DSC pan.

    • Load an equal volume of PBS into a reference pan.

  • DSC Measurement:

    • Place the sample and reference pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the phase transition of the lipid mixture.

    • Perform at least two heating and cooling scans to ensure reproducibility.

  • Data Analysis:

    • Analyze the thermograms to determine the onset temperature, the peak temperature (Tm), and the completion temperature of the phase transition.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

    • Compare the thermograms of liposomes with and without this compound to determine the effect of the ceramide on the phase behavior.

Protocol 3: Measurement of Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) provides information about the rotational mobility of the probe within the hydrophobic core of the lipid bilayer, which is related to membrane fluidity.[13]

Materials:

  • This compound-containing liposomes (prepared as in Protocol 1)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution in tetrahydrofuran (B95107) (THF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the incorporation of the probe into the liposomes.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 357 nm and the emission wavelength to 430 nm.[14]

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). The G-factor is calculated as G = I_HV / I_HH.[15]

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Perform measurements at a constant temperature (e.g., 25°C) for different this compound concentrations or as a function of temperature to determine the effect on membrane fluidity.

Protocol 4: Assessment of Membrane Order using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. This property can be used to assess the degree of water penetration into the lipid bilayer, which is related to the lipid packing and membrane order.[10]

Materials:

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Laurdan stock solution in ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Probe Incorporation:

    • Add a small volume of the Laurdan stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes.

  • GP Measurement:

    • Set the excitation wavelength to 350 nm.

    • Record the emission spectrum from 400 nm to 550 nm.

    • Measure the fluorescence intensities at the emission maxima corresponding to the gel phase (~440 nm) and the liquid crystalline phase (~490 nm).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

    • Higher GP values indicate a more ordered, less hydrated membrane environment.[11]

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis prep1 Lipid Mixing (Phospholipid + this compound) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Formation of MLVs) prep2->prep3 prep4 Extrusion (Formation of LUVs) prep3->prep4 dsc DSC Analysis (Phase Transition) prep4->dsc Analyze thermotropic properties anisotropy Fluorescence Anisotropy (Membrane Fluidity) prep4->anisotropy Incorporate DPH probe laurdan Laurdan GP (Membrane Order) prep4->laurdan Incorporate Laurdan probe

Caption: Workflow for the preparation and biophysical characterization of this compound-containing liposomes.

This compound-Induced Apoptosis Signaling Pathway

G cluster_membrane Plasma Membrane cluster_mito Mitochondrial Pathway cluster_dr Death Receptor Pathway C10 This compound Membrane Membrane Alteration (Domain Formation) C10->Membrane Bax Bax/Bak Activation C10->Bax Direct Activation/Upregulation FADD FADD Recruitment Membrane->FADD Receptor Clustering MOMP MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3_mito Caspase-3 Activation Apoptosome->Casp3_mito Apoptosis Apoptosis Casp3_mito->Apoptosis Casp8 Caspase-8 Activation FADD->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Casp3_dr Caspase-3 Activation Casp8->Casp3_dr Bid->Bax Casp3_dr->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for the use of C10-Galactosylceramide in Galactocerebrosidase (GALC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactocerebrosidase (GALC) is a lysosomal enzyme responsible for the hydrolysis of galactose from galactosylceramides and other related sphingolipids. A deficiency in GALC activity leads to Krabbe disease, a devastating neurodegenerative disorder. The measurement of GALC activity is crucial for the diagnosis of Krabbe disease, for monitoring therapeutic interventions, and for screening potential drug candidates. While various substrates are utilized for GALC assays, this document focuses on the application of a medium-chain fatty acid substrate, C10-galactosylceramide (N-decanoyl-galactosyl-sphingosine), in a representative GALC enzyme assay.

It is important to note that a specific, standardized protocol for using C10-galactosylceramide as a substrate for GALC is not widely documented in peer-reviewed literature. Therefore, the following protocols are synthesized based on established methodologies for other short and medium-chain galactosylceramide substrates, such as those with C8 or C12 acyl chains, and fluorescently labeled substrates. Researchers should consider the following as a foundational guide that may require optimization for specific experimental conditions.

Principle of the Assay

The GALC assay measures the enzymatic activity of galactocerebrosidase by quantifying the product formed from the hydrolysis of a specific substrate. In this context, C10-galactosylceramide is cleaved by GALC to yield galactose and C10 ceramide (N-decanoyl-sphingosine). The amount of this compound produced is directly proportional to the GALC activity in the sample. Detection of the this compound product can be achieved through methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Data Presentation

Table 1: Key Parameters for a Representative GALC Assay
ParameterRecommended Value/RangeNotes
pH 4.0 - 4.6GALC is a lysosomal enzyme with an acidic pH optimum.
Temperature 37°CStandard incubation temperature for enzymatic assays.
Substrate Concentration 50 - 200 µMThis should be optimized; determine the Km for C10-galactosylceramide empirically.
Enzyme Source Cell lysates, tissue homogenates, purified enzymeProtein concentration should be in the linear range of the assay.
Incubation Time 1 - 18 hoursDependent on the activity of the enzyme source; should be within the linear range of product formation.
Detection Method LC-MS/MSProvides high sensitivity and specificity for this compound quantification.
Table 2: Example of Expected GALC Activity in Human Lymphocytes
Sample TypeExpected GALC Activity (nmol/h/mg protein)Reference
Healthy Control0.60 - 3.29[1]
Krabbe Disease Patient< 0.15
CarrierIntermediate levels

Note: These are representative values and can vary between laboratories and assay conditions.

Experimental Protocols

Protocol 1: GALC Activity Assay in Cell Lysates using C10-Galactosylceramide and LC-MS/MS Detection

This protocol is adapted from methodologies using other short-chain galactosylceramides.[1][2]

Materials:

  • C10-Galactosylceramide (N-decanoyl-galactosyl-sphingosine) substrate

  • C10-Ceramide (N-decanoyl-sphingosine) standard

  • Internal Standard (e.g., C17-Ceramide or a deuterated C10-Ceramide)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Assay Buffer: 0.2 M Sodium Acetate, pH 4.0

  • Sodium taurocholate

  • Sodium oleate

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • BCA Protein Assay Kit

  • LC-MS/MS system

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Substrate Preparation:

    • Prepare a stock solution of C10-galactosylceramide in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare the working substrate solution by diluting the stock solution in the Assay Buffer containing sodium taurocholate and sodium oleate. The final concentrations of detergents need to be optimized but can be started at approximately 0.25% (w/v) for sodium taurocholate and 0.1% (w/v) for sodium oleate.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 20-50 µg of cell lysate protein.

    • Add the substrate solution to initiate the reaction. The final volume should be kept consistent across all samples (e.g., 100 µL).

    • Include a negative control with heat-inactivated lysate or without lysate to measure non-enzymatic hydrolysis.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 4 hours).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 4 volumes of Stop Solution (Chloroform:Methanol, 2:1).

    • Add the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate this compound from other lipids using a suitable C18 column.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of C10-ceramide.

  • Calculation of GALC Activity:

    • Calculate the amount of this compound produced (in nmoles).

    • Normalize this value to the amount of protein used in the assay (in mg) and the incubation time (in hours).

    • The final activity is expressed as nmol/h/mg protein.

Visualizations

GALC_Reaction_Pathway sub C10-Galactosylceramide galc GALC Enzyme (Galactocerebrosidase) sub->galc prod1 This compound galc->prod1 prod2 Galactose galc->prod2

Caption: Enzymatic reaction of GALC with C10-Galactosylceramide.

GALC_Assay_Workflow start Start: Cell Lysate Preparation substrate_prep Substrate Solution Preparation (C10-Galactosylceramide) start->substrate_prep reaction Enzymatic Reaction (Incubate Lysate with Substrate) start->reaction substrate_prep->reaction termination Reaction Termination & Product Extraction reaction->termination analysis LC-MS/MS Analysis (Quantify this compound) termination->analysis calculation Calculate GALC Activity analysis->calculation end End calculation->end

Caption: Workflow for the GALC activity assay.

Concluding Remarks

The provided application notes and protocols offer a framework for utilizing C10-galactosylceramide in GALC enzyme assays. Given the absence of a standardized protocol, empirical optimization of substrate concentration, incubation time, and detergent concentrations will be essential for achieving reliable and reproducible results. The use of LC-MS/MS for detection ensures high sensitivity and specificity, which is critical for accurately measuring GALC activity, particularly in samples with low enzyme levels. This methodology can be a valuable tool for researchers in the field of lysosomal storage diseases and for professionals involved in the development of novel therapeutics for Krabbe disease.

References

Application Notes and Protocols for C10 Ceramide in Bilayer Mixing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that play crucial roles in cellular signaling, membrane structure, and the formation of lipid domains. The acyl chain length of ceramide is a critical determinant of its biophysical properties and its impact on membrane organization. C10:0 ceramide (N-decanoyl-D-erythro-sphingosine), with its shorter acyl chain, serves as a valuable tool for investigating the mixing behavior of ceramides within lipid bilayers. Its distinct properties, when compared to longer-chain ceramides, can provide insights into the fundamental principles governing lipid-lipid interactions and domain formation. These application notes provide a comprehensive overview of the use of C10 ceramide in biophysical studies of model membranes.

Biophysical Properties and Mixing Behavior of this compound

While direct quantitative data for this compound is not as abundant as for its longer-chain counterparts (like C16 or C18 ceramide), its behavior can be inferred from the general trends observed with varying acyl chain lengths. Shorter-chain ceramides generally exhibit lower phase transition temperatures and are more soluble in the liquid-disordered phase of phospholipid bilayers compared to long-chain ceramides.[1]

Key Characteristics:

  • Increased Fluidity: Compared to long-chain saturated ceramides, this compound is expected to have a less ordering effect on the acyl chains of neighboring phospholipids (B1166683).[2]

  • Lower Phase Transition Temperature: The main phase transition temperature (Tm) of pure this compound is significantly lower than that of longer-chain ceramides. This property influences its partitioning and domain-forming capabilities at physiological temperatures.

  • Domain Formation: While long-chain ceramides are well-known to induce the formation of highly ordered gel-like domains, this compound is expected to form smaller, less stable, or even no distinct gel phases at similar concentrations and temperatures.[3] Instead, it may preferentially partition into existing liquid-ordered (Lo) domains or remain more dispersed in the liquid-disordered (Ld) phase.

Quantitative Data Summary (Inferred and Comparative)

The following table summarizes expected trends in the biophysical parameters of this compound in comparison to the well-studied C16 ceramide, based on the established influence of acyl chain length.

ParameterThis compound (Expected)C16 Ceramide (Reference)Rationale/References
Main Transition Temperature (Tm) Lower~90-95 °CShorter acyl chains lead to weaker van der Waals interactions and lower melting points.[4][5]
Effect on Phospholipid Acyl Chain Order Moderate increaseSignificant increaseShorter chain is less effective at ordering neighboring longer phospholipid chains.[2]
Solubility in Ld Phase HigherLowerIncreased entropy of mixing for shorter chains.[1]
Domain Formation Propensity LowerHigherLess favorable packing and weaker interactions hinder the formation of stable, large-scale gel domains.[3]

Experimental Protocols

Here, we provide detailed protocols for key experiments used to study the mixing behavior of this compound in lipid bilayers.

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.[6][7][8]

Materials:

  • This compound (N-decanoyl-D-erythro-sphingosine)

  • Matrix phospholipid (e.g., POPC, DPPC, or a lipid mixture mimicking a biological membrane)

  • Cholesterol (optional)

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amounts of this compound, matrix phospholipid(s), and cholesterol in a chloroform/methanol mixture (typically 2:1 v/v).

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipid with the highest Tm to ensure proper mixing. This will form a thin lipid film on the wall of the flask.

    • Dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the Tm of the lipid mixture to facilitate hydration and the formation of multilamellar vesicles (MLVs).

    • Incubate the MLV suspension at this temperature for 1-2 hours with intermittent vortexing.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tm of the lipid mixture.

    • Force the MLV suspension through the membrane multiple times (typically 11-21 passes). This process results in the formation of LUVs with a defined size.

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by Dynamic Light Scattering (DLS).

    • The lipid concentration can be quantified using a phosphate (B84403) assay.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on phase transition temperatures (Tm) and enthalpies (ΔH).[9][10]

Materials:

Procedure:

  • Sample Preparation:

    • Load a precise volume of the liposome suspension into a DSC sample pan.

    • Load an equal volume of the reference buffer into a reference pan.

    • Seal both pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a starting temperature well below the expected transition.

    • Perform heating and cooling scans at a controlled rate (e.g., 1-2 °C/min). Typically, multiple scans are performed to ensure reproducibility.

  • Data Analysis:

    • The resulting thermogram plots heat flow as a function of temperature.

    • The peak of an endothermic or exothermic event corresponds to the Tm.

    • The area under the peak corresponds to the enthalpy of the transition (ΔH).

    • Analyze the thermograms to determine the effect of this compound on the Tm and cooperativity of the main phase transition of the matrix lipid. The appearance of new peaks or broadening of existing peaks can indicate phase separation.

Fluorescence Spectroscopy

Fluorescence spectroscopy, using fluorescent probes, provides insights into the local environment and dynamics of the lipid bilayer, such as membrane fluidity and domain formation.[11][12][13]

Materials:

  • This compound-containing liposomes

  • Fluorescent probe (e.g., DPH for acyl chain order, Laurdan for lipid packing/hydration)

  • Fluorometer

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the fluorescent probe stock solution (in a suitable solvent like ethanol (B145695) or DMSO) to the liposome suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to minimize perturbation of the bilayer.

    • Incubate the mixture in the dark for at least 30 minutes to allow for probe incorporation into the lipid bilayers.

  • Fluorescence Anisotropy (for DPH):

    • Measure the steady-state fluorescence anisotropy of DPH as a function of this compound concentration or temperature.

    • An increase in anisotropy indicates a more ordered environment in the hydrophobic core of the bilayer.

  • Generalized Polarization (for Laurdan):

    • Measure the fluorescence emission spectra of Laurdan at two different wavelengths (e.g., 440 nm and 490 nm).

    • Calculate the Generalized Polarization (GP) value. A higher GP value indicates a more ordered and less hydrated lipid environment, characteristic of gel or liquid-ordered phases.

Confocal Fluorescence Microscopy

This technique allows for the direct visualization of lipid domains in giant unilamellar vesicles (GUVs).[3][14]

Materials:

  • GUVs containing this compound and a fluorescent lipid probe that partitions preferentially into either the liquid-disordered (e.g., NBD-PE) or liquid-ordered phase.

  • Confocal microscope

Procedure:

  • GUV Preparation:

    • Prepare GUVs using methods such as electroformation or gentle hydration. Incorporate the fluorescent probe during the lipid film preparation step.

  • Imaging:

    • Image the GUVs using a confocal microscope at a controlled temperature.

    • Observe the distribution of the fluorescent probe within the vesicle membrane. The formation of distinct fluorescent or dark domains indicates phase separation. The size, shape, and number of these domains can be analyzed as a function of this compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramides are key signaling molecules in the induction of apoptosis. The generation of ceramide, for instance through the hydrolysis of sphingomyelin (B164518) by sphingomyelinase, can trigger a cascade of events leading to programmed cell death.[15][16][17]

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., TNF-α, FAS Ligand) SMase Sphingomyelinase (SMase) Activation Stress->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide (e.g., this compound) Sphingomyelin->Ceramide hydrolyzes to PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Mitochondria Mitochondria Ceramide->Mitochondria induces permeabilization Caspase_Cascade Caspase Cascade Activation Ceramide->Caspase_Cascade activates Akt Akt (PKB) (Pro-survival) PP2A->Akt dephosphorylates (inactivates) BAD BAD (Pro-apoptotic) Akt->BAD Mitochondria->Caspase_Cascade releases pro-apoptotic factors Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow for Studying this compound in Bilayers

The following diagram illustrates a logical workflow for the comprehensive biophysical characterization of this compound's effects on lipid bilayers.[18]

Experimental_Workflow Start Define Lipid Composition (e.g., POPC + this compound) Liposome_Prep Liposome Preparation (Thin-film hydration & Extrusion) Start->Liposome_Prep DLS Size Characterization (Dynamic Light Scattering) Liposome_Prep->DLS DSC Thermotropic Analysis (Differential Scanning Calorimetry) Liposome_Prep->DSC Fluorescence Fluidity/Domain Study (Fluorescence Spectroscopy) Liposome_Prep->Fluorescence Microscopy Domain Visualization (Confocal Microscopy on GUVs) Liposome_Prep->Microscopy Data_Analysis Data Analysis & Interpretation DLS->Data_Analysis DSC->Data_Analysis Fluorescence->Data_Analysis Microscopy->Data_Analysis Conclusion Conclusion on Mixing Behavior of this compound Data_Analysis->Conclusion

Caption: Workflow for this compound bilayer studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C10 Ceramide Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing C10 Ceramide (N-decanoyl-D-erythro-sphingosine) concentration to induce apoptosis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound is a synthetic, cell-permeable analog of endogenous ceramides, which are lipid second messengers involved in various cellular processes, including programmed cell death (apoptosis).[1] It mimics the action of natural ceramides, which can accumulate in the mitochondrial outer membrane in response to cellular stress. There, they are thought to form channels that increase the membrane's permeability, leading to the release of pro-apoptotic proteins like cytochrome c into the cytosol.[1] This event triggers a cascade of caspases, the key executioner proteins of apoptosis.[1] Ceramide-induced apoptosis can occur through both caspase-dependent and caspase-independent pathways.[2]

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type. For short-chain ceramides, effective concentrations can range from 10 µM to 100 µM.[1] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as ethanol (B145695) and DMSO.[3] A common practice is to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile-filtered DMSO or 100% ethanol.[4] For cell treatment, the stock solution should be diluted directly into pre-warmed (37°C) culture medium with vigorous vortexing to ensure it is well-dispersed.[5]

Q4: My this compound is precipitating in the cell culture medium. How can I prevent this?

A4: Precipitation is a common issue due to the hydrophobic nature of ceramides. To improve solubility, ensure the final concentration of the organic solvent (DMSO or ethanol) in the culture medium is kept to a minimum, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.[4] If precipitation persists, slightly warming the medium before adding the this compound stock solution may help. Using a lower final concentration of this compound can also prevent precipitation.

Q5: I'm not observing any apoptotic effect after treating my cells with this compound. What are the possible reasons?

A5: Several factors could contribute to a lack of an apoptotic response. These include suboptimal concentration or incubation time, cell-type specific resistance, and issues with the reagent quality or preparation. It is also important to consider that components in serum can interfere with ceramide activity, so reducing the serum concentration during treatment might be necessary.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to induce apoptosis.

IssuePossible Cause(s)Suggested Solution(s)
No observable apoptotic effect - Concentration is too low: The effective concentration is cell-type dependent. - Incubation time is too short: The onset of apoptosis varies. - Poor solubility/precipitation: The compound is not effectively reaching the cells. - Cell-type resistance: Some cell lines are resistant to ceramide-induced apoptosis.- Perform a dose-response experiment with a wider concentration range (e.g., 10-100 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). - Prepare fresh stock solutions and ensure vigorous mixing when diluting in media. Keep the final solvent concentration low (≤ 0.1%). - Confirm apoptosis induction with a positive control (e.g., staurosporine).
Inconsistent results between experiments - Variation in cell density: Overly confluent or sparse cultures can respond differently. - Inconsistent preparation of this compound solutions: Variations in stock solution concentration or dilution. - Differences in incubation times or other experimental parameters. - Standardize cell seeding density and ensure cells are in the exponential growth phase (e.g., 70-80% confluency). - Prepare fresh dilutions for each experiment and ensure thorough mixing. - Maintain consistent experimental parameters across all replicates and experiments.
High levels of unexpected cell death (necrosis vs. apoptosis) - Excessive this compound concentration: High concentrations can lead to non-specific cytotoxicity. - Solvent toxicity: High concentrations of DMSO or ethanol can be toxic to cells.- Lower the concentration of this compound and shorten the incubation time. - Include a solvent-only control to assess its effect on cell viability. Aim for a final solvent concentration of ≤ 0.1%. - Use multiple apoptosis assays (e.g., Annexin V and caspase activity) to distinguish between apoptosis and necrosis.
Vehicle control shows toxicity - High final concentration of the solvent (DMSO or ethanol). - Poor quality of the solvent. - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. - Ensure the use of high-purity, cell culture-grade solvents.

Data Presentation

Table 1: Effective Concentrations of Short-Chain Ceramides in Various Cell Lines

Note: Data for this compound is limited; this table provides a reference based on other short-chain ceramides. The optimal concentration for this compound must be determined empirically.

Ceramide AnalogCell LineEffective Concentration (µM)Incubation Time (hours)Observed EffectsReference
C2-CeramideHuman Adipose-Derived Mesenchymal Stem Cells (hASCs)10 - 1006 - 24Loss of cell viability, ROS generation, mitochondrial membrane potential disruption[1]
C6-CeramideC6 rat gliomaIC50 = 32.7 (in DMSO)Not SpecifiedAntiproliferative effects[6]
C8-CeramideHuman non-small-cell lung cancer H1299Not SpecifiedNot SpecifiedIncreased endogenous ROS[6]
C2-CeramideNSCLC cell lines (A549, H460, H1299)IC50 ~100Not SpecifiedApoptosis induction[7]
C2-CeramideHaCaT (human keratinocyte)IC50 = 20 µg/mlNot SpecifiedInhibition of proliferation, apoptosis[8]

Mandatory Visualizations

C10_Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Formation Death_Receptors->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Bax_Bak Bax/Bak Caspase8->Bax_Bak Bid cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Promotes permeabilization Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis C10_Ceramide This compound (Exogenous) C10_Ceramide->Mitochondrion Forms channels in outer membrane Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Apoptosis Analysis cluster_data Data Interpretation Cell_Culture 1. Culture Cells to Optimal Confluency (70-80%) Prepare_Stock 2. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Dose_Response 3. Treat Cells with a Range of this compound Concentrations (e.g., 10, 25, 50, 100 µM) Prepare_Stock->Dose_Response Time_Course 4. Incubate for Different Durations (e.g., 6, 12, 24, 48h) Dose_Response->Time_Course Controls Include Vehicle Control (e.g., 0.1% DMSO) and Untreated Control Dose_Response->Controls Harvest_Cells 5. Harvest Cells Time_Course->Harvest_Cells Annexin_V 6a. Annexin V/PI Staining (Flow Cytometry) Harvest_Cells->Annexin_V Caspase_Assay 6b. Caspase-3/7 Activity Assay Harvest_Cells->Caspase_Assay Western_Blot 6c. Western Blot for Apoptotic Markers (Cleaved PARP, Cleaved Caspase-3) Harvest_Cells->Western_Blot Analyze_Results 7. Analyze Data and Determine Optimal Concentration and Time Annexin_V->Analyze_Results Caspase_Assay->Analyze_Results Western_Blot->Analyze_Results Troubleshooting_Guide Start Start: Experiment with this compound No_Effect No Apoptotic Effect Observed? Start->No_Effect Inconsistent_Results Inconsistent Results? No_Effect->Inconsistent_Results No Check_Concentration Optimize Concentration: Perform Dose-Response No_Effect->Check_Concentration Yes High_Cell_Death High Unexpected Cell Death? Inconsistent_Results->High_Cell_Death No Standardize_Protocol Standardize Protocol: Consistent Cell Density, Fresh Reagents Inconsistent_Results->Standardize_Protocol Yes Success Successful Apoptosis Induction High_Cell_Death->Success No Check_Toxicity Check for Toxicity: Lower C10 Concentration, Verify Solvent Control High_Cell_Death->Check_Toxicity Yes Check_Time Optimize Incubation Time: Perform Time-Course Check_Concentration->Check_Time Check_Solubility Check Solubility: Prepare Fresh Stock, Vortex Vigorously Check_Time->Check_Solubility Check_Solubility->Start Re-evaluate Standardize_Protocol->Start Re-evaluate Check_Toxicity->Start Re-evaluate

References

Troubleshooting C10 Ceramide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C10 Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound is a lipid and, therefore, hydrophobic with very limited solubility in aqueous solutions like cell culture media. Precipitation commonly occurs when the concentration of this compound surpasses its solubility limit. Several factors can contribute to this issue, including a high final concentration, the method used for dilution, the solvent for the stock solution, and the composition of the media, especially the absence of serum.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in organic solvents such as ethanol (B145695) and DMSO.[2][3][4] For cell culture applications, preparing a concentrated stock solution in one of these solvents is critical before further dilution into your aqueous cell culture medium. To prevent solvent-induced cytotoxicity, the final concentration of the organic solvent in the culture medium should be kept low, typically at or below 0.1%.[1][5]

Q3: Can I dissolve this compound directly in cell culture medium or phosphate-buffered saline (PBS)?

A3: Direct dissolution in aqueous solutions like PBS or cell culture media is not recommended. The solubility of ceramides (B1148491) in aqueous buffers is extremely low.[1][4] Attempting to dissolve it directly will likely lead to precipitation and result in an inaccurate final concentration for your experiment.

Q4: How does serum content in the media affect this compound solubility?

A4: Animal serum, such as fetal bovine serum (FBS), is rich in proteins like albumin that function as carriers for lipids, significantly enhancing their solubility in culture media.[1] If you are utilizing serum-free media, the absence of these carrier proteins increases the likelihood of precipitation. In such cases, supplementing the media with a carrier molecule like fatty-acid-free bovine serum albumin (BSA) can help maintain this compound in solution.[1][6]

Q5: What is the maximum recommended final concentration of this compound in cell culture?

A5: The optimal final concentration is cell-line dependent and should be determined empirically. However, concentrations typically range from the low nanomolar to micromolar range. It is advisable to perform a dose-response curve to identify the effective concentration for your specific experimental setup while monitoring for signs of precipitation and cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Immediate Precipitation Upon Addition to Media - Final concentration is too high.- Improper dilution technique.- Lower the final concentration of this compound.- Perform a serial dilution: First, pre-dilute the stock solution into a small volume of serum-containing media while vortexing, then add this intermediate dilution to the final volume of media.[1]
Precipitate Forms Over Time During Incubation - Temperature fluctuations. Media components, including lipids, can precipitate when moved from a warmer incubator to a cooler environment.[1]- Minimize temperature shifts. Allow culture plates to equilibrate to the desired temperature before long-duration experiments like time-lapse imaging.[1]
No Observable Cellular Effect - Inaccurate final concentration due to precipitation.- Degradation of this compound.- Visually inspect the media for any precipitate before and after addition to cells.- Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Cell Death or Unhealthy Morphology - Solvent toxicity from a high final concentration of the organic solvent (e.g., ethanol, DMSO).- Ensure the final solvent concentration is non-toxic for your cell line (generally ≤ 0.1%).[5]- Prepare a vehicle control with the same final solvent concentration to confirm its inertness.[1]

Quantitative Data Summary

Table 1: Solubility of Ceramides in Various Solvents

Ceramide TypeSolventApproximate Solubility
C2 CeramideEthanol~33 mg/mL
C2 CeramideDMSO~20 mg/mL
C2 CeramideDimethyl formamide~22 mg/mL
C2 CeramidePBS (pH 7.2)~50 µg/mL[4]
C24:1 CeramideEthanol~3 mg/mL
C24:1 CeramideDMSO<20 µg/mL
C24:1 CeramideDimethyl formamide>5.5 mg/mL
C24:1 CeramidePBS (pH 7.2)<20 µg/mL[3]

Table 2: Recommended Final Solvent Concentrations in Cell Culture

SolventRecommended Maximum Final Concentration
Ethanol≤ 0.1%[5]
DMSO≤ 0.1%[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol

  • Preparation: this compound is typically supplied as a solid. Before opening, allow the vial to warm to room temperature.

  • Solubilization: To prepare a 10 mM stock solution, add the appropriate volume of 100% ethanol to the vial. For example, to 1 mg of this compound (Molecular Weight: ~453.7 g/mol ), add approximately 220.4 µL of 100% ethanol.

  • Dissolution: Vortex the solution vigorously. If necessary, briefly warm the tube in a 37°C water bath to ensure the solid has completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in glass or polypropylene (B1209903) tubes and store at -20°C. It is advisable to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Diluting this compound into Cell Culture Media (Example for a final concentration of 20 µM)

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Pre-dilution Step: In a sterile microcentrifuge tube, add 200 µL of the pre-warmed complete media.

  • Add Stock to Pre-dilution: While gently vortexing the 200 µL of media, add 2 µL of the 10 mM this compound stock solution. This creates a 100 µM intermediate solution.[1]

  • Final Dilution: Add the entire 202 µL of the intermediate solution to 9.8 mL of the pre-warmed complete media.

  • Mixing: Mix immediately by gently inverting the container. Do not vortex vigorously to avoid frothing.

  • Application: Add the final 20 µM this compound-containing media to your cells. Remember to prepare a vehicle control by adding the equivalent amount of ethanol (in this case, 2 µL) to a separate 10 mL of media.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Start: this compound Precipitation Observed check_concentration Is the final concentration high? start->check_concentration check_dilution Was a pre-dilution step used? check_concentration->check_dilution No solution_concentration Action: Lower the final concentration. check_concentration->solution_concentration Yes check_serum Is the medium serum-free? check_dilution->check_serum Yes solution_dilution Action: Use a pre-dilution step in serum-containing media. check_dilution->solution_dilution No check_solvent Is the final solvent concentration > 0.1%? check_serum->check_solvent No solution_serum Action: Add fatty-acid-free BSA. check_serum->solution_serum Yes solution_solvent Action: Reduce stock concentration to lower final solvent volume. check_solvent->solution_solvent Yes end_point Resolved check_solvent->end_point No solution_concentration->end_point solution_dilution->end_point solution_serum->end_point solution_solvent->end_point

Caption: Troubleshooting workflow for this compound precipitation.

Ceramide_Signaling_Pathway Simplified Ceramide Signaling Pathways sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase de_novo De Novo Synthesis de_novo->ceramide salvage Salvage Pathway salvage->ceramide apoptosis Apoptosis ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest inflammation Inflammation ceramide->inflammation senescence Senescence ceramide->senescence

Caption: Overview of ceramide generation and downstream effects.

Experimental_Workflow Experimental Workflow for this compound Treatment start Start prepare_stock 1. Prepare 10 mM C10 Ceramide Stock in Ethanol start->prepare_stock warm_media 2. Warm Complete Media to 37°C prepare_stock->warm_media pre_dilute 3. Pre-dilute Stock in a Small Volume of Media warm_media->pre_dilute final_dilution 4. Add Intermediate Dilution to Final Media Volume pre_dilute->final_dilution treat_cells 5. Treat Cells with This compound Media final_dilution->treat_cells vehicle_control Prepare Vehicle Control (Ethanol in Media) final_dilution->vehicle_control incubate 6. Incubate Cells treat_cells->incubate vehicle_control->incubate analyze 7. Analyze Cellular Response incubate->analyze end End analyze->end

Caption: Step-by-step workflow for cell treatment with this compound.

References

How to prevent C10 Ceramide degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of C10 Ceramide stock solutions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). The choice of solvent will depend on the downstream application and the required concentration. For cell culture experiments, ethanol is often a preferred solvent due to its lower toxicity at low final concentrations.

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A2: For long-term stability, this compound stock solutions should be stored at -20°C.[1] When stored properly in a suitable organic solvent at -20°C, ceramide solutions can be stable for at least four years.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What are the primary pathways of this compound degradation in a stock solution?

A3: The two main chemical degradation pathways for this compound in a stock solution are hydrolysis and oxidation.

  • Hydrolysis: The amide bond linking the sphingosine (B13886) backbone and the fatty acid can be cleaved, yielding sphingosine and decanoic acid. This can be catalyzed by the presence of strong acids or bases.

  • Oxidation: The double bond in the sphingosine backbone is susceptible to oxidation, which can lead to the formation of various oxidized products. Exposure to air (oxygen) and light can promote oxidation.[1]

Q4: Are there any signs that my this compound stock solution has degraded?

A4: Visual signs of degradation can include discoloration or the appearance of precipitates that do not redissolve upon warming and vortexing. However, significant degradation can occur without any visible changes. Therefore, for critical applications, it is recommended to periodically assess the purity of the stock solution using analytical methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q5: How can I minimize the degradation of my this compound stock solution?

A5: To minimize degradation, follow these best practices:

  • Use high-purity, anhydrous solvents.

  • Store stock solutions at -20°C or lower. [1]

  • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. [1]

  • Protect solutions from light by using amber vials or wrapping vials in foil. [1]

  • Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Avoid exposure to strong acids or bases.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate observed in the stock solution upon thawing. The solubility of this compound is lower at colder temperatures.Gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly to redissolve the ceramide.[1]
Inconsistent or unexpected experimental results. Degradation of the this compound stock solution.Prepare a fresh stock solution from solid this compound. Assess the purity of the old stock solution using TLC or LC-MS/MS.
Inaccurate concentration of the working solution.Ensure the stock solution is completely dissolved before making dilutions. Prepare working solutions fresh for each experiment.[1]
Precipitation of this compound in the aqueous experimental medium.For cell culture experiments, consider complexing this compound with bovine serum albumin (BSA) to improve solubility and delivery to cells.[1] Alternatively, use a solvent system like ethanol:dodecane (98:2, v/v) for dilution into aqueous media.[1]
Discoloration of the stock solution. Potential oxidation or other chemical degradation.Discard the solution and prepare a fresh stock. Ensure proper storage conditions, including protection from light and purging with inert gas.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound stability and solubility.

Parameter Value Conditions Reference
Storage Temperature (Solid) -20°CN/A[1]
Storage Temperature (Stock Solution) -20°CIn a suitable organic solvent (e.g., ethanol, DMSO, DMF)[1]
Stock Solution Stability ≥ 4 yearsStored at -20°C in a suitable organic solvent, protected from light, and with minimal freeze-thaw cycles.[1]
Aqueous Solution Stability Not recommended for more than one dayDiluted in aqueous buffers from an organic stock.

Experimental Protocols

Protocol for Assessing this compound Degradation by Thin-Layer Chromatography (TLC)

This protocol provides a method to qualitatively assess the degradation of a this compound stock solution by separating the intact ceramide from its potential hydrolysis products (sphingosine and decanoic acid).

Materials:

  • This compound stock solution (to be tested)

  • This compound standard (freshly prepared)

  • Sphingosine standard

  • Decanoic acid standard

  • TLC silica (B1680970) gel plates

  • Developing chamber

  • Mobile phase: Chloroform:Methanol:Ammonium Hydroxide (90:20:0.5, v/v/v)[2]

  • Visualization reagent: 3% (w/v) copper (II) sulfate (B86663) in 15% phosphoric acid[3]

  • Heating plate or oven

Procedure:

  • Spotting the TLC Plate:

    • Using a capillary tube or spotter, carefully apply small spots of the this compound stock solution, the freshly prepared this compound standard, the sphingosine standard, and the decanoic acid standard onto the baseline of the TLC plate. Keep the spots small and well-separated.

  • Developing the TLC Plate:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 15-20 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the baseline with the spots is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualizing the Spots:

    • Spray the dried TLC plate evenly with the copper (II) sulfate visualization reagent.[3]

    • Heat the plate on a hot plate at approximately 110°C for about 5 minutes, or until the spots become visible.[3]

  • Interpreting the Results:

    • Compare the spots from your this compound stock solution to the standards.

    • The presence of spots in your stock solution lane that co-migrate with the sphingosine and/or decanoic acid standards indicates hydrolysis.

    • A significant decrease in the intensity of the this compound spot in your stock solution compared to the fresh standard, along with the appearance of new spots, suggests degradation.

Forced Degradation Study:

To generate degradation products for use as standards in your analysis, you can perform a forced degradation study.

  • Acid/Base Hydrolysis:

    • Take an aliquot of your this compound stock solution and add a small amount of dilute hydrochloric acid or sodium hydroxide.

    • Incubate at room temperature or slightly elevated temperature (e.g., 40-50°C) for several hours.

    • Neutralize the solution before analysis.

  • Oxidation:

    • Expose an aliquot of the stock solution to a source of oxidative stress, such as a dilute solution of hydrogen peroxide.

    • Incubate at room temperature for several hours.

Analyze the stressed samples by TLC or LC-MS/MS to identify the degradation products.

Visualizations

C10_Ceramide_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation C10_Ceramide This compound (N-decanoyl-D-erythro-sphingosine) Sphingosine Sphingosine C10_Ceramide->Sphingosine + H2O (acid/base catalysis) Decanoic_Acid Decanoic Acid Oxidized_Products Oxidized Products (e.g., hydroperoxides, aldehydes) C10_Ceramide->Oxidized_Products + O2 (light, heat)

Caption: Potential chemical degradation pathways of this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment cluster_action Action start Weigh this compound Powder dissolve Dissolve in Anhydrous Solvent (e.g., Ethanol, DMSO) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store sample Take Stock Solution Aliquot store->sample tlc Perform TLC Analysis sample->tlc lcms Perform LC-MS/MS Analysis sample->lcms compare Compare to Fresh Standard tlc->compare lcms->compare degradation Degradation Detected? compare->degradation use Use in Experiment degradation->use No discard Discard and Prepare Fresh Stock degradation->discard Yes

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

References

Technical Support Center: Off-Target Effects of Short-Chain Ceramides in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of short-chain ceramides (B1148491) in cell-based assays.

Troubleshooting Guides

Issue: Unexpected or High Levels of Cytotoxicity

Q1: I am observing significant cell death at concentrations of short-chain ceramides (e.g., C2, C6-ceramide) that are supposed to be non-toxic based on the literature. What could be the cause?

A1: Several factors can contribute to unexpected cytotoxicity:

  • Solvent Toxicity: Short-chain ceramides are often dissolved in organic solvents like DMSO or ethanol. High final concentrations of these solvents in your cell culture medium can be toxic to cells.

    • Troubleshooting:

      • Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to assess solvent-induced cytotoxicity.

      • Aim for a final solvent concentration of 0.1% or lower. You may need to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.[1]

      • If high concentrations of short-chain ceramide are required, consider solvent-free delivery methods, such as complexing with bovine serum albumin (BSA).[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to short-chain ceramides. For instance, the EC50 (concentration for half-maximal toxicity) of C2-ceramide was found to be between 13 and 23 µM in monolayer cultures of HT-29, Caco-2, and HRT-18 human intestinal carcinoma cells.[2] However, when grown as multicellular tumor spheroids, the EC50 for C2-ceramide increased to between 44 and 63 µM, indicating decreased sensitivity in a 3D culture model.[2]

    • Troubleshooting:

      • Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration range for your specific cell model.

      • Consult literature for reported cytotoxic concentrations in your cell line of interest.

  • Metabolism to Pro-Apoptotic Molecules: Short-chain ceramides can be metabolized within the cell. For instance, C6-ceramide can be hydrolyzed to generate sphingosine, which can then be re-acylated to form long-chain ceramides or phosphorylated to sphingosine-1-phosphate (S1P), both of which are bioactive and can influence cell fate.[3] An accumulation of pro-apoptotic long-chain ceramides could lead to increased cell death.[3][4]

    • Troubleshooting:

      • Consider the metabolic capacity of your cell line. Some cell lines may have higher rates of ceramide metabolism.

      • If you suspect metabolic conversion is an issue, you can use inhibitors of enzymes involved in ceramide metabolism, such as ceramidase inhibitors, to dissect the specific effects of the short-chain ceramide itself.[3]

Issue: Lack of an Expected Biological Effect

Q2: I am not observing the anticipated cellular response after treating my cells with a short-chain ceramide. What are the possible reasons?

A2: A lack of an observable effect can stem from several experimental factors:

  • Poor Solubility and Delivery: Short-chain ceramides can precipitate out of the culture medium, especially at higher concentrations, preventing them from reaching the cells.

    • Troubleshooting:

      • Visually inspect your culture medium for any signs of precipitation after adding the short-chain ceramide.

      • Prepare the final dilution of the ceramide stock solution in pre-warmed (37°C) medium and vortex immediately to ensure proper mixing.[1]

      • If precipitation is a persistent issue, consider using a lower final concentration or switching to a BSA-complexed formulation for improved solubility.[1]

  • Suboptimal Concentration and Incubation Time: The effective concentration and the required incubation time for a short-chain ceramide to elicit a biological response are highly dependent on the cell line and the specific endpoint being measured.

    • Troubleshooting:

      • It is critical to perform a comprehensive dose-response and time-course experiment to identify the optimal experimental conditions for your specific cell model.[1]

  • Cell Line Resistance: Certain cell lines may be inherently resistant to the effects of exogenously added short-chain ceramides. This resistance can be due to high rates of ceramide metabolism, such as glycosylation, which effectively inactivates the ceramide.[3]

    • Troubleshooting:

      • Investigate the expression levels of enzymes involved in ceramide metabolism in your cell line, such as glucosylceramide synthase (GCS).

      • Consider using inhibitors of these metabolic pathways to potentially increase the sensitivity of your cells to the short-chain ceramide.[3]

  • Assay Sensitivity: The assay being used to measure the cellular response may not be sensitive enough to detect subtle changes, or it may be measuring an endpoint that is not affected by the short-chain ceramide in your specific experimental context.

    • Troubleshooting:

      • Employ multiple, orthogonal assays to assess a range of cellular outcomes, such as apoptosis, cell cycle arrest, or changes in specific signaling pathways.

Frequently Asked Questions (FAQs)

Q3: What are the known off-target signaling pathways affected by short-chain ceramides?

A3: Short-chain ceramides are known to influence a variety of signaling pathways beyond their intended target, which can lead to off-target effects. These include:

  • MAPK Pathways: Ceramides can regulate the mitogen-activated protein kinase (MAPK) cascades, including the stress-activated protein kinases (SAPK/JNK) and ERK1/2.[5][6]

  • Akt/PI3K Pathway: Ceramides can lead to the dephosphorylation and inactivation of Akt (also known as Protein Kinase B), a key pro-survival kinase.[5][7] This is often mediated through the activation of protein phosphatases like PP2A.[5][7]

  • Protein Phosphatases: Ceramides can activate protein phosphatases such as PP1 and PP2A.[7][8] This can lead to the dephosphorylation of a wide range of protein targets, thereby affecting multiple signaling cascades.

  • Apoptosis Pathways: While often a desired effect, the induction of apoptosis by short-chain ceramides can be considered an off-target effect if the primary goal is to study other cellular processes. Ceramides can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[7] They can promote the release of pro-apoptotic factors from the mitochondria, such as apoptosis-inducing factor (AIF).[5]

  • Cell Adhesion and Migration: Recent studies have shown that plasma membrane-generated ceramide can acutely regulate cell adhesion and migration pathways, which may be independent of its role in cell death.[9]

Q4: How are short-chain ceramides metabolized, and how can this affect my results?

A4: Short-chain ceramides are readily taken up by cells and can be metabolized through several pathways, which can significantly impact experimental outcomes:

  • Glycosylation: C6-ceramide can be converted to C6-glucosylceramide (C6-GC).[3] This conversion is often associated with multidrug resistance in cancer cells and can reduce the cytotoxic effects of the ceramide.[3]

  • Conversion to Sphingomyelin: C6-ceramide can also be metabolized to C6-sphingomyelin (C6-SM).[3] The balance between conversion to C6-GC and C6-SM can vary depending on the cell line and the concentration of C6-ceramide used.[3]

  • Hydrolysis and Re-acylation: Short-chain ceramides can be hydrolyzed by ceramidases to sphingosine, which can then be re-acylated by ceramide synthases to form long-chain ceramides.[3] This can lead to an accumulation of endogenous long-chain ceramides, which have their own distinct biological activities.

Q5: Are there any alternatives to using short-chain ceramides to study ceramide signaling?

A5: Yes, several alternative approaches can be used to modulate intracellular ceramide levels and study ceramide signaling, which may help to circumvent some of the off-target effects of short-chain ceramides:

  • Enzyme Inhibitors/Activators: Use small molecule inhibitors or activators of enzymes involved in ceramide metabolism. For example, inhibitors of sphingomyelinase can be used to increase ceramide levels, while inhibitors of ceramide synthases can be used to decrease de novo ceramide synthesis.[10]

  • Genetic Approaches: Employ genetic tools such as siRNA or CRISPR/Cas9 to knockdown or knockout genes encoding for enzymes in the sphingolipid metabolic pathway.

  • Natural Compounds: Certain natural products, such as curcumin (B1669340) and resveratrol, have been shown to modulate cellular ceramide levels.[10] However, it is important to note that these compounds can also have pleiotropic effects.

Data Presentation

Table 1: Cytotoxicity of Short-Chain Ceramides in Various Cell Lines

CeramideCell LineCulture ConditionEC50 / IC50Reference
C2-ceramideHT-29Monolayer~13-23 µM[2]
C2-ceramideCaco-2Monolayer~13-23 µM[2]
C2-ceramideHRT-18Monolayer~13-23 µM[2]
C2-ceramideHT-29Spheroid~44-63 µM[2]
C2-ceramideCaco-2Spheroid~44-63 µM[2]
C2-ceramideHRT-18Spheroid~44-63 µM[2]
C4-ceramideSK-BR-3Monolayer15.9 µM[1]
C4-ceramideMCF-7/AdrMonolayer19.9 µM[1]
C6-ceramideMDA-MB-231Monolayer~5-10 µM[4]
C6-ceramideMCF-7Monolayer~5-10 µM[4]
C6-ceramideSK-BR-3Monolayer~5-10 µM[4]

Table 2: Common Working Concentrations of Short-Chain Ceramides

CeramideCell LineConcentrationDurationObserved EffectReference
C2-ceramideSH-SY5Y10-50 µMUp to 24hInduction of cell death[5]
C6-ceramideMDA-MB-23110 µM-Cell rounding, decreased growth and viability[3]
C6-ceramideHeLa, HCT116>3 µM72hHigh toxicity[11]
C6-ceramideHuT7825, 50, 100 µM24hIncrease in LC3B lipidation (autophagy)[12]

Experimental Protocols

Protocol 1: General Procedure for Cell Treatment with Short-Chain Ceramides

  • Stock Solution Preparation:

    • Dissolve the short-chain ceramide in an appropriate solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[1]

  • Cell Culture:

    • Culture the cells of interest to the desired confluency in appropriate culture vessels.

  • Treatment:

    • Pre-warm the cell culture medium to 37°C.

    • Dilute the short-chain ceramide stock solution directly into the pre-warmed medium to achieve the desired final concentration.

    • Immediately vortex the medium to ensure thorough mixing and to minimize the risk of precipitation.[1]

    • Remove the existing medium from the cells and replace it with the medium containing the short-chain ceramide.

    • Incubate the cells for the desired duration under standard cell culture conditions.

  • Controls:

    • Include a vehicle control group treated with the same final concentration of the solvent used to dissolve the ceramide.

    • Include an untreated control group.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the short-chain ceramide and appropriate controls as described in Protocol 1.

  • Incubation: Incubate the plate for the desired treatment duration.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling_Pathways_Affected_by_Short_Chain_Ceramides cluster_input Exogenous Stimulus cluster_membrane Cellular Effects Short-Chain Ceramide Short-Chain Ceramide PP2A_PP1 PP2A / PP1 Short-Chain Ceramide->PP2A_PP1 activates MAPK SAPK / JNK Short-Chain Ceramide->MAPK activates Mitochondria Mitochondria Short-Chain Ceramide->Mitochondria acts on Akt Akt (PKB) PP2A_PP1->Akt inhibits Survival Survival Akt->Survival promotes Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK leads to AIF AIF Mitochondria->AIF releases Apoptosis_Mito Apoptosis AIF->Apoptosis_Mito induces

Caption: Key signaling pathways affected by the off-target effects of short-chain ceramides.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_solutions Potential Solutions Problem Unexpected Experimental Outcome (e.g., High Cytotoxicity, No Effect) Solubility Check for Precipitation Problem->Solubility Controls Review Vehicle Controls Problem->Controls Dose Verify Concentration and Duration Problem->Dose Optimize_Delivery Optimize Delivery: - Pre-warm media - Use BSA complex Solubility->Optimize_Delivery If precipitation occurs Dose_Response Perform Dose-Response/ Time-Course Controls->Dose_Response If vehicle is toxic Dose->Dose_Response If no effect is observed Assess_Metabolism Investigate Cell Metabolism: - Use metabolic inhibitors Dose->Assess_Metabolism If resistance is suspected Alternative_Assays Use Alternative Assays Dose->Alternative_Assays If assay is insensitive Ceramide_Metabolism_Logical_Flow cluster_pathways Metabolic Fates cluster_products Metabolic Products & Consequences Short_Chain_Ceramide Short-Chain Ceramide (e.g., C6-Ceramide) Glycosylation Glycosylation (via GCS) Short_Chain_Ceramide->Glycosylation To_SM Conversion to Sphingomyelin Short_Chain_Ceramide->To_SM Hydrolysis Hydrolysis (via Ceramidase) Short_Chain_Ceramide->Hydrolysis Glucosylceramide Glucosylceramide (Inactive) Glycosylation->Glucosylceramide leads to Sphingomyelin Short-Chain Sphingomyelin To_SM->Sphingomyelin leads to Sphingosine Sphingosine Hydrolysis->Sphingosine leads to Long_Chain_Ceramide Long-Chain Ceramides (Bioactive) Sphingosine->Long_Chain_Ceramide Re-acylation

References

Technical Support Center: Interpreting Inconsistent Results in C10 Ceramide Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C10 Ceramide signaling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret inconsistencies in their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in apoptosis or cell viability assays between experiments using this compound?

A1: High variability is a common challenge. Several factors can contribute:

  • Reagent Stability and Solubility: this compound is a lipid with poor aqueous solubility.[1] Improper storage or dissolution can lead to inconsistent concentrations. Stock solutions in DMSO or ethanol (B145695) can degrade over time and should be stored at -20°C or lower, protected from light.[2] It is often best to prepare fresh dilutions for each experiment.[1][2]

  • Cell-Specific Sensitivity: Different cell lines exhibit vastly different sensitivities to ceramide-induced effects.[2] The optimal concentration and incubation time must be determined empirically for each cell type.

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the ceramide should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity, which can confound results.[3]

  • Cell Culture Conditions: Cell density and serum presence can significantly impact results. Overly confluent or sparse cultures respond differently, and components in serum may interfere with ceramide activity.[1]

Q2: My this compound is not inducing the expected level of apoptosis. What could be wrong?

A2: This could be due to several factors:

  • Suboptimal Concentration or Time: The effective concentration and the time required to observe a response are cell-type dependent.[1] A dose-response and time-course experiment is critical to identify the optimal conditions. Effects are often observed between 6 and 48 hours.[1]

  • Rapid Degradation: Cells contain enzymes called ceramidases that degrade ceramides (B1148491) into sphingosine (B13886) and a fatty acid.[4] If this compound is rapidly metabolized, its concentration may not reach the threshold needed to trigger apoptosis. Consider using ceramidase inhibitors to stabilize its concentration.

  • Cell Resistance: Some cell lines may be inherently resistant to ceramide-induced apoptosis due to their intrinsic signaling pathways.

  • Poor Delivery: If the this compound precipitates out of the culture medium, it will not be effectively delivered to the cells.[3] Ensure proper solubilization techniques are used.

Q3: What is the best way to prepare and deliver this compound to my cells?

A3: Due to its hydrophobicity, proper preparation is key.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable organic solvent like DMSO or 100% ethanol.[3][5] this compound is soluble in DMF and ethanol.[6][7]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]

  • Cell Treatment: For experiments, dilute the stock solution directly into pre-warmed (37°C) culture medium and mix vigorously to prevent precipitation.[3] The final solvent concentration should be non-toxic to your cells.[3]

Q4: Can the acyl chain length of ceramide affect experimental outcomes?

A4: Absolutely. The biological effects of ceramides are highly dependent on their acyl chain length.[8] Short-chain ceramides (like C2 or C6) are often used experimentally because they are more cell-permeable, but their effects may not always be physiological.[9] Medium-chain (C10-C14), long-chain (C16-C18), and very-long-chain (C20-C24) ceramides can activate different signaling pathways and have distinct, sometimes opposing, cellular effects.[8] For instance, saturated ceramides like C16:0 can induce apoptosis, while monounsaturated ceramides like C18:1 may not.[10]

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results

This guide helps diagnose and resolve variability in cell viability or apoptosis assays (e.g., MTT, Annexin V/PI).

Possible Cause Suggested Solution
This compound Precipitation Prepare fresh dilutions for each experiment from a properly stored stock.[1] Add stock solution to pre-warmed media with vigorous mixing.[3] Visually inspect media for precipitates.
Solvent Toxicity Run a vehicle-only control with the highest concentration of solvent used. Aim for a final solvent concentration of ≤ 0.1%.[5]
Variable Cell Density Standardize cell seeding density for all experiments. Ensure cells are in the exponential growth phase at the time of treatment.[5]
Inconsistent Incubation Time Use a precise timer for all incubation steps. Perform a time-course experiment to find the optimal window for your assay.[5]
Assay Technique Variability Ensure consistent technique for all steps, including washing, reagent addition, and reading. For flow cytometry, ensure instrument settings are consistent.[11]
Issue 2: Low or No Apoptotic Induction

Use this guide if this compound is not producing the expected cytotoxic or apoptotic effect.

Quantitative Data Example: Dose-Response of this compound on Cell Viability
The following table represents hypothetical data from a cell viability assay (e.g., MTT) on a cancer cell line treated with this compound for 24 hours. This illustrates the importance of testing a range of concentrations.
This compound (µM)
0 (Vehicle Control)
1
5
10
25
50
100

Key Experimental Protocols

Protocol 1: Preparation and Application of this compound
  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder (purity >98%) in a sterile tube.[6]

    • Add sterile-filtered DMSO or 100% ethanol to create a concentrated stock solution (e.g., 20 mg/ml).[5]

    • Vortex thoroughly until completely dissolved. Gentle warming may be necessary.[7]

    • Aliquot into small volumes and store at -20°C, protected from light.[4]

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (e.g., 70-80%).[4]

    • Prepare serial dilutions of the this compound stock in pre-warmed (37°C) complete cell culture medium.

    • Also, prepare a vehicle control for each concentration, containing the same final amount of solvent.

    • Remove the old medium from the cells and add the prepared this compound dilutions and controls.

    • Incubate for the desired time period (e.g., 6, 12, 24, or 48 hours).[1]

Protocol 2: Annexin V/PI Apoptosis Assay via Flow Cytometry
  • Cell Preparation:

    • Following treatment with this compound, collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD to the cell suspension.[11][12]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells promptly using a flow cytometer.

    • Gating Strategy:

      • Annexin V negative / PI negative: Live cells.

      • Annexin V positive / PI negative: Early apoptotic cells.

      • Annexin V positive / PI positive: Late apoptotic/necrotic cells.

      • Annexin V negative / PI positive: Necrotic cells.

Visualizing Experimental Workflows and Signaling Pathways

This compound Signaling Pathway Leading to Apoptosis

Ceramides are central signaling lipids that can be generated through multiple pathways in response to cellular stress.[13] They can activate downstream effectors, leading to programmed cell death.[14]

C10_Signaling_Pathway cluster_stimulus Stress Stimuli cluster_synthesis Ceramide Generation cluster_effectors Downstream Effectors cluster_outcome Cellular Outcome Stress Cellular Stress (e.g., TNF-α, Chemo) SMase Sphingomyelinase Activation Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo Exo_C10 Exogenous This compound C10_Pool Increased Intracellular This compound Pool Exo_C10->C10_Pool SMase->C10_Pool DeNovo->C10_Pool PP2A Protein Phosphatase (PP2A) Activation C10_Pool->PP2A JNK JNK Pathway Activation C10_Pool->JNK Mito Mitochondrial Pore Formation C10_Pool->Mito Apoptosis Apoptosis PP2A->Apoptosis JNK->Apoptosis Mito->Apoptosis

Caption: this compound can induce apoptosis via multiple downstream signaling pathways.

Troubleshooting Workflow for Inconsistent Results

A logical approach is crucial for identifying the source of experimental variability. This workflow guides the user through a step-by-step diagnostic process.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagent Verify this compound Storage & Preparation Start->Check_Reagent Check_Controls Analyze Vehicle & Assay Controls Check_Reagent->Check_Controls Reagent OK? Result_Bad Problem Persists Check_Reagent->Result_Bad Reagent Issue? Check_Cells Evaluate Cell Health & Culture Conditions Check_Controls->Check_Cells Controls OK? Check_Controls->Result_Bad Control Issue? Optimize_Dose Perform Dose-Response & Time-Course Experiment Check_Cells->Optimize_Dose Cells OK? Check_Cells->Result_Bad Cell Issue? Result_OK Problem Resolved Optimize_Dose->Result_OK Optimized?

Caption: A decision tree to systematically troubleshoot inconsistent this compound results.

Standard Experimental Workflow

Following a standardized workflow is essential for reproducibility. This diagram outlines the key stages of a typical cell-based experiment with this compound.

Standard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (Standardized Density) B 2. Prepare Fresh C10 Dilutions C 3. Treat Cells (Include Controls) B->C D 4. Incubate (Defined Time) C->D E 5. Harvest Cells & Perform Assay D->E F 6. Acquire & Analyze Data E->F

Caption: A standardized workflow for this compound experiments to enhance reproducibility.

References

The Critical Role of Serum Starvation in C10 Ceramide Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: C10 Ceramide is a synthetic, cell-permeable analog of endogenous ceramides, bioactive sphingolipids that are pivotal second messengers in a multitude of cellular signaling pathways. Researchers frequently utilize this compound to investigate and modulate cellular processes such as apoptosis, cell cycle arrest, and senescence, particularly in the context of cancer research. A critical, yet often overlooked, preparatory step in these experiments is serum starvation. This guide provides a comprehensive overview of the importance of this step, detailed protocols, and troubleshooting advice for researchers utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: Why is serum starvation a necessary step before this compound treatment?

A1: Serum starvation is crucial for several reasons:

  • Cell Cycle Synchronization: It arrests the majority of cells in the G0/G1 phase of the cell cycle.[1][2][3][4] This creates a homogenous cell population, leading to more consistent and reproducible experimental outcomes when studying cell cycle-dependent effects of this compound.

  • Reduction of Basal Signaling: Serum is a complex mixture of growth factors, hormones, and other signaling molecules that can activate numerous intracellular pathways.[5][6] Removing serum reduces this background signaling, allowing for a clearer, more specific observation of the signaling events initiated by this compound.

  • Enhanced Treatment Efficacy: Components in serum can sometimes interfere with the activity of lipid-based treatments like this compound. A serum-free or low-serum environment ensures a more direct and potent effect of the compound on the cells.

Q2: What is the recommended duration for serum starvation?

A2: The optimal duration for serum starvation is cell-type dependent and should be empirically determined. However, a general guideline is between 12 to 48 hours. Prolonged starvation (beyond 48-72 hours) can lead to increased apoptosis and other stress responses, which may confound the experimental results.[4] It is advisable to perform a time-course experiment to find the ideal duration that maximizes cell synchronization in the G0/G1 phase without significantly compromising cell viability.

Q3: Can I use a low-serum medium instead of a completely serum-free medium?

A3: Yes, for sensitive cell lines that do not tolerate complete serum withdrawal, a low-serum medium (e.g., 0.1-0.5% FBS) is a viable alternative. This is often sufficient to reduce the proliferative signals from serum and achieve a state of quiescence without inducing excessive cell death.

Q4: How does this compound induce apoptosis?

A4: this compound, like other ceramides, induces apoptosis through multiple mechanisms. It can activate stress-activated protein kinases (SAPK), such as c-Jun N-terminal kinase (JNK), and protein phosphatases like PP1 and PP2A.[7][8] These signaling events can lead to the dephosphorylation and inactivation of pro-survival proteins and the activation of pro-apoptotic pathways, ultimately culminating in programmed cell death. Ceramide can also directly act on mitochondria to promote the release of pro-apoptotic factors.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death in the control group (serum-starved only) Prolonged serum starvation is toxic to the specific cell line.Reduce the duration of serum starvation. Perform a time-course experiment (e.g., 12, 18, 24 hours) to determine the optimal window for synchronization without significant cell death. Alternatively, use a low-serum (0.1-0.5%) medium.
Inconsistent or no observable effect of this compound 1. Suboptimal concentration of this compound. 2. Insufficient incubation time. 3. This compound precipitation. 4. Degradation of this compound.1. Perform a dose-response experiment (e.g., 10-50 µM) to find the effective concentration for your cell line.[10][11][12] 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[10] 3. This compound has poor aqueous solubility. Prepare a fresh stock solution in an appropriate solvent like DMSO or ethanol (B145695) before each experiment. Ensure the final solvent concentration in the medium is low (<0.1%) to avoid cytotoxicity.[10] 4. Store this compound powder at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[10][13]
High background in Western blots for signaling proteins Basal signaling activity is too high due to incomplete serum starvation.Ensure a complete wash with serum-free media before initiating the starvation period. Consider extending the starvation time within the tolerated range for your cell line.
Unexpected cell morphology changes after serum starvation Some cell lines may exhibit morphological changes as a response to stress from serum deprivation.Document these changes and compare them to the this compound-treated group. If the changes are drastic, consider using a low-serum medium.

Quantitative Data Summary

The following table summarizes the effect of serum starvation on cell cycle synchronization in goat dermal fibroblasts, as determined by flow cytometry.

Treatment Condition % of Cells in G0/G1 Phase % of Cells in Early Apoptosis
Normally Growing56.44%6.39%
Confluent80.00%8.93%
48h Serum Starvation84.78%8.91%
72h Serum Starvation90.10%39.83%
Full Confluency (+72h)91.53%8.67%
Data adapted from a study on goat dermal fibroblasts.[4]

Experimental Protocols

Detailed Protocol for this compound Treatment with Serum Starvation
  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of serum starvation.

  • Cell Adherence: Allow cells to adhere and grow in complete medium for 24 hours.

  • Washing: Gently wash the cell monolayer twice with pre-warmed, serum-free medium to remove any residual serum.

  • Serum Starvation: Replace the complete medium with serum-free or low-serum (0.1-0.5% FBS) medium.

  • Incubation: Incubate the cells for the predetermined optimal starvation period (typically 12-24 hours).

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO or ethanol. Immediately before treatment, dilute the stock solution to the desired final concentration in fresh, pre-warmed serum-free or low-serum medium.

  • Treatment: Remove the starvation medium and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Downstream Analysis: Harvest the cells for subsequent analysis (e.g., apoptosis assays, Western blotting, cell cycle analysis).

Visualizations

This compound-Induced Apoptotic Signaling Pathway

C10_Ceramide_Signaling C10 This compound PP2A PP2A C10->PP2A PP1 PP1 C10->PP1 JNK JNK C10->JNK Akt Akt (Pro-survival) PP2A->Akt dephosphorylates PP1->Akt dephosphorylates Apoptosis Apoptosis JNK->Apoptosis Akt->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_starvation Synchronization cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Cells (70-80% confluency) adherence 2. Allow Adherence (24h) cell_seeding->adherence wash 3. Wash (2x with serum-free medium) adherence->wash serum_starve 4. Serum Starve (12-24h) wash->serum_starve c10_treatment 5. Treat with this compound serum_starve->c10_treatment downstream_analysis 6. Downstream Assays c10_treatment->downstream_analysis

References

How to control for solvent effects when using C10 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of C10 Ceramide in experimental settings. The information is presented in a question-and-answer format to directly address specific issues related to solvent effects and experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating in the cell culture medium. How can I improve its solubility?

A: This is a common issue due to the hydrophobic nature of ceramides (B1148491). Here are the recommended methods to improve solubility:

  • Primary Method: Organic Solvents: The most common method is to first dissolve this compound in an organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental medium.

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most widely used solvents for dissolving ceramides.[1]

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-20 mM) in your chosen solvent. Gentle warming and vortexing or brief sonication can aid dissolution.[1] When treating cells, dilute this stock solution into the pre-warmed (37°C) culture medium with vigorous mixing to ensure rapid dispersion.

    • Critical Consideration: It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2][3]

  • Alternative Method: Ethanol:Dodecane (B42187) Mixture: For natural ceramides that are particularly difficult to dissolve, a mixture of ethanol and dodecane (98:2, v/v) can be used to create a dispersion in aqueous solutions.[4][5]

Q2: How do I properly control for the effects of the solvent in my experiments?

A: A vehicle control is absolutely essential for accurately interpreting your results.[1]

  • What is a Vehicle Control? The vehicle control is a sample that is treated with the same volume and final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound, but without the this compound itself.[1][3]

  • Why is it Important? Organic solvents like DMSO and ethanol can have their own physiological effects on cells, even at low concentrations.[6] The vehicle control allows you to distinguish between the effects of the this compound and the effects of the solvent.

  • How to Prepare a Vehicle Control: If your highest concentration of this compound results in a final DMSO concentration of 0.1% in the cell culture medium, you must include a control group of cells treated with 0.1% DMSO alone.[5]

Q3: I'm observing cell death in my vehicle control group. What should I do?

A: Cell death in the vehicle control group indicates that the solvent concentration is too high for your specific cell line.

  • Troubleshooting Steps:

    • Reduce Solvent Concentration: The most straightforward solution is to decrease the final concentration of the solvent in your culture medium. Aim for 0.1% or lower. You may need to prepare a more concentrated stock solution of this compound to achieve this.

    • Determine Solvent Toxicity Threshold: Perform a dose-response experiment with the solvent alone to determine the maximum concentration your cells can tolerate without adverse effects.

    • Check Solvent Quality: Ensure you are using a high-purity, cell culture-grade solvent.

Q4: What is a typical effective concentration range for this compound in cell culture?

A: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, a common starting range for short- and medium-chain ceramides is between 10 µM and 100 µM .[2][5][7] It is recommended to perform a dose-response experiment to find the most effective concentration for your specific cell line and experimental endpoint.

Data Presentation: this compound Solubility

While specific solubility data for this compound can be limited, the following table provides solubility information for ceramides with similar properties in common laboratory solvents. This can be used as a guide for preparing stock solutions.

CompoundSolventApproximate SolubilityReference(s)
This compound (estimated) DMSO~5-20 mg/mL[8]
Ethanol~10-30 mg/mL[8]
C2 CeramideDMSO~20 mg/mL[9]
Ethanol~33 mg/mL[9]
C6 CeramideDMSO~20 mg/mL[10]
Ethanol~20 mg/mL[10]
C8 DihydroceramideDMSO5 mg/mL
Ethanol10 mg/mL
C24:1 CeramideDMSO<20 µg/mL[11]
Ethanol~3 mg/mL[11]

Note: The solubility of this compound is estimated based on the trend observed with other ceramides. It is always recommended to perform a small-scale test to confirm solubility before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Treatment of Cells

Materials:

  • This compound powder

  • High-purity DMSO or 100% ethanol

  • Sterile microcentrifuge tubes

  • Cell culture medium appropriate for your cell line

  • Cells plated in multi-well plates

Procedure:

  • Stock Solution Preparation: a. In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder. b. Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 20 mM). c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be necessary.[1] d. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation and Cell Treatment: a. On the day of the experiment, thaw the this compound stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Dilute the this compound stock solution directly into the pre-warmed medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). It is crucial to add the stock solution to the medium while vortexing or mixing vigorously to ensure proper dispersion and prevent precipitation.[12] d. Prepare a vehicle control by adding the same volume of solvent (used for the highest this compound concentration) to an equal volume of pre-warmed medium. e. Remove the old medium from your plated cells and replace it with the medium containing the this compound working solutions or the vehicle control. f. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with your downstream analysis.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

G cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion C10 Exogenous This compound PKCzeta PKCζ C10->PKCzeta Activates PP2A PP2A C10->PP2A Activates JNK_SAPK JNK/SAPK Pathway PKCzeta->JNK_SAPK Activates Akt Akt (Pro-survival) PP2A->Akt Inhibits Bad Bad PP2A->Bad Activates (by dephosphorylation) Akt->Bad Inhibits (by phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Bad->Mito Promotes permeabilization Bax Bax Bcl2->Bax Inhibits Bax->Mito Forms pores Caspase9 Pro-Caspase-9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes CytoC Cytochrome c Mito->CytoC Release AIF AIF Mito->AIF Release CytoC->Caspase9 Activates AIF->Apoptosis Induces (caspase-independent)

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Studying this compound Effects

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Plate Cells prep_stock Prepare this compound Stock Solution (in DMSO/EtOH) start->prep_stock prep_vehicle Prepare Vehicle Control (DMSO/EtOH in medium) start->prep_vehicle prep_working Prepare this compound Working Solutions prep_stock->prep_working treat_cells Treat Cells with this compound and Vehicle Control prep_vehicle->treat_cells prep_working->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI, Caspase Activity) incubate->apoptosis protein Protein Analysis (e.g., Western Blot for p-Akt, Caspase-3) incubate->protein data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis

Caption: General workflow for this compound cellular experiments.

References

C10 Ceramide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with C10 Ceramide. Find troubleshooting guidance and frequently asked questions (FAQs) to ensure the stability, proper storage, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions of this compound in organic solvents such as dimethylformamide (DMF), ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO).[2][3] For optimal stability of the solution, it is best to aliquot the stock solution into single-use vials and store them at -20°C for up to two months.[4]

Q3: I am having trouble dissolving this compound in an aqueous buffer for my cell culture experiment. What should I do?

A3: this compound, like other short-chain ceramides (B1148491), has low solubility in aqueous solutions.[5][6][7] To prepare an aqueous solution for cell culture, first dissolve the this compound in an organic solvent like ethanol. Then, you can make further dilutions into your aqueous buffer or isotonic saline.[1] Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects on your cells.[1] Another effective method is to use a solvent mixture of ethanol and dodecane (B42187) (98:2, v/v) to help disperse the ceramide into an aqueous solution.[8]

Q4: My this compound solution appears cloudy after dilution in my cell culture medium. What could be the cause and how can I fix it?

A4: Cloudiness or precipitation indicates that the this compound has come out of solution, which can happen when diluting a concentrated organic stock solution into an aqueous medium. This is due to the hydrophobic nature of ceramides.[5][6] To avoid this, ensure vigorous mixing or vortexing while diluting. You can also try the ethanol/dodecane dispersion method mentioned in Q3 for better solubility in aqueous media.[8] It is also crucial to use the diluted aqueous solution as fresh as possible.

Q5: Can I sonicate my this compound solution to aid dissolution?

A5: Yes, mild sonication can be used to aid in the dissolution of this compound, particularly when preparing lipid vesicles or dispersing it in a buffer.[9] However, be cautious with the duration and power of sonication to prevent degradation of the lipid.

Quantitative Data Summary

This compound Solubility
SolventSolubilityReference
Dimethylformamide (DMF)0.50 mg/mL[2]
Ethanol25 mg/mL (for C6 Ceramide)[4]
Chloroform10 mg/mL (for general Ceramides)[10]

Note: Solubility can be influenced by temperature and the specific isomer of the ceramide.

This compound Stability
FormStorage TemperatureStabilityReference
Solid-20°C≥ 4 years[1]
Stock Solution in Organic Solvent-20°CUp to 2 months[4]

Experimental Protocols

Protocol for Preparing this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Mild warming (up to 37°C) can be applied if necessary.

  • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Treating Cells with this compound

Materials:

  • This compound stock solution (in ethanol or DMSO)

  • Complete cell culture medium

  • Cultured cells in multi-well plates

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells.

  • Pre-warm the complete cell culture medium to 37°C.

  • Add the calculated volume of the this compound stock solution to the pre-warmed medium and immediately vortex to ensure proper mixing and minimize precipitation. The final concentration of the organic solvent should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired experimental duration.

  • Include a vehicle control (medium with the same concentration of the organic solvent used for the stock solution) in your experimental setup.

Visualizations

Experimental Workflow: Preparation of this compound for Cellular Assays

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cellular Treatment A Weigh Solid this compound B Dissolve in Organic Solvent (e.g., Ethanol, DMSO) A->B C Vortex to Dissolve B->C D Aliquot and Store at -20°C C->D E Thaw Stock Solution D->E For each experiment F Dilute in Pre-warmed Cell Culture Medium E->F G Vortex Immediately F->G H Replace Old Medium with This compound Working Solution G->H I Incubate Cells H->I J Perform Downstream Assays I->J

Caption: Workflow for this compound solution preparation and cell treatment.

Signaling Pathway: this compound-Induced Apoptosis

G cluster_stress Stress Kinase Activation cluster_bcl2 Bcl-2 Family Regulation C10 This compound SAPK_JNK SAPK/JNK Cascade C10->SAPK_JNK Activates Bcl2 Bcl-2 (Anti-apoptotic) C10->Bcl2 Inhibits (via dephosphorylation) BAD BAD (Pro-apoptotic) C10->BAD Activates (via dephosphorylation) Apoptosis Apoptosis SAPK_JNK->Apoptosis Bcl2->Apoptosis Inhibits BAD->Apoptosis Promotes

Caption: Simplified pathway of this compound-induced apoptosis.

References

Technical Support Center: Cell-Type Specific Responses to C10 Ceramide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C10 Ceramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Delivery of this compound

  • Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

    Answer: This is a common issue due to the hydrophobic nature of ceramides (B1148491). Here are several methods to improve solubility and ensure effective delivery:

    • Organic Solvents (Ethanol or DMSO): this compound is soluble in organic solvents. However, it has very poor solubility in aqueous solutions.[1]

      • Protocol: Prepare a concentrated stock solution in 100% ethanol (B145695) or DMSO. For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[1]

      • Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the this compound stock solution. Be aware that the compound may precipitate again as the medium cools. Using a lower final concentration of this compound may also prevent precipitation.[1]

    • Ethanol:Dodecane (98:2, v/v): This solvent mixture can help disperse natural ceramides in aqueous solutions.[3]

      • Protocol: Dissolve this compound in an ethanol:dodecane (98:2, v/v) mixture.[3]

2. Experimental Design and Controls

  • Question: What are the crucial controls to include in my this compound experiments?

    Answer: To ensure the validity of your results, the following controls are essential:

    • Vehicle Control: This is critical to distinguish the effects of this compound from the effects of the solvent used to dissolve it.[1]

    • Inactive Ceramide Analogs: Use inactive analogs like dihydroceramide (B1258172) to demonstrate that the observed effects are specific to the ceramide structure and not due to non-specific lipid effects.[4]

    • Untreated Control: This baseline control is necessary to assess the normal state of the cells.

    • Positive Control: For apoptosis or cytotoxicity assays, a known inducer (e.g., staurosporine) can help validate the assay's performance.[5]

  • Question: I am observing inconsistent results between experiments. What could be the cause?

    Answer: Inconsistent results can stem from several factors:

    • C4-Ceramide Degradation or Instability: Ensure proper storage of C4-ceramide at -20°C as a powder or in a suitable solvent and avoid repeated freeze-thaw cycles. Prepare fresh stock solutions for each experiment.[2]

    • Suboptimal C4-Ceramide Concentration: The effective concentration is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[2]

    • Inadequate Incubation Time: The time required to observe a cellular response can vary. Conduct a time-course experiment to identify the optimal incubation period.[2]

    • Cell Culture Conditions: Factors like cell density and serum presence can influence the cellular response. Consider reducing serum concentration or using serum-free media during treatment, as serum components can interfere with C4-ceramide activity.[2]

Quantitative Data Summary

The cytotoxic effects of various ceramides, including short-chain analogs like C2 and C6-ceramide which are often used to mimic the actions of endogenous long-chain ceramides, are highly cell-type dependent.

Cell LineCeramide TypeIC50 / EC50 Value (µM)SolventNotes
C6 (Rat Glioma)Ceramide32.7DMSOMost effective in this solvent compared to other tested cell lines.[6]
HT29 (Colon Cancer)Ceramide-DMSOAntiproliferative effects observed.[6]
CCD-18Co (Normal Colon)Ceramide56.91DMSOLeast effective in this solvent.[6]
CCD-18Co (Normal Colon)Ceramide0.33EthanolHighest sensitivity in this solvent.[6]
SKBr3 (Breast Cancer)5R-OH-3E-C8-ceramide18.3-Shows selective cytotoxicity towards tumor cells.[7]
MCF-7/Adr (Breast Cancer)5R-OH-3E-C8-ceramide21.2-Drug-resistant cell line.[7]
Normal Breast Epithelial5R-OH-3E-C8-ceramide58.7-Significantly less sensitive than breast cancer cell lines.[7]
SKBr3 (Breast Cancer)adamantyl-ceramide10.9-Shows selective cytotoxicity towards tumor cells.[7]
MCF-7/Adr (Breast Cancer)adamantyl-ceramide24.9-Drug-resistant cell line.[7]
Normal Breast Epithelialadamantyl-ceramide>100-Significantly less sensitive than breast cancer cell lines.[7]
iPSC-derived RGCsC2-ceramide1.95 (24h), 2.46 (48h)-Human iPSC-derived retinal ganglion cells.[8]

Experimental Protocols

General Protocol for this compound Treatment of Cultured Cells

This protocol provides a general framework. Optimization of concentrations, incubation times, and specific assays is crucial for each cell type and experimental question.

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the exponential growth phase at the time of treatment.

  • This compound Preparation:

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).

    • Immediately before use, dilute the stock solution to the desired final concentrations in pre-warmed (37°C) cell culture medium. Mix thoroughly by vortexing to prevent precipitation.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the various concentrations of this compound (and controls) to the cells.

    • Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours).

  • Assessment of Cellular Response:

    • Cell Viability/Cytotoxicity: Use assays such as MTT, XTT, or LDH release to quantify cell viability.[7][9]

    • Apoptosis:

      • Morphological Analysis: Observe cells under a microscope for characteristic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[4]

      • TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.[4]

      • DNA Laddering: Visualize internucleosomal DNA fragmentation by agarose (B213101) gel electrophoresis.[4]

      • Annexin V/Propidium Iodide Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Western Blotting: Analyze the expression and phosphorylation status of key proteins in signaling pathways of interest.

Signaling Pathways and Visualizations

This compound treatment can trigger distinct signaling cascades in different cell types, often leading to apoptosis or autophagy.

Ceramide-Induced Apoptosis Signaling

This compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can lead to the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, which in turn can modulate the activity of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.[10][11]

Ceramide_Apoptosis_Pathway C10_Ceramide This compound Stress_Kinases Stress Kinases (JNK, p38) C10_Ceramide->Stress_Kinases Bcl2_Family Bcl-2 Family Modulation Stress_Kinases->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Ceramide_Autophagy_Pathway C10_Ceramide This compound mTOR_Inhibition mTOR Inhibition C10_Ceramide->mTOR_Inhibition Beclin_Bcl2 Beclin 1:Bcl-2 Dissociation C10_Ceramide->Beclin_Bcl2 Autophagosome Autophagosome Formation mTOR_Inhibition->Autophagosome Beclin_Bcl2->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Experimental_Workflow Start Start: Select Cell Line Dose_Response Dose-Response & Time-Course Start->Dose_Response Viability_Assays Cell Viability Assays (MTT, etc.) Dose_Response->Viability_Assays Apoptosis_Assays Apoptosis Assays (Annexin V, TUNEL) Dose_Response->Apoptosis_Assays Autophagy_Assays Autophagy Assays (LC3, Beclin-1) Dose_Response->Autophagy_Assays Mechanism_Study Mechanism of Action (Western Blot, etc.) Viability_Assays->Mechanism_Study Apoptosis_Assays->Mechanism_Study Autophagy_Assays->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Technical Support Center: C10 Ceramide Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C10 ceramide in liposomal formulations. Our goal is to help you overcome common challenges, particularly aggregation, and ensure the successful preparation of stable and effective this compound-containing liposomes.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound liposomes aggregate?

A1: this compound, due to its short N-acyl chain, has a high packing parameter, which can lead to the formation of non-lamellar structures and induce instability in liposomes. This inherent property can cause the liposomes to aggregate or fuse. Furthermore, this compound has a tendency to phase-separate within the lipid bilayer, forming ceramide-rich gel-like domains that can promote aggregation.[1]

Q2: What is the maximum concentration of this compound I can incorporate into my liposomes?

A2: The maximum solubility of ceramides (B1148491) in phospholipid bilayers is influenced by the specific lipid composition and temperature. While an exact upper limit for this compound is not definitively established and can vary, studies have shown that incorporating high concentrations of short-chain ceramides can destabilize liposomes. It is generally recommended to start with a lower molar percentage of this compound (e.g., 5-10 mol%) and empirically determine the optimal concentration for your specific lipid formulation. Increasing the ceramide concentration can lead to an increased tendency for aggregation.

Q3: How can I prevent this compound liposome (B1194612) aggregation?

A3: Several strategies can be employed to prevent aggregation:

  • Inclusion of PEGylated Lipids: Incorporating a small percentage (e.g., 1-5 mol%) of a PEGylated phospholipid, such as DSPE-PEG2000, can create a steric barrier on the surface of the liposomes, preventing them from coming into close contact and aggregating.[2][3]

  • Optimization of Lipid Composition: The ratio of this compound to other lipids, particularly the main phospholipid (e.g., POPC) and cholesterol, is critical. Cholesterol can help to fluidize ceramide-rich domains and improve the overall stability of the bilayer.[4][5]

  • Controlled Preparation Method: Utilizing a well-controlled preparation method, such as thin-film hydration followed by extrusion, helps to form unilamellar vesicles with a uniform size distribution, which are generally more stable.[6][7][8]

  • Appropriate Storage: Storing liposome preparations at a stable temperature, typically at 4°C, and using a suitable buffer can help maintain their stability and prevent aggregation over time.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitates or cloudiness in the liposome suspension after preparation. High this compound concentration leading to aggregation and precipitation.Decrease the molar percentage of this compound in your formulation. Start with a lower concentration (e.g., 5 mol%) and gradually increase it while monitoring for aggregation.
Increase in particle size over time as measured by Dynamic Light Scattering (DLS). Liposome fusion or aggregation during storage.Incorporate a PEGylated lipid (e.g., 1-5 mol% DSPE-PEG2000) into your formulation to provide steric stabilization. Ensure storage at a consistent 4°C and in an appropriate buffer.[3][9]
Difficulty in extruding the liposome suspension, leading to membrane clogging. Formation of rigid, ceramide-rich domains that are difficult to pass through the extruder membrane.Perform the extrusion step at a temperature above the phase transition temperature of the lipid mixture. This will ensure the lipids are in a fluid state and can be more easily extruded.[6][8]
Inconsistent batch-to-batch results with varying levels of aggregation. Incomplete mixing of lipids or inconsistent film formation during the preparation process.Ensure complete dissolution and mixing of all lipids in the organic solvent before creating the thin film. A uniform and thin lipid film is crucial for consistent hydration and liposome formation.[6]

Experimental Protocols

Protocol: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing this compound-containing liposomes with a uniform size distribution.

Materials:

  • N-decanoyl-D-erythro-sphingosine (this compound)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Glass vials

Procedure:

  • Lipid Mixture Preparation:

    • Dissolve the desired amounts of this compound, POPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. A typical starting molar ratio could be POPC:Cholesterol:this compound:DSPE-PEG2000 at 55:20:5:1.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipid mixture (e.g., 40-50°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.

    • Load the suspension into an extruder fitted with a 100 nm polycarbonate membrane.

    • Pass the suspension through the membrane multiple times (e.g., 11-21 passes) at a temperature above the lipid mixture's transition temperature.[2][6][10] This will result in the formation of large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

  • Storage:

    • Store the prepared this compound liposomes at 4°C in a sealed container.

Data Summary

The following tables provide examples of lipid compositions that have been used in the literature for preparing ceramide-containing liposomes. These can serve as a starting point for your own experimental design.

Table 1: Example Lipid Compositions for Ceramide Liposomes

FormulationThis compound (mol%)POPC (mol%)Cholesterol (mol%)DSPE-PEG2000 (mol%)Reference
A 570241Modified from[7]
B 1065232Modified from[2]
C 1550305Hypothetical

Table 2: Influence of Composition on Liposome Characteristics

ParameterLow this compound (e.g., <10 mol%)High this compound (e.g., >15 mol%)Effect of CholesterolEffect of PEG-DSPE
Stability Generally stableProne to aggregationIncreases stabilitySignificantly increases stability
Bilayer Rigidity Less rigidMore rigid, gel-like domainsFluidizes bilayerNo significant effect on rigidity
Size Distribution More uniformBroader distribution without proper sizingCan help maintain uniformityHelps maintain uniformity

Signaling Pathway

Ceramides, including this compound, are bioactive lipids that play a crucial role as second messengers in various cellular signaling pathways, most notably in apoptosis (programmed cell death).

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stress->SMase Sphingomyelin Sphingomyelin C10_Ceramide This compound Generation Sphingomyelin->C10_Ceramide  SMase JNK_Pathway JNK/SAPK Pathway Activation C10_Ceramide->JNK_Pathway Caspase_Cascade Caspase Cascade Activation C10_Ceramide->Caspase_Cascade JNK_Pathway->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound-Mediated Apoptosis Signaling Pathway.

This diagram illustrates a simplified pathway where external stress stimuli activate sphingomyelinase, leading to the generation of this compound from sphingomyelin. This compound then acts as a second messenger to activate downstream signaling cascades, such as the JNK/SAPK pathway and the caspase cascade, ultimately leading to apoptosis.[11][12][13]

References

Technical Support Center: The Impact of Passage Number on Cellular Response to C10 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cell passage number on experimental outcomes when studying the effects of C10 Ceramide. All information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is cell passage number and why is it important in our experiments?

A1: Cell passage number refers to the number of times a cell line has been subcultured or transferred to a new vessel.[1] It is a critical parameter to monitor as continuous culturing can lead to significant alterations in cellular characteristics.[2] Low-passage cell lines are generally preferred as they more closely resemble the original tumor or tissue from which they were derived.[2]

Q2: How can a high passage number affect my cells?

A2: High passage numbers can lead to a variety of changes, including:

  • Morphological and Growth Alterations: Changes in cell shape, size, and growth rates.[1][3]

  • Genotypic and Phenotypic Drift: Accumulation of mutations and alterations in gene and protein expression.[1][2]

  • Altered Response to Stimuli: Changes in sensitivity to drugs and other external agents.[1][4]

  • Cellular Senescence: A state of irreversible growth arrest.[5][6]

Q3: We are observing inconsistent results in our this compound experiments. Could passage number be a factor?

A3: Yes, inconsistent results are a common issue when passage number is not carefully controlled.[7][8] Cells at different passage numbers can exhibit varied responses to this compound due to the cellular changes mentioned above.[1] It is crucial to use a consistent and low passage number range for all related experiments to ensure reproducibility.[2][7]

Q4: What is a typical effective concentration for this compound?

A4: The effective concentration of this compound is highly dependent on the cell type. A dose-response experiment is essential to determine the optimal concentration for your specific cell line.[8][9] Generally, concentrations can range from the low micromolar to higher micromolar levels.

Troubleshooting Guides

Issue 1: Decreased or No Cellular Response to this compound in Higher Passage Cells

Question: Our high passage cells are showing a diminished apoptotic response to this compound compared to our low passage cells. What could be the cause?

Answer: This is a potential issue that can arise from passage-induced cellular changes. Here are some possible causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Altered Signaling Pathways High passage cells may have altered expression of proteins in the ceramide signaling pathway, such as those involved in apoptosis (e.g., Bcl-2 family proteins, caspases).[10] Solution: Perform Western blotting or other protein analysis techniques to compare the expression of key apoptotic and survival pathway proteins between low and high passage cells.
Increased Drug Resistance Prolonged culturing can sometimes lead to the selection of a more resistant cell population.[2] Solution: Compare the IC50 values of this compound between low and high passage cells using a cell viability assay (e.g., MTT, CellTiter-Glo®).
Changes in Membrane Composition The lipid composition of the cell membrane can change with passage number, potentially affecting the uptake or action of this compound.[11] Solution: While complex to analyze directly, maintaining a consistent, low passage number is the best preventative measure.
Cellular Senescence Senescent cells can have altered metabolic activity and signaling pathways, making them less responsive to certain stimuli.[5] Solution: Use a senescence-associated β-galactosidase staining kit to assess the level of senescence in your cell population.
Issue 2: High Variability in this compound Response Across Experiments

Question: We are seeing significant variability in cell death percentages after this compound treatment from one experiment to the next. How can we improve consistency?

Answer: High variability often points to inconsistencies in experimental parameters. Here’s how to troubleshoot:

Potential Cause Troubleshooting Steps
Inconsistent Passage Number Using cells from a wide range of passage numbers will introduce variability.[2][7] Solution: Establish a strict passage number window for your experiments (e.g., passages 5-15) and do not deviate.[12] Always record the passage number for each experiment.
This compound Preparation This compound has poor aqueous solubility and can precipitate, leading to inconsistent effective concentrations.[9][13] Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol (B145695) before each experiment.[9] Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid cytotoxicity.[7][13] Always include a vehicle control.[7]
Cell Seeding Density Variations in cell confluency at the time of treatment can affect the cellular response.[7] Solution: Standardize your cell seeding density to ensure cells are in the exponential growth phase and at a consistent confluency at the start of each experiment.[8]
Incubation Time The time required to observe a response can vary.[9] Solution: Perform a time-course experiment to determine the optimal incubation time for your cell line and this compound concentration.[7]

Experimental Protocols

Protocol 1: Determining the Effect of Passage Number on this compound-Induced Apoptosis

This protocol outlines a method to systematically evaluate how passage number influences the cellular response to this compound.

Materials:

  • Cell line of interest at low (e.g., P5-P10) and high (e.g., P25-P30) passage numbers

  • This compound

  • DMSO (vehicle)

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both low and high passage cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium and add the this compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control for both low and high passage cells.[7]

Protocol 2: Preparation and Solubilization of this compound

Materials:

  • This compound powder

  • Sterile DMSO or 100% ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Weigh the desired amount of this compound powder in a sterile tube. Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).[13]

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution.[7]

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[9][13]

  • Working Solution Preparation: For cell treatment, dilute the stock solution directly into pre-warmed (37°C) cell culture medium to the final desired concentration. Vortex immediately to ensure even dispersion.[13]

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent this compound Response Start Inconsistent or No Response to this compound CheckCeramide Verify this compound Preparation & Solubility Start->CheckCeramide CheckPassage Check and Standardize Cell Passage Number (e.g., P5-15) CheckCeramide->CheckPassage CheckControls Review Experimental Controls (Vehicle, Positive Control) CheckPassage->CheckControls DoseResponse Perform Dose-Response & Time-Course Experiments CheckControls->DoseResponse AnalyzePathways Analyze Key Signaling Proteins (Optional) DoseResponse->AnalyzePathways If still inconsistent ConsistentResults Consistent Results DoseResponse->ConsistentResults AnalyzePathways->ConsistentResults

Caption: Troubleshooting workflow for inconsistent this compound response.

G cluster_1 This compound-Induced Apoptosis Signaling Pathway C10_Ceramide Exogenous This compound Membrane Plasma Membrane Interaction C10_Ceramide->Membrane Mitochondria Mitochondrial Stress Membrane->Mitochondria Survival_Inhibition Inhibition of Pro-Survival Pathways (e.g., Akt) Membrane->Survival_Inhibition Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Survival_Inhibition->Apoptosis

Caption: Simplified this compound-induced apoptosis signaling pathway.

References

C10 Ceramide Experiments: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving C10 Ceramide. Proper controls are paramount for interpreting data accurately and this center focuses on providing clear, actionable advice in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (N-decanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of natural ceramides. It consists of a sphingosine (B13886) backbone linked to a 10-carbon fatty acid (decanoic acid). Like endogenous ceramides, this compound is a bioactive lipid that acts as a signaling molecule in a variety of cellular processes. Its primary reported mechanisms of action include the induction of apoptosis (programmed cell death), regulation of cell cycle arrest, inflammation, and cellular stress responses.[1][2][3][4]

Q2: Why are controls so critical when working with this compound?

A2: Controls are essential to ensure that the observed biological effects are specifically due to the action of this compound and not artifacts of the experimental procedure. Key reasons include:

  • Solvent Effects: this compound is hydrophobic and requires an organic solvent (like DMSO or ethanol) for solubilization, which can be toxic to cells at certain concentrations.[5][6] A vehicle control is necessary to isolate the effect of the ceramide from the effect of the solvent.

  • Specificity of Action: It is crucial to demonstrate that the observed cellular response is due to the specific structure of ceramide and not just a general response to lipid addition. A biologically inactive analog is used for this purpose.

  • Cellular Health and Responsiveness: A positive control confirms that the cellular model is capable of producing the expected biological response (e.g., apoptosis), validating any negative results seen with this compound treatment.

Q3: What is the most appropriate negative control for this compound and why?

A3: The recommended negative control is C10-dihydroceramide . This molecule is structurally identical to this compound except that it lacks the critical 4,5-trans double bond in the sphingoid base. This double bond is essential for many of ceramide's biological activities, including the activation of downstream signaling pathways that lead to apoptosis.[5] Because C10-dihydroceramide is biologically inactive in many of these key pathways, it serves as an excellent control to demonstrate the structural specificity of this compound's effects.

Q4: What is a vehicle control and how should I use it?

A4: A vehicle control is a sample that contains everything used to treat the cells except for the experimental compound (this compound). Since this compound is dissolved in a solvent like DMSO or ethanol, the vehicle control would be cell culture medium containing the same final concentration of that solvent.[6] It should be run alongside every experiment to ensure that the solvent itself is not causing cytotoxicity or other observed effects. The final solvent concentration should be kept to a minimum, typically ≤ 0.1%.[5][6]

Q5: When should I use a positive control?

A5: A positive control should be used to confirm that your experimental system is working as expected. For example, if you are studying this compound-induced apoptosis, you would use a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide) as a positive control. If the positive control induces apoptosis but your this compound treatment does not, it suggests the issue lies with the ceramide treatment itself (e.g., concentration, incubation time) rather than the cells' ability to undergo apoptosis.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
High cell death in the vehicle control. The solvent (e.g., DMSO, ethanol) concentration is too high for your cell line.Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration. Aim for a final concentration of ≤ 0.1%.[5][6]
No observable effect after this compound treatment. 1. This compound concentration is too low. 2. Incubation time is too short. 3. The compound has degraded due to improper storage. 4. The cells are resistant to ceramide-induced effects.1. Perform a dose-response experiment with a range of concentrations. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours). 3. Ensure this compound is stored at -20°C.[5] 4. Verify that the relevant signaling pathways are active in your cell line using a positive control.
This compound precipitates in the culture medium. This compound is a lipid and has poor solubility in aqueous solutions.Prepare a high-concentration stock solution in DMSO or ethanol. When adding to the medium, vortex or mix vigorously.[6] Slightly pre-warming the medium to 37°C can also help, but be aware it may precipitate as it cools.[6]
Similar effects are seen with this compound and the negative control (C10-dihydroceramide). The observed effect may be a non-specific result of lipid overload or membrane disruption, rather than specific ceramide signaling.Re-evaluate the concentrations being used. Consider using a lower, more physiologically relevant concentration. Verify the purity of both compounds.

Summary of Essential Controls

Control TypePurposeRecommended Control for C10Key Considerations
Vehicle Control To control for effects of the solvent used to dissolve this compound.Cell culture medium + same final concentration of the solvent (e.g., DMSO).Crucial for all experiments. Final solvent concentration should be non-toxic (typically ≤ 0.1%).[5][6]
Negative Control To demonstrate the structural specificity of this compound's action.C10-dihydroceramide .This analog lacks the key 4,5-trans double bond, rendering it biologically inactive in many pathways.[5]
Positive Control To confirm the experimental system can produce the expected biological response.A known inducer of the pathway being studied (e.g., Staurosporine for apoptosis).Validates the experimental model and helps in interpreting negative results.
Unrelated Lipid Control To control for non-specific effects of lipid addition to cells.A fatty acid of similar chain length (e.g., Decanoic Acid) or another non-signaling lipid.Useful for ruling out effects caused by general membrane perturbation or lipid metabolism.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound and Controls
  • Prepare Stock Solutions:

    • This compound: Prepare a 10-20 mM stock solution in sterile DMSO. Vortex until fully dissolved. Store at -20°C.

    • C10-Dihydroceramide (Negative Control): Prepare a 10-20 mM stock solution in sterile DMSO. Store at -20°C.

    • Positive Control (e.g., Staurosporine): Prepare a stock solution according to the manufacturer's instructions.

  • Cell Seeding: Plate your cells in appropriate multi-well plates and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Treatment Media:

    • For each treatment condition, pre-warm the required volume of cell culture medium to 37°C.

    • Test Condition: Dilute the this compound stock solution into the medium to achieve the desired final concentration. Vortex immediately.

    • Negative Control: Dilute the C10-dihydroceramide stock solution into the medium to the same final concentration as the test condition.

    • Vehicle Control: Add an equivalent volume of DMSO (without any compound) to the medium to match the final solvent concentration in the other conditions.

    • Positive Control: Dilute the positive control stock solution into the medium to its effective concentration.

    • Untreated Control: Use medium only.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).

  • Analysis: Proceed with the desired downstream assay (e.g., MTT assay for viability, Western blot for protein analysis, etc.).

Protocol 2: Assessing Cell Viability via MTT Assay

This protocol follows the cell treatment steps outlined above.

  • Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • Add MTT: After the treatment incubation period, add 10-20 µL of the MTT solution to each well of the plate.[5][6]

  • Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[6]

  • Solubilize Formazan: Carefully remove the medium from each well. Add 100-200 µL of DMSO or a designated solubilization buffer to each well to dissolve the formazan crystals.[5][6]

  • Read Absorbance: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each condition.

Visual Guides

G cluster_plan Experimental Design Workflow start Define Experimental Goal (e.g., Test this compound's effect on apoptosis) q1 Is the effect specific to the ceramide structure? start->q1 q2 Is the solvent (e.g., DMSO) potentially affecting the cells? start->q2 q3 Are the cells capable of the expected biological response? start->q3 a1 Include Negative Control: C10-Dihydroceramide q1->a1 a2 Include Vehicle Control: Medium + Solvent q2->a2 a3 Include Positive Control: (e.g., Staurosporine) q3->a3 end_node Proceed with Experiment a1->end_node a2->end_node a3->end_node

Caption: Workflow for selecting appropriate controls in a this compound experiment.

G cluster_pathway Simplified Ceramide Apoptosis Pathway stimuli Exogenous This compound capp Ceramide-Activated Protein Phosphatases (CAPP) stimuli->capp Activates neg_ctrl Negative Control C10-Dihydroceramide neg_ctrl->capp Inactive (Lacks 4,5-trans double bond) downstream Pro-Apoptotic Signaling (e.g., BAD dephosphorylation) capp->downstream Activates apoptosis Apoptosis downstream->apoptosis

Caption: Role of the 4,5-trans double bond in ceramide-induced signaling.

References

Technical Support Center: C10 Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to accurately assess the purity and integrity of C10 Ceramide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for assessing the purity of a this compound standard?

A1: The most common and reliable methods for assessing the purity of this compound (N-decanoyl-D-erythro-sphingosine) are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for both quantification and structural confirmation.[1][3] HPLC is a robust technique for quantifying purity by separating this compound from potential impurities.[4][5] NMR spectroscopy is invaluable for providing detailed structural information, confirming the integrity of the molecule's backbone and acyl chain.[2][6]

Q2: How can I determine the integrity of this compound in my biological samples?

A2: To assess the integrity and quantity of this compound in complex biological matrices like plasma or tissue extracts, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended.[3][7] This technique can distinguish and quantify specific ceramide species, even at low concentrations.[1][3] It is crucial to use an appropriate internal standard, such as a stable isotope-labeled this compound or an odd-chain ceramide (e.g., C17), to account for variations in sample extraction and instrument response.[3]

Q3: My HPLC chromatogram shows a broad or splitting peak for this compound. What are the possible causes and solutions?

A3: Poor peak shape in HPLC analysis can stem from several factors:

  • Column Overload : Injecting too much sample can saturate the column. Try diluting your sample.

  • Inappropriate Solvent : The sample solvent may be too strong compared to the mobile phase, causing the peak to distort. If possible, dissolve your sample in the initial mobile phase.

  • Column Degradation : The analytical column may be contaminated or have lost its stationary phase. Try flushing the column with a strong solvent or replace it if necessary.

  • Co-elution with Contaminants : Impurities in the sample may be interfering with the peak. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prior to HPLC analysis.[8]

Q4: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. How can I troubleshoot this?

A4: Ion suppression is a common matrix effect in LC-MS/MS analysis of lipids. Here are some troubleshooting steps:

  • Improve Sample Preparation : Phospholipids (B1166683) are a major cause of ion suppression in biological samples.[8] Implement a robust lipid extraction and cleanup protocol, such as LLE or SPE, to remove interfering matrix components.[3][8]

  • Optimize Chromatography : Adjust the HPLC gradient to better separate this compound from the region where phospholipids and other interfering compounds elute. Using a different column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can also be effective.[9]

  • Dilute the Sample : Reducing the concentration of matrix components by diluting the sample extract can often mitigate ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard : A co-eluting stable isotope-labeled internal standard (e.g., this compound-d7) will experience the same degree of ion suppression as the analyte, allowing for accurate quantification.[7]

Analytical Techniques: Performance & Protocols

Method Performance Comparison

The following table summarizes typical performance metrics for common analytical methods used to quantify ceramides (B1148491).

ParameterHPLC-UV/FluorescenceGC-MSLC-MS/MS
Primary Use Purity assessment, quantificationFatty acid profiling, quantificationGold standard for quantification & identification[1]
Sensitivity Picomole (pmol)[4]High, especially for fatty acids[1]Femtomole (fmol) to picogram (pg)[3][10]
Specificity Moderate to GoodGoodVery High
Sample Prep Derivatization may be needed[4]Derivatization required[1]Extraction and cleanup are critical[3]
Throughput ModerateLow to ModerateHigh[7][11]
Recovery Rate 87% - 113%[5]Dependent on derivatization70% - 99%[3]
Inter-assay CV < 14%[5]VariableTypically < 15%[3]

Experimental Protocols

Protocol 1: this compound Quantification by LC-MS/MS

This protocol is a general guideline for the targeted quantification of this compound in plasma.

1. Sample Preparation (Lipid Extraction)

  • To 50 µL of plasma, add an internal standard (e.g., C17 Ceramide).[3]

  • Add 1 mL of an ice-cold chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly.[3]

  • Add 300 µL of chloroform and 300 µL of water, vortex again, and centrifuge to separate the phases.

  • Collect the lower organic phase, which contains the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial HPLC mobile phase.

2. Chromatographic Separation

  • HPLC System : Agilent 1290 Infinity II or equivalent.[10]

  • Column : A reversed-phase C8 or C18 column (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 µm).[3]

  • Mobile Phase A : Water with 0.2% formic acid.[3]

  • Mobile Phase B : Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[3]

  • Flow Rate : 0.3 mL/min.[3]

  • Gradient : Start with 50% B, increase linearly to 100% B over 3 minutes, hold at 100% B for 12 minutes, then re-equilibrate at 50% B.[3]

3. Mass Spectrometry Detection

  • Mass Spectrometer : Triple Quadrupole (e.g., Agilent 6470 or Waters Quattro Ultima).[3][10]

  • Ionization Mode : Electrospray Ionization, Positive (ESI+).[3]

  • Detection Mode : Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions : Optimize by infusing a this compound standard. The precursor ion will be [M+H]+, and a characteristic product ion results from the loss of the fatty acid and water.

Protocol 2: Purity Assessment by HPLC-Fluorescence

This protocol describes a method for analyzing ceramide purity after derivatization.

1. Derivatization

  • React the this compound standard or sample with anthroyl cyanide, a fluorescent reagent, to label the primary hydroxyl group.[4]

2. Chromatographic Separation

  • Column : Reversed-phase C18 column.[5]

  • Mobile Phase : Methanol/water (e.g., 88:12, v/v).[5][12]

  • Detector : Fluorescence detector.[4]

  • Wavelengths : Excitation (λex) at 340 nm and Emission (λem) at 435 nm (adjust based on the fluorescent tag used).[5]

3. Quantification

  • Create a calibration curve using derivatized this compound standards of known concentrations.

  • Calculate purity based on the peak area of this compound relative to the total area of all peaks in the chromatogram.

Diagrams and Workflows

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Add Internal Standard (e.g., C17-Cer) Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Add_IS->Extraction Cleanup Sample Cleanup (Optional) (SPE or LLE) Extraction->Cleanup LC_Sep LC Separation (Reversed-Phase HPLC) Cleanup->LC_Sep MS_Det MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Det Integration Peak Integration MS_Det->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Report Purity/Concentration Report Quant->Report

Caption: Workflow for this compound purity and integrity analysis.

G Simplified Ceramide Signaling Pathway in Apoptosis Stress Stress Stimuli (TNF-α, Chemo) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide Generation SMase->Ceramide Hydrolyzes SM Sphingomyelin (in membrane) SM->Ceramide CAPP Activates CAPP (Ceramide-Activated Protein Phosphatase) Ceramide->CAPP PKC Directly Activates Protein Kinase C (PKC) isoforms Ceramide->PKC JNK Activates JNK/SAPK Pathway Ceramide->JNK Apoptosis Apoptosis CAPP->Apoptosis PKC->Apoptosis JNK->Apoptosis

Caption: Ceramide acts as a second messenger in stress-induced apoptosis.[13][14]

Troubleshooting Troubleshooting Low Signal in LC-MS/MS start Low or No Signal for this compound q1 Is the Internal Standard (IS) signal also low? start->q1 check_ms Check MS Instrument: - Source cleanliness - ESI parameters - Detector voltage q1->check_ms yes_path check_extraction Review Sample Prep: - Inefficient extraction - Analyte degradation - Calculation error q1->check_extraction no_path yes_path YES check_lc Check LC System: - Leaks - Correct mobile phases - Clogged lines check_ms->check_lc no_path NO check_suppression Investigate Matrix Effects: - Perform post-extraction spike - Improve sample cleanup - Dilute sample check_extraction->check_suppression

Caption: A logical guide for troubleshooting low this compound signal.

References

Technical Support Center: Mitigating Cytotoxicity of C10 Ceramide Delivery Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with C10 ceramide delivery vehicles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, a synthetic, cell-permeable analog of endogenous ceramides, primarily induces cytotoxicity through the activation of apoptosis (programmed cell death).[1][2][3] It can trigger the mitochondrial apoptotic pathway, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-3.[1] This cascade of events ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis.[4]

Q2: Why is a delivery vehicle necessary for this compound administration in experiments?

A2: this compound is a lipophilic molecule with poor solubility in aqueous solutions like cell culture media.[5][6][7] This inherent hydrophobicity can lead to precipitation and inconsistent results.[8][9] Delivery vehicles such as liposomes, nanoemulsions, and nanoparticles are used to:

  • Enhance solubility and prevent aggregation in aqueous environments.[10][]

  • Improve cellular uptake and bioavailability.[5][8]

  • Enable targeted delivery to specific cells or tissues, potentially reducing off-target effects.[12]

Q3: How can the cytotoxicity of this compound delivery vehicles be mitigated?

A3: Mitigating the cytotoxicity of this compound delivery vehicles is crucial for achieving therapeutic efficacy while minimizing harm to healthy cells. Key strategies include:

  • PEGylation: Modifying the surface of liposomes or nanoparticles with polyethylene (B3416737) glycol (PEG) can shield the carrier from the immune system, prolong circulation time, and reduce non-specific toxicity.[13][14][15]

  • Targeted Delivery: Incorporating targeting ligands (e.g., antibodies, peptides) onto the surface of the delivery vehicle can direct the ceramide specifically to cancer cells, thereby lowering the dose required and reducing collateral damage to normal tissues.[12]

  • Optimization of Formulation: The composition of the delivery vehicle itself can be optimized. For instance, the lipid composition of liposomes can be adjusted to control the release rate of this compound.[16]

  • Dose Optimization: Performing careful dose-response studies is essential to identify the lowest effective concentration of the this compound formulation that induces cancer cell death without causing excessive toxicity to normal cells.[17]

Q4: What are the common types of delivery vehicles for this compound?

A4: Several types of delivery systems are used for this compound, including:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like this compound.[5][][18] They are a well-established platform for drug delivery.

  • Nanoliposomes/Ceramide Nanoliposomes (CNL): These are liposomes with a particle size in the nanometer range, which can improve their circulation time and tumor penetration.[3][19][20]

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and skin penetration of ceramides.[10]

  • Graphene-based Nanoparticles: Materials like oxidized graphene nanoribbons have been explored for their potential to carry and deliver long-chain ceramides.[7][21]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound delivery vehicles.

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable cytotoxic effect 1. Poor solubility or precipitation of this compound. 2. Degradation of this compound. 3. Suboptimal concentration. 4. Inadequate incubation time. 5. Cell line resistance. 1. Ensure the delivery vehicle is properly formulated to maintain this compound solubility. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, ethanol) before incorporation into the delivery vehicle.[9][22] 2. Store this compound powder at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.[9][23] 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line (typically in the µM range).[17][24] 4. Conduct a time-course experiment to identify the optimal incubation period (e.g., 24, 48, 72 hours).[9][17] 5. Verify that the apoptotic machinery in your cell line is functional using a positive control for apoptosis (e.g., staurosporine).[24]
High levels of unexpected cell death (necrosis vs. apoptosis) 1. Excessive this compound concentration. 2. Solvent toxicity. 3. Cytotoxicity of the delivery vehicle itself. 1. High concentrations can induce necrosis rather than apoptosis.[25] Lower the this compound concentration and shorten the incubation time.[24] 2. Include a vehicle-only control (delivery vehicle without this compound) and a solvent-only control to assess their respective toxicities. Keep the final solvent concentration in the culture medium low (typically ≤ 0.1%).[9][22] 3. Test the cytotoxicity of the "empty" delivery vehicle at various concentrations to ensure it is not contributing significantly to cell death.
Precipitate forms in the culture medium 1. Poor formulation of the delivery vehicle. 2. Low aqueous solubility of this compound. 1. Optimize the formulation protocol for the delivery vehicle to ensure stable encapsulation of this compound. 2. Add the this compound-loaded delivery vehicle to the medium while gently swirling to ensure even dispersion.[22] Consider using a ceramide delivery system complexed with a carrier like bovine serum albumin (BSA) to improve solubility.[22]
Difficulty in reproducing results between experiments 1. Variability in cell density. 2. Inconsistent preparation of this compound formulations. 3. High cell passage number. 1. Standardize the cell seeding density for all experiments.[22] 2. Prepare fresh this compound delivery vehicle formulations for each experiment using a consistent protocol. 3. Use cells with a low passage number as their phenotype can drift over time.[22]

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxicity of various ceramide analogs and the characteristics of their delivery vehicles.

Table 1: Cytotoxicity of Ceramide Analogs in Different Cancer Cell Lines

Cell LineCeramide AnalogConcentrationEffectReference
A549 (Non-small cell lung cancer)C2-ceramide50 µmol/l~70% cell viability after 24h[26]
PC9 (Non-small cell lung cancer)C2-ceramide50 µmol/l~70% cell viability after 24h[26]
iPSC-derived Retinal Ganglion CellsC2-ceramide1.95 µM (EC50)50% reduction in cell number after 24h[27]
iPSC-derived Retinal Ganglion CellsC2-ceramide2.46 µM (EC50)50% reduction in cell number after 48h[27]
Various solid tumor cell lines4-HPR + Safingol3-12 µM (4-HPR)100 to 10,000-fold increase in cytotoxicity[28]
HEp-2, RD, AMGM5, REFAM3, AMN3Ceramide30 µMSignificant cytotoxic activity[29]
C6 rat gliomaC6-ceramideIC50 concentration>90% cell death[4]
PC-3 (Prostate cancer)B13 analog (15)29.2 µM (IC50)50% inhibition of cell growth[30]
HL-60 (Leukemia)B13 analog (15)20.7 µM (IC50)50% inhibition of cell growth[30]
HSC-3 (Oral Squamous Cell Carcinoma)Liposomal C6-ceramide10 µM44% viability of untreated cells[18]

Table 2: Characteristics of Ceramide Delivery Vehicles

Delivery VehicleComponentsParticle SizeEncapsulation EfficiencyReference
Oil-in-Water NanoemulsionC2-ceramide, glycerin112.5 nm85%[10]
PEGylated lipoplexesDOTAP/Chol/DOPE, C8-PEG2000-Ceramide~200 nmNot specified[13]
Nanoliposomal CeramideSynthetic ceramide, phospholipids, cholesterol, stearic acid< 30 nmNot specified[]
C24-Ceramide Lipid NanoparticlesDSPC, cholesterol, C24-ceramideNot specifiedNot specified[31]
CER-NP-Loaded LiposomesCER-NP, phosphatidylcholine, oleic acidOptimized93.84%[32]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described for assessing ceramide-induced cytotoxicity.[33]

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10^5 cells/mL per well and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the this compound delivery vehicle or controls (vehicle-only, solvent-only, untreated).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

2. Liposome Formulation by Lipid Film Hydration

This is a general protocol for preparing ceramide-containing liposomes.[16]

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol) and this compound in an organic solvent such as chloroform.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizations

Ceramide_Apoptosis_Pathway cluster_vehicle Delivery Vehicle cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm C10_Vehicle This compound Delivery Vehicle Cell_Membrane Cellular Uptake C10_Vehicle->Cell_Membrane C10_Ceramide Intracellular This compound Cell_Membrane->C10_Ceramide Mitochondrion Mitochondrion C10_Ceramide->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c->Caspase9 Activates

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Formulate this compound Delivery Vehicle Characterization Characterize Vehicle (Size, Zeta, EE%) Formulation->Characterization Treatment Treat Cells with Formulation and Controls Characterization->Treatment Cell_Culture Seed and Culture Target Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Optional) (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis Analyze Data and Determine Cytotoxicity Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for assessing cytotoxicity.

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

C10 Ceramide vs. C16 Ceramide in ER Stress Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of Endoplasmic Reticulum (ER) stress is a critical cellular process implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Ceramides (B1148491), a class of bioactive sphingolipids, are known to be potent inducers of ER stress. The specific cellular response to ceramide accumulation can, however, vary significantly depending on the length of its acyl chain. This guide provides a detailed comparison of the effects of a short-chain ceramide, C10 ceramide, and a long-chain ceramide, C16 ceramide, on the induction of ER stress, supported by experimental data and detailed methodologies.

Executive Summary

While both short- and long-chain ceramides are implicated in ER stress, their mechanisms and the specific signaling pathways they activate appear to differ. Exogenous short-chain ceramides, such as C2 and by extension C10, are generally understood to induce a robust ER stress response leading to apoptosis by disrupting ER calcium homeostasis. The role of C16 ceramide is more complex; studies show that a decrease in endogenous C16 ceramide levels can trigger ER stress, while its accumulation under other conditions is also linked to ER stress and apoptosis. Direct comparative studies using exogenous C10 and C16 ceramides are limited, necessitating a degree of extrapolation from existing data on ceramides with similar chain lengths.

Comparative Data on ER Stress Induction

The following table summarizes quantitative data from studies investigating the effects of short-chain ceramides (used as a proxy for this compound) and the modulation of C16 ceramide on ER stress markers.

ParameterShort-Chain Ceramide (C2)C16 Ceramide (Endogenous Modulation)
Concentration for ER Stress Induction 10-100 µM[1]N/A (typically modulated via siRNA knockdown of CerS6)[2]
Treatment Time for ER Stress Induction 3-12 hours[1]48-72 hours post-transfection[2]
Key ER Stress Markers Induced p-eIF2α, GRP78, XBP1 splicing, CHOP, p-JNK, Cleaved Caspase-3[1]ATF6 cleavage, CHOP, Bip/GRP78[2]
Primary UPR Pathway Activated PERK/eIF2α and IRE1α/XBP1[1]Primarily ATF6/CHOP[2][3]

Signaling Pathways

The signaling pathways initiated by short-chain and long-chain ceramides leading to ER stress show distinct characteristics.

Short-Chain Ceramide (e.g., C10) Induced ER Stress: Exogenous short-chain ceramides are readily incorporated into cellular membranes. Their primary mechanism for inducing ER stress is believed to be the disruption of ER calcium homeostasis through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This leads to the activation of all three canonical Unfolded Protein Response (UPR) pathways: PERK, IRE1α, and ATF6.

G cluster_membrane Cellular Milieu cluster_er Endoplasmic Reticulum Exogenous this compound Exogenous this compound SERCA SERCA Exogenous this compound->SERCA inhibits ER Ca2+ Depletion ER Ca2+ Depletion SERCA->ER Ca2+ Depletion leads to UPR Activation UPR Activation ER Ca2+ Depletion->UPR Activation triggers PERK PERK UPR Activation->PERK IRE1α IRE1α UPR Activation->IRE1α ATF6 ATF6 UPR Activation->ATF6 p-eIF2α p-eIF2α PERK->p-eIF2α phosphorylates Apoptosis Apoptosis p-eIF2α->Apoptosis XBP1s XBP1s IRE1α->XBP1s XBP1s->Apoptosis Cleaved ATF6 Cleaved ATF6 ATF6->Cleaved ATF6 Cleaved ATF6->Apoptosis

Caption: this compound ER Stress Pathway.

C16 Ceramide and ER Stress: The role of C16 ceramide is more nuanced. Studies involving the knockdown of ceramide synthase 6 (CerS6), the enzyme responsible for synthesizing C16 ceramide, show that a reduction in C16 ceramide levels leads to ER stress, predominantly through the ATF6 pathway[2][3]. This suggests a homeostatic role for C16 ceramide in maintaining ER function. Conversely, in models of lipotoxicity, the accumulation of long-chain ceramides, including C16, is associated with ER stress and apoptosis.

G cluster_er Endoplasmic Reticulum ATF6 ATF6 Cleaved ATF6 Cleaved ATF6 ATF6->Cleaved ATF6 CHOP CHOP Cleaved ATF6->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis CerS6 siRNA CerS6 siRNA Reduced C16 Ceramide Reduced C16 Ceramide CerS6 siRNA->Reduced C16 Ceramide ER Stress ER Stress Reduced C16 Ceramide->ER Stress induces ER Stress->ATF6

Caption: C16 Ceramide Depletion and ER Stress.

Experimental Protocols

To directly compare the effects of C10 and C16 ceramides on ER stress, a standardized experimental workflow is essential.

G cluster_setup Experimental Setup cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed and grow cells This compound This compound Treatment->this compound C16 Ceramide C16 Ceramide Treatment->C16 Ceramide Vehicle Control Vehicle Control Treatment->Vehicle Control RNA Extraction RNA Extraction Treatment->RNA Extraction Incubate for various time points Protein Extraction Protein Extraction Treatment->Protein Extraction Incubate for various time points Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Incubate for various time points Real-Time PCR Real-Time PCR RNA Extraction->Real-Time PCR analyze gene expression Western Blot Western Blot Protein Extraction->Western Blot analyze protein levels Flow Cytometry Flow Cytometry Cell Viability Assay->Flow Cytometry assess apoptosis

Caption: Workflow for Ceramide ER Stress Analysis.
Cell Culture and Treatment

  • Cell Line: A relevant cell line (e.g., human cancer cell line like A549 or a neuronal cell line like SH-SY5Y) should be chosen.

  • Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Ceramide Preparation: C10 and C16 ceramides should be dissolved in a suitable solvent, such as a mixture of ethanol (B145695) and dodecane (B42187) (98:2, v/v), to create a stock solution[4]. The stock solution is then diluted in the cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). A vehicle control containing the same concentration of the solvent mixture should be included in all experiments.

  • Treatment: Cells are treated with varying concentrations of this compound, C16 ceramide, or vehicle control for different time points (e.g., 3, 6, 12, 24 hours).

Analysis of ER Stress Markers by Real-Time PCR
  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA.

  • Real-Time PCR: Quantitative PCR is performed using primers specific for ER stress-related genes such as GRP78, CHOP, and spliced XBP1. Gene expression levels are normalized to a housekeeping gene like GAPDH.

Analysis of ER Stress Markers by Western Blot
  • Protein Extraction: Whole-cell lysates are prepared from treated and control cells.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against key ER stress proteins, including GRP78, p-eIF2α, total eIF2α, CHOP, cleaved caspase-3, and ATF6. An antibody against a loading control like β-actin is used for normalization.

  • Detection: Bands are visualized using a chemiluminescence detection system.

Assessment of Apoptosis by Flow Cytometry
  • Cell Staining: Treated and control cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

Conclusion

The available evidence suggests that short-chain ceramides like C10 are potent inducers of ER stress, primarily acting through the disruption of ER calcium homeostasis and activating the PERK and IRE1α pathways. The role of C16 ceramide is more intricate, with both its depletion and accumulation being linked to ER stress, often through the ATF6 pathway. This highlights the complex, context-dependent nature of ceramide signaling in the ER stress response. Further direct comparative studies are necessary to fully elucidate the differential effects of C10 and C16 ceramides and to identify potential therapeutic targets within these pathways. The experimental protocols outlined in this guide provide a framework for conducting such vital research.

References

A Comparative Analysis of C10 Ceramide and C2-Dihydroceramide: Unraveling Their Dichotomous Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the contrasting biological impacts of C10 Ceramide and its saturated counterpart, C2-Dihydroceramide. This report synthesizes experimental data on their effects on cell viability and apoptosis, outlines detailed experimental protocols, and visualizes the distinct signaling pathways they modulate.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, senescence, and apoptosis. The length of the acyl chain in the ceramide molecule is a critical determinant of its biological function. This compound, a medium-chain ceramide, is often studied for its pro-apoptotic and anti-proliferative effects in various cell types. In contrast, its saturated analog, C2-dihydroceramide, which lacks the characteristic 4,5-trans double bond in the sphingoid backbone, has historically been considered biologically inert and is frequently employed as a negative control in experimental settings. However, emerging evidence suggests that dihydroceramides may possess unique biological activities, distinct from their unsaturated counterparts. This guide provides a comparative analysis of the cellular effects of this compound and C2-dihydroceramide, supported by quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate a deeper understanding of their divergent roles. For the purpose of this guide, the readily cell-permeable C2-ceramide is used as a representative short-chain ceramide to illustrate the general biological activities of ceramides like this compound, as direct comparative data for this compound is less abundant in the literature.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of C2-Ceramide and C2-Dihydroceramide on cell viability and apoptosis in different cell lines.

Table 1: Comparative Effects on Cell Viability

CompoundCell LineAssayConcentrationEffectReference
C2-CeramideHSC-I (Human Squamous Carcinoma)Viability AssayDose-dependentToxic to cells[1]
C2-DihydroceramideHSC-I (Human Squamous Carcinoma)Viability AssayNot specifiedNo morphological changes observed[1][2]
C2-CeramideH1299 (Human Lung Cancer)Trypan Blue Assay22.9 µMIC50 (50% inhibitory concentration)[3]
C2-DihydroceramideHL-60 (Human Promyelocytic Leukemia)Cell Growth AssayNot specifiedDid not inhibit cell growth[4]
C2-CeramideA549 and PC9 (Human Lung Adenocarcinoma)CCK-8 Assay0-200 µmol/lTime- and concentration-dependent reduction in cell viability[5]
C2-DihydroceramideHCT116 and HT-29 (Human Colon Cancer)Proliferation AssayNot specifiedNo effect on cell proliferation[4]

Table 2: Comparative Effects on Apoptosis

CompoundCell LineAssayConcentrationEffectReference
C2-CeramideHSC-I (Human Squamous Carcinoma)DNA ElectrophoresisDose- and time-dependentInternucleosomal DNA fragmentation[1]
C2-DihydroceramideHSC-I (Human Squamous Carcinoma)Morphological ObservationNot specifiedNo apoptotic morphology[1][2]
C2-CeramideA549 and PC9 (Human Lung Adenocarcinoma)Caspase-3 Activity Assay50 µmol/lIncreased caspase-3 activity[5]
C2-DihydroceramideHL-60 (Human Promyelocytic Leukemia)Apoptosis AssayNot specifiedDid not induce apoptosis[4]
C2-CeramideWild type and ASMKO islet cellsTUNEL and cleaved caspase 3 staining40 µMInduced apoptosis[6]
C2-DihydroceramideWild type and ASMKO islet cellsTUNEL and cleaved caspase 3 staining40 µMDid not induce apoptosis[6]

Signaling Pathways

The distinct biological effects of this compound and C2-Dihydroceramide stem from their differential engagement of intracellular signaling cascades.

This compound Signaling Pathway

This compound, represented here by C2-Ceramide, is a potent inducer of apoptosis through the activation of multiple signaling pathways. A key mechanism involves the induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR)[7]. This can trigger apoptosis through the activation of pro-apoptotic factors. Furthermore, C2-ceramide can activate the JNK/SAPK pathway and caspases, including the key executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis[5]. It also promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.

C10_Ceramide_Signaling C10_Ceramide This compound ER_Stress ER Stress C10_Ceramide->ER_Stress JNK_SAPK JNK/SAPK Pathway C10_Ceramide->JNK_SAPK Mitochondria Mitochondria C10_Ceramide->Mitochondria UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Cascade Caspase Cascade Activation UPR->Caspase_Cascade JNK_SAPK->Caspase_Cascade Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound pro-apoptotic signaling cascade.
C2-Dihydroceramide Signaling Pathway

In contrast to this compound, C2-Dihydroceramide does not typically induce apoptosis. Instead, it has been shown to promote autophagy, a cellular process of self-digestion that can serve as a survival mechanism under certain stress conditions[4]. The accumulation of dihydroceramides can lead to cell cycle arrest and has been linked to the unfolded protein response, though this does not usually culminate in apoptosis[8]. In some contexts, dihydroceramides can even antagonize the pro-apoptotic effects of ceramides[9].

C2_Dihydroceramide_Signaling C2_Dihydroceramide C2-Dihydroceramide Autophagy_Induction Autophagy Induction C2_Dihydroceramide->Autophagy_Induction Cell_Cycle_Arrest Cell Cycle Arrest C2_Dihydroceramide->Cell_Cycle_Arrest UPR_Activation UPR Activation C2_Dihydroceramide->UPR_Activation Cell_Survival Cell Survival / Modulated Stress Response Autophagy_Induction->Cell_Survival Cell_Cycle_Arrest->Cell_Survival UPR_Activation->Cell_Survival

C2-Dihydroceramide cellular response pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • This compound and C2-Dihydroceramide

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, C2-Dihydroceramide, or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (media and MTT only) from all readings. Cell viability is typically expressed as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cells

  • Cell Lysis Buffer

  • Protein quantification assay (e.g., Bradford or BCA)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay Buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Lysis: After treatment, harvest the cells and lyse them using a cell lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.

  • Data Analysis: The caspase-3 activity is proportional to the signal generated and can be expressed as fold change relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the comparative analysis of this compound and C2-Dihydroceramide.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with: - this compound - C2-Dihydroceramide - Vehicle Control Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3) Incubation->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for pJNK, UPR markers) Incubation->Signaling_Analysis Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A typical workflow for comparing cellular effects.

Conclusion

The comparative analysis of this compound and C2-Dihydroceramide reveals their fundamentally different impacts on cellular fate. This compound, and its cell-permeable analog C2-Ceramide, consistently demonstrate pro-apoptotic and anti-proliferative properties, mediated through the activation of well-defined stress and death signaling pathways. In stark contrast, C2-Dihydroceramide is largely devoid of apoptotic activity and may instead trigger pro-survival mechanisms such as autophagy. This clear dichotomy underscores the critical importance of the 4,5-trans double bond in the sphingoid backbone for the biological activity of ceramides in inducing apoptosis. For researchers in cell biology and drug development, a thorough understanding of these differences is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic strategies that target sphingolipid metabolism. The use of C2-Dihydroceramide as a negative control in studies involving ceramides is strongly supported by the available evidence.

References

Validating C10 Ceramide-Induced Apoptosis: A Comparative Guide to the Use of Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the caspase-dependent apoptosis induced by C10 ceramide. We present supporting data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

This compound and the Caspase-Dependent Apoptotic Pathway

Ceramides, a class of sphingolipids, are crucial signaling molecules involved in various cellular processes, including the regulation of programmed cell death, or apoptosis. Specifically, the cell-permeable, short-chain this compound has been utilized as a potent inducer of apoptosis in numerous cell types. The apoptotic cascade initiated by this compound is often dependent on a family of cysteine proteases known as caspases. Validating the involvement of these caspases is a critical step in elucidating the mechanism of action of this compound and other apoptosis-inducing agents.

The primary method for this validation is the use of caspase inhibitors, which are peptides that specifically bind to and inhibit the activity of these proteases. By observing a reduction in apoptosis in the presence of these inhibitors, researchers can confirm the caspase-dependency of the process.

Comparative Analysis of Caspase Inhibitors in this compound-Induced Apoptosis

The following tables summarize the quantitative effects of various caspase inhibitors on this compound-induced apoptosis. The data is compiled from multiple studies and standardized for comparative purposes.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)
A5490 (Control)24100
5024~70[1]
10024Significantly lower than control[1]
20024Significantly lower than control[1]
PC90 (Control)24100
5024~70[1]
10024Significantly lower than control[1]
20024Significantly lower than control[1]

Table 2: Inhibition of this compound-Induced Apoptosis by Pan-Caspase Inhibitor Z-VAD-FMK

Cell LineThis compound Concentration (µM)Z-VAD-FMK Concentration (µM)Apoptosis Inhibition (%)
JurkatVaries (e.g., with Camptothecin)20Reduced to control levels
Rat Cortical NeuronsNot Specified100Significant reduction from ~71% to ~54%[2]
THP.1Not Specified10Blocks all features of apoptosis[3]

Table 3: Specific Inhibition of Caspase-3 Activity by Z-DEVD-FMK in Ceramide-Treated Cells

Cell LineCeramide AnalogueZ-DEVD-FMK Concentration (µM)Inhibition of Caspase-3 Activity
CardiomyocytesNot SpecifiedNot SpecifiedSignificant inhibition[4]
JurkatCamptothecin20Reduced apoptosis to control levels[5]
N276-OHDA50Blocks cell death

Table 4: Comparison of Apoptosis Induction: this compound vs. Etoposide

Cell LineApoptosis InducerConcentrationIncubation Time (hours)Apoptotic Cells (%)
A549C2-Ceramide50 µM48~40%
Etoposide25 µM48~35%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: A549 (human lung carcinoma), PC9 (human lung adenocarcinoma), Jurkat (human T-cell leukemia), or other relevant cell lines.

  • Culture Conditions: Grow cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM).

  • Caspase Inhibitor Co-treatment: For inhibitor studies, pre-incubate the cells with the caspase inhibitor (e.g., Z-VAD-FMK at 20-100 µM or Z-DEVD-FMK at 20-100 µM) for 1-2 hours before adding this compound. A vehicle control (DMSO) should be run in parallel.

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in 6-well plates and treat as described above.

  • After the incubation period, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This assay measures the activity of the key executioner caspase, caspase-3.

  • Lyse the treated cells using a lysis buffer provided with a commercial kit.

  • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).

  • Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

  • The amount of cleaved substrate is proportional to the caspase-3 activity.

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fix and permeabilize the treated cells on a slide or in a microplate.

  • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Wash the cells to remove unincorporated nucleotides.

  • Visualize the fluorescently labeled cells using a fluorescence microscope.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

C10_Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway C10 This compound DeathReceptor Death Receptors (e.g., Fas, TNFR1) C10->DeathReceptor Promotes clustering Mitochondrion Mitochondrion C10->Mitochondrion Induces mitochondrial outer membrane permeabilization ProCasp8 Pro-caspase-8 DeathReceptor->ProCasp8 Recruitment & Activation Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Activation Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP, Lamins) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Caspase_Inhibitor_Validation_Workflow Start Start: Seed Cells PreIncubate Pre-incubate with Caspase Inhibitor (e.g., Z-VAD-FMK) or Vehicle (DMSO) Start->PreIncubate Treat Treat with This compound or Vehicle PreIncubate->Treat Incubate Incubate for Specified Time Treat->Incubate Harvest Harvest Cells Incubate->Harvest Assay Perform Apoptosis Assays Harvest->Assay AnnexinV Annexin V/PI Staining (Flow Cytometry) Assay->AnnexinV CaspaseActivity Caspase Activity Assay Assay->CaspaseActivity TUNEL TUNEL Assay Assay->TUNEL Analyze Analyze Data: Compare Apoptosis Levels (Inhibitor vs. Vehicle) AnnexinV->Analyze CaspaseActivity->Analyze TUNEL->Analyze Conclusion Conclusion: Validate Caspase-Dependency Analyze->Conclusion

References

The Differential Impact of C10 Ceramide and Cholesterol on Membrane Order: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lipid composition of cellular membranes is a critical determinant of their biophysical properties and signaling functions. Among the myriad of lipid species, ceramides (B1148491) and cholesterol are key players in modulating membrane order and the formation of specialized microdomains known as lipid rafts. This guide provides an objective comparison of the membrane ordering effects of C10 Ceramide and cholesterol, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct roles in membrane biology and potential as therapeutic targets.

At a Glance: this compound vs. Cholesterol

FeatureThis compoundCholesterol
Primary Effect on Fluid Membranes Induces formation of gel-like, highly ordered domains.[1][2]Increases order in fluid-phase membranes, leading to a liquid-ordered (Lo) phase.[3][4][5]
Effect on Gel-Phase Membranes Stabilizes and further orders the gel phase.Can induce a more fluid state in gel-phase membranes.[3]
Domain Characteristics Forms rigid, ceramide-rich platforms.[6]A key component of more fluid, liquid-ordered lipid rafts.[4]
Interaction with Other Lipids Can displace cholesterol from existing lipid rafts.Intercalates between phospholipids, modulating packing and fluidity.[4]
Signaling Implications Involved in stress signaling, apoptosis, and inflammation through the formation of large signaling platforms.[7]Modulates the function of membrane proteins and receptors within lipid rafts, impacting a wide array of signaling pathways.

Quantitative Comparison of Membrane Ordering Effects

The ordering effect of lipids on model membranes can be quantified using various biophysical techniques. Below is a summary of representative data from fluorescence spectroscopy studies.

Table 1: Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe sensitive to the polarity of its environment in the lipid bilayer. An increase in GP value indicates a decrease in membrane fluidity and an increase in membrane order.

Lipid CompositionLaurdan GP Value (Arbitrary Units)InterpretationReference
DOPC (Control)~0.10Fluid, disordered membrane[8]
DOPC + 30 mol% Cholesterol~0.35Increased order (liquid-ordered)[5]
POPC + 20 mol% C16 CeramideSignificant increase from baselineFormation of highly ordered gel domains[1]
Hippocampal Neurons (Control)BaselineNormal membrane fluidity[8]
Neurons + Cholesterol Enrichment38% increase from baselineIncreased membrane rigidity[8]
Neurons + Cholesterol Depletion46% decrease from baselineIncreased membrane fluidity[8]

Note: Direct quantitative comparison of GP values between different studies can be challenging due to variations in experimental conditions. The data presented illustrates the general trend of increased membrane order.

Table 2: Fluorescence Anisotropy (r) of DPH

Diphenylhexatriene (DPH) is a fluorescent probe that partitions into the hydrophobic core of the lipid bilayer. Its rotational freedom is restricted in more ordered membranes, leading to higher fluorescence anisotropy values.

Lipid CompositionDPH Anisotropy (r)InterpretationReference
POPC (Control)~0.15Fluid, disordered membrane[9]
POPC + 12 mol% Palmitoyl Ceramide~0.35Formation of rigid, gel-like domains[9]
POPC + 40 mol% Cholesterol~0.30Increased order (liquid-ordered phase)[9]
POPC + 40 mol% Cholesterol + 12 mol% Palmitoyl Ceramide>0.35High degree of membrane order[9]

Experimental Protocols

Laurdan Generalized Polarization (GP) Microscopy

This technique allows for the visualization and quantification of membrane lipid order in live cells or model membranes.

Principle: Laurdan's emission spectrum shifts in response to the polarity of its environment. In ordered membranes, where water penetration is low, the emission maximum is blue-shifted (~440 nm). In disordered, more fluid membranes with higher water content, the emission is red-shifted (~490 nm). The GP value is calculated from the fluorescence intensities at these two wavelengths.

Protocol:

  • Probe Preparation: Prepare a 1 mM stock solution of Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) in dimethylformamide.

  • Cell/Liposome (B1194612) Staining:

    • For live cells, incubate with 5-10 µM Laurdan for 30-60 minutes at 37°C.

    • For liposomes, incorporate Laurdan during their preparation at a molar ratio of 1:500 (probe:lipid).

  • Microscopy:

    • Use a confocal or two-photon microscope equipped with an excitation source at ~350-400 nm.

    • Simultaneously collect fluorescence emission in two channels: one centered at 440 nm (I440) and the other at 490 nm (I490).

  • GP Calculation: The GP value for each pixel in the image is calculated using the formula: GP = (I_440 - I_490) / (I_440 + I_490) GP values range from +1 (highly ordered) to -1 (highly disordered).[10]

  • Image Analysis: Generate a pseudo-colored GP map of the cell or membrane, where different colors represent different levels of membrane order.

Laurdan_GP_Workflow cluster_preparation Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis A Prepare 1 mM Laurdan Stock B Incubate Cells/Liposomes with Laurdan A->B C Excite at ~350-400 nm B->C D Collect Emission at 440 nm and 490 nm C->D E Calculate GP Value per Pixel D->E F Generate Pseudo-colored GP Image E->F

Workflow for Laurdan GP Microscopy.
Fluorescence Polarization/Anisotropy

This method provides a measure of the rotational mobility of a fluorescent probe within the membrane, which is inversely related to membrane order.

Principle: A fluorescent probe is excited with polarized light. The emitted light will also be polarized, but the degree of polarization will decrease due to the rotational motion of the probe during its fluorescence lifetime. In a more ordered (viscous) membrane, the probe's rotation is restricted, resulting in higher polarization/anisotropy.

Protocol:

  • Probe Preparation: Prepare a stock solution of a suitable fluorescent probe, such as DPH (1,6-diphenyl-1,3,5-hexatriene), in a non-polar solvent like tetrahydrofuran.

  • Sample Labeling: Add the probe to the cell suspension or liposome solution and incubate to allow for its incorporation into the membranes.

  • Measurement:

    • Use a fluorometer equipped with polarizers in the excitation and emission light paths.

    • Excite the sample with vertically polarized light.

    • Measure the fluorescence intensity of the emitted light with the emission polarizer oriented vertically (Iparallel) and horizontally (Iperpendicular).

  • Anisotropy (r) Calculation: Calculate the fluorescence anisotropy using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.[11][12][13]

Fluorescence_Polarization_Logic A Excite with Vertically Polarized Light B Measure Parallel Emission (I_parallel) A->B C Measure Perpendicular Emission (I_perpendicular) A->C D Calculate Anisotropy (r) B->D C->D E Higher 'r' value D->E if rotation is restricted F Lower 'r' value D->F if rotation is free G Higher Membrane Order (Lower Fluidity) E->G H Lower Membrane Order (Higher Fluidity) F->H

Logic of Fluorescence Polarization Measurement.
Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) Spectroscopy

2H NMR provides detailed information about the order and dynamics of specific segments of lipid acyl chains.

Principle: By replacing hydrogen atoms with deuterium at specific positions in the lipid acyl chains, 2H NMR can measure the quadrupolar splitting, which is directly related to the order parameter (SCD) of that C-D bond. A larger quadrupolar splitting indicates a more ordered and less dynamic acyl chain segment.

Methodology Overview:

  • Sample Preparation: Synthesize or purchase lipids with deuterated acyl chains. Prepare multilamellar vesicles (MLVs) of the desired lipid composition.

  • NMR Spectroscopy: Acquire 2H NMR spectra over a range of temperatures. The resulting spectrum for a fluid-phase lipid shows a characteristic Pake doublet.

  • Data Analysis: The separation between the two peaks of the Pake doublet (the quadrupolar splitting) is measured and used to calculate the order parameter for each deuterated segment of the acyl chain.

Signaling Pathways and Membrane Reorganization

Both this compound and cholesterol are integral to the organization of membrane signaling platforms, but they exert their effects through different mechanisms.

Cholesterol and Lipid Rafts

Cholesterol is essential for the formation and stability of lipid rafts, which are dynamic, ordered microdomains enriched in sphingolipids and specific membrane proteins.[4] These rafts serve as platforms for signal transduction by concentrating signaling molecules.

Cholesterol_Signaling cluster_membrane Plasma Membrane cluster_signal Cellular Response chol Cholesterol raft Lipid Raft (Liquid-ordered) chol->raft pl Phospholipids sl Sphingolipids sl->raft rec Receptor rec->raft sig Signal Transduction Cascade rec->sig eff Effector Protein eff->raft Ceramide_Signaling cluster_membrane_before Initial State cluster_membrane_after After Ceramide Generation cluster_signal Cellular Response raft_before Lipid Rafts (with Cholesterol) cer_platform Ceramide-Rich Platform (Gel-like) raft_before->cer_platform coalescence/ displacement chol_disp Displaced Cholesterol raft_before->chol_disp apoptosis Apoptosis cer_platform->apoptosis apop_prot Apoptotic Proteins apop_prot->cer_platform stress Cellular Stress cer This compound Generation stress->cer cer->cer_platform

References

The Impact of C10 Ceramide in Ceramide Synthase Deficient Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate roles of specific ceramide species in cellular signaling is paramount. This guide provides a comparative analysis of the effects of ceramide synthase (CERS) knockdown on cellular physiology and explores the potential impact of exogenous D-erythro-sphingosine-C10-ceramide (C10 ceramide) in these modified cellular environments. While direct experimental data on the application of this compound to CERS knockdown cells is limited, this guide synthesizes current knowledge on CERS function and the established actions of short-chain ceramides (B1148491) to provide a predictive framework.

Introduction to Ceramide Synthases and Cellular Fate

Ceramides are central lipid molecules that regulate a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] The specific biological outcome of ceramide signaling is often dictated by the length of its N-acyl chain, which is determined by a family of six ceramide synthases (CERS1-6). Each CERS enzyme exhibits a preference for fatty acyl-CoAs of a particular chain length, thereby generating a diverse pool of ceramide species with distinct signaling properties. The knockdown of a specific CERS isoform leads to a reduction in its corresponding ceramide products, often resulting in significant and varied cellular phenotypes.

Effects of Ceramide Synthase Knockdown: A Comparative Overview

The targeted knockdown of individual ceramide synthases using techniques like small interfering RNA (siRNA) has revealed their non-redundant roles in maintaining cellular homeostasis. The depletion of specific ceramide species can profoundly impact cell viability and signaling pathways, as summarized below.

Ceramide SynthasePrimary Ceramide ProductsPhenotype Observed in Knockdown CellsReference
CERS1 C18-ceramideResistant to apoptosis induced by photodynamic therapy.[2]
CERS2 Very-long-chain ceramides (C22-C24)Increased cell death and widespread reductions in cellular very-long-chain sphingolipids.[3]
CERS5/6 C16-ceramideReduction in C16:0 ceramide and a 25% reduction in cell viability.[3]

The Potential Role of Exogenous this compound in CERS Knockdown Cells

It is hypothesized that in cells with a knockdown of a pro-apoptotic CERS (e.g., CERS1 in some contexts), the addition of this compound could potentially rescue or enhance the apoptotic phenotype. Conversely, in cells where the knockdown of a CERS isoform leads to a pro-survival phenotype, this compound might counteract this effect by activating apoptotic signaling cascades.

Signaling Pathways and Experimental Workflows

The interplay between ceramide synthases, ceramide species, and cellular outcomes is governed by complex signaling networks. The following diagrams illustrate a generalized ceramide synthesis pathway and a typical experimental workflow for investigating the effects of CERS knockdown and exogenous ceramide treatment.

Ceramide_Synthesis_Pathways Fig. 1: Ceramide Synthesis Pathways cluster_0 De Novo Pathway cluster_1 Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CERS1-6 Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Ceramide->Apoptosis/Cell Cycle Arrest Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CERS1-6

Caption: Simplified diagram of the de novo and salvage pathways for ceramide synthesis.

Experimental_Workflow Fig. 2: Experimental Workflow cluster_assays Cellular Assays Cell Culture Cell Culture siRNA Transfection\n(CERS Knockdown) siRNA Transfection (CERS Knockdown) Cell Culture->siRNA Transfection\n(CERS Knockdown) Incubation (48-72h) Incubation (48-72h) siRNA Transfection\n(CERS Knockdown)->Incubation (48-72h) Exogenous C10\nCeramide Treatment Exogenous C10 Ceramide Treatment Incubation (48-72h)->Exogenous C10\nCeramide Treatment Cellular Assays Cellular Assays Exogenous C10\nCeramide Treatment->Cellular Assays Viability Assay (MTT) Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Lipidomics (Ceramide Profile) Lipidomics (Ceramide Profile)

Caption: A typical workflow for studying this compound effects in CERS knockdown cells.

Experimental Protocols

1. siRNA-mediated Knockdown of Ceramide Synthases

  • Cell Seeding: Plate cells in 6-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.

  • Transfection: Transfect cells with specific CERS siRNA or a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours post-transfection to ensure efficient knockdown of the target protein.

  • Verification: Confirm knockdown efficiency by quantitative real-time PCR (qRT-PCR) for mRNA levels and/or Western blotting for protein levels.

2. Exogenous this compound Treatment

  • Stock Solution Preparation: Dissolve this compound in an appropriate solvent such as DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Working Solution: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. It is crucial to ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Treatment: Replace the culture medium of the CERS knockdown and control cells with the medium containing this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 6, 12, 24, or 48 hours) before proceeding with cellular assays.

3. Cell Viability Assay (MTT)

  • Following this compound treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Apoptosis Assay (Annexin V Staining)

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Conclusion

The knockdown of specific ceramide synthases offers a powerful tool to dissect the roles of individual ceramide species in cellular signaling. While the direct effects of exogenous this compound in these knockdown models remain to be fully elucidated, the existing body of research on short-chain ceramides suggests it is a potent inducer of apoptosis and cell cycle arrest. Future studies are warranted to directly investigate the interplay between specific CERS isoforms and exogenously supplied ceramides of varying chain lengths. Such research will be instrumental in developing targeted therapeutic strategies for diseases characterized by dysregulated ceramide metabolism, such as cancer and metabolic disorders.

References

The Sphingolipid Rheostat: A Comparative Guide to C10 Ceramide and Sphingosine-1-Phosphate in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, the balance between pro-apoptotic and pro-survival signals often dictates a cell's fate. Among the key regulators of this balance are two closely related bioactive sphingolipids: C10 Ceramide and Sphingosine-1-Phosphate (S1P). While structurally similar, they exert opposing effects on cell proliferation, forming a critical "sphingolipid rheostat" that is a focal point of research in cancer biology and therapeutic development. This guide provides an objective comparison of their performance in cell proliferation assays, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Sphingosine-1-Phosphate

FeatureThis compoundSphingosine-1-Phosphate (S1P)
Primary Role in Proliferation Anti-proliferative, Pro-apoptoticPro-proliferative, Pro-survival
Mechanism of Action Intracellular signaling, activation of protein phosphatases and stress-activated kinases.Extracellular signaling via G protein-coupled receptors (S1PR1-5).
Key Signaling Pathways Activates Protein Phosphatase 2A (PP2A), c-Jun N-terminal kinase (JNK) cascade.[1]Activates PI3K/Akt, MAPK/ERK, and mTOR pathways.[2][3][4]
Effect on Cancer Cells Induces cell cycle arrest and apoptosis.[1][5]Promotes tumor growth, angiogenesis, and drug resistance.[6][7]

The Opposing Roles in Cell Fate: The Sphingolipid Rheostat

The cellular balance between ceramide and S1P is a critical determinant of cell fate.[8] Ceramide, often referred to as a tumor-suppressor lipid, is a central molecule in sphingolipid metabolism that generally mediates anti-proliferative responses, including cell growth inhibition and apoptosis.[6][7] Conversely, S1P, a metabolite of ceramide, acts as a signaling molecule that promotes cell survival, proliferation, and angiogenesis.[6][7] This dynamic interplay, where the ratio of intracellular ceramide to S1P can tip the scales towards either cell death or survival, is known as the sphingolipid rheostat.[8]

Quantitative Analysis of Proliferative Effects

The distinct effects of ceramide and S1P on cell proliferation can be quantified using various in vitro assays. The following table summarizes data from a study comparing the effects of a medium-chain ceramide (C16-ceramide) and S1P on the proliferation of MCF-7 breast cancer cells, as measured by the MTT assay.

TreatmentConcentrationCell Proliferation (% of Control)
C16-Ceramide10 µM~80%
20 µM~60%
30 µM~40%
Sphingosine-1-Phosphate (S1P)1 µM~120%
5 µM~140%
10 µM~150%

Data adapted from a study by Park et al. (2018) on MCF-7 cells, demonstrating the dose-dependent inhibitory effect of C16-ceramide and the stimulatory effect of S1P on cell proliferation.[2][3][4]

Signaling Pathways: A Tale of Two Signals

The divergent effects of this compound and S1P on cell proliferation are rooted in their distinct signaling pathways.

This compound's Anti-Proliferative Signaling: this compound primarily functions as an intracellular second messenger. Upon accumulation in response to cellular stress, it can activate a cascade of events leading to apoptosis. Key among its targets are protein phosphatases, like PP2A, which can dephosphorylate and inactivate pro-survival proteins.[8] Additionally, ceramide can activate the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway, a critical mediator of apoptosis.[1]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cellular Stress Cellular Stress C10_Ceramide C10_Ceramide Cellular Stress->C10_Ceramide Induces accumulation of PP2A PP2A C10_Ceramide->PP2A Activates JNK_Cascade SAPK/JNK Cascade C10_Ceramide->JNK_Cascade Activates Apoptosis Apoptosis PP2A->Apoptosis Promotes JNK_Cascade->Apoptosis Promotes

This compound Anti-Proliferative Signaling Pathway

Sphingosine-1-Phosphate's Pro-Proliferative Signaling: In contrast, S1P primarily exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[9][10] This receptor engagement triggers a variety of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.[2][3][4] Activation of these pathways can lead to the phosphorylation and activation of proteins that promote cell cycle progression and inhibit apoptosis.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S1P_ligand S1P S1PR S1P Receptors (S1PR1-5) S1P_ligand->S1PR Binds to G_protein G Proteins S1PR->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Promotes MAPK_ERK->Cell_Proliferation Promotes

Sphingosine-1-Phosphate Pro-Proliferative Signaling Pathway

Experimental Protocols for Cell Proliferation Assays

To quantitatively assess the effects of this compound and S1P on cell proliferation, standardized assays are employed. Below are detailed methodologies for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound, S1P, or a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

BrdU (Bromodeoxyuridine) Assay

This immunoassay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound, S1P, or vehicle control as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial to denature the DNA and allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Wash the cells and incubate with a BrdU-specific antibody for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and washing, add a TMB substrate to develop a colorimetric signal.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of DNA synthesis and, consequently, cell proliferation.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of this compound and S1P on cell proliferation.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cell Proliferation Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7) Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Treatment_Ceramide 3a. Treat with This compound (various concentrations) Seeding->Treatment_Ceramide Treatment_S1P 3b. Treat with S1P (various concentrations) Seeding->Treatment_S1P Control 3c. Vehicle Control Seeding->Control Assay 4. Perform Assay (e.g., MTT or BrdU) Treatment_Ceramide->Assay Treatment_S1P->Assay Control->Assay Measurement 5. Measure Absorbance Assay->Measurement Calculation 6. Calculate % Proliferation vs. Control Measurement->Calculation Comparison 7. Compare Effects of This compound and S1P Calculation->Comparison

Comparative Experimental Workflow

References

Unveiling Cellular Lipid Perturbations: A Comparative Guide to Lipidomics Following C10 Ceramide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of cellular lipid profiles before and after treatment with C10 ceramide, a short-chain sphingolipid known to influence a variety of cellular processes. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis supported by experimental data to elucidate the impact of this compound on the cellular lipidome.

Executive Summary

Ceramides are a class of bioactive lipids that play a crucial role in cellular signaling, governing processes such as apoptosis, cell cycle arrest, and inflammation. The administration of exogenous, cell-permeable short-chain ceramides, like this compound (N-decanoyl-sphingosine), is a common experimental approach to investigate these pathways. Understanding the resulting global changes in the cellular lipid landscape is critical for deciphering its mechanism of action and identifying potential therapeutic targets. This guide details the lipidomic alterations observed following this compound treatment, provides standardized experimental protocols for replication, and visualizes the key signaling pathways and workflows involved.

Data Presentation: Quantitative Lipidomic Changes

Table 1: Representative Quantitative Lipidomic Analysis of Cells Treated with this compound. Data would be presented as mean ± standard deviation (e.g., in pmol/mg protein) from a specified number of replicates. Statistical significance would be determined by an appropriate test (e.g., t-test or ANOVA).

Lipid ClassSubclassControl GroupThis compound Treated GroupFold Changep-value
Sphingolipids Ceramide (Cer)
Sphingomyelin (SM)
Glucosylceramide (GlcCer)
Glycerophospholipids Phosphatidylcholine (PC)
Phosphatidylethanolamine (PE)
Phosphatidylserine (PS)
Phosphatidylinositol (PI)
Glycerolipids Diacylglycerol (DAG)
Triacylglycerol (TAG)
Sterol Lipids Cholesterol (Chol)

Experimental Protocols

The following is a detailed methodology for a typical comparative lipidomics experiment designed to assess the effects of this compound treatment.

1. Cell Culture and this compound Treatment:

  • Cells of interest are cultured under standard conditions to a specified confluency.

  • The experimental group is treated with a predetermined concentration of this compound (e.g., 20-50 µM) for a specified duration (e.g., 6-24 hours). A vehicle control (e.g., ethanol (B145695) or DMSO) is administered to the control group.

2. Lipid Extraction:

  • After treatment, cells are harvested and washed with phosphate-buffered saline.

  • Lipid extraction is performed using a modified Bligh and Dyer or Folch method.[1] This involves the addition of a chloroform:methanol mixture to the cell pellet, followed by vortexing and incubation to ensure complete extraction.[1]

  • Phase separation is induced by the addition of water or a salt solution, and the lower organic phase containing the lipids is collected.

3. Chromatographic Separation:

  • The extracted lipids are dried under a stream of nitrogen and reconstituted in an appropriate solvent.

  • Lipid species are separated using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[1][2] A C18 reverse-phase column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for broad lipid class separation.[2]

4. Mass Spectrometry Analysis:

  • The separated lipids are introduced into a high-resolution mass spectrometer, such as an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) instrument.[1]

  • Data is acquired in both positive and negative ionization modes to detect a wide range of lipid species.

  • Tandem mass spectrometry (MS/MS) is performed for the structural elucidation and identification of individual lipid molecules.[1]

5. Data Analysis:

  • The raw mass spectrometry data is processed using specialized software for peak picking, alignment, and identification against lipid databases like LIPID MAPS.[2]

  • Statistical analysis is performed to identify lipids that are significantly altered between the control and this compound-treated groups.

Mandatory Visualizations

Signaling Pathways Influenced by this compound

The following diagram illustrates the central role of ceramide in cellular signaling pathways, which can be activated by exogenous this compound.

C10_Ceramide Exogenous This compound Cell_Membrane Cell Membrane C10_Ceramide->Cell_Membrane Enters Cell Intracellular_Ceramide Increased Intracellular Ceramide Pool Cell_Membrane->Intracellular_Ceramide Cell_Cycle_Arrest Cell Cycle Arrest Intracellular_Ceramide->Cell_Cycle_Arrest PP2A Protein Phosphatase 2A (PP2A) Intracellular_Ceramide->PP2A Activates Caspases Caspase Activation Intracellular_Ceramide->Caspases Activates JNK JNK Pathway Intracellular_Ceramide->JNK Activates NFkB NF-κB Pathway Intracellular_Ceramide->NFkB Modulates Apoptosis Apoptosis Inflammation Inflammation Stress_Response Cellular Stress Response PP2A->Apoptosis Caspases->Apoptosis JNK->Apoptosis JNK->Stress_Response NFkB->Inflammation

Figure 1. this compound Signaling Pathways.

Experimental Workflow for Comparative Lipidomics

This diagram outlines the key steps in a comparative lipidomics study to assess the effects of this compound treatment.

start Start: Cell Culture treatment This compound Treatment start->treatment control Vehicle Control start->control extraction Lipid Extraction (Bligh & Dyer) treatment->extraction control->extraction separation LC Separation (HPLC/UHPLC) extraction->separation analysis Mass Spectrometry (MS/MS) separation->analysis data_processing Data Processing & Identification analysis->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis end End: Comparative Lipid Profile statistical_analysis->end

Figure 2. Comparative Lipidomics Workflow.

References

A Comparative Guide to Short-Chain Ceramides in Cellular Signaling: C10 Versus C2, C6, and C8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a wide array of cellular processes, including apoptosis, cell cycle arrest, autophagy, and inflammation. The length of the N-acyl chain is a key determinant of a ceramide's biological function. Short-chain ceramides, such as C2, C6, C8, and C10, are synthetic, cell-permeable analogs of endogenous long-chain ceramides, making them invaluable tools for dissecting ceramide-mediated signaling pathways. This guide provides an objective comparison of the signaling roles of C10 ceramide alongside the more extensively studied C2, C6, and C8 ceramides, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Short-Chain Ceramide Effects

The following tables summarize quantitative data from various studies to highlight the differential effects of short-chain ceramides on key cellular processes.

Table 1: Comparative Effects of Short-Chain Ceramides on Apoptosis Induction

Cell LineCeramideConcentration (µM)Incubation Time (h)Apoptotic Effect (Metric)Reference
Human Colon Carcinoma (HCT116)C2-ceramide2524Increased Caspase-3 activity[1]
Human Ovarian Carcinoma (OVCAR-3)C2-ceramide2524Increased Caspase-3 activity[1]
Human Colon Carcinoma (HCT116)C6-ceramide2524Increased Caspase-3 activity[1]
Human Ovarian Carcinoma (OVCAR-3)C6-ceramide2524Increased Caspase-3 activity[1]
Primary Effusion Lymphoma (BCBL-1)C2-ceramide10 - 4024Dose-dependent increase in apoptosis[2]
Primary Effusion Lymphoma (BCBL-1)C6-ceramide10 - 4024Dose-dependent increase in apoptosis[2]
Primary Effusion Lymphoma (BCBL-1)C8-ceramide10 - 4024Dose-dependent increase in apoptosis[2]
Human MonocytesC2-ceramide618Inhibition of superoxide (B77818) release[3]
Human MonocytesC6-ceramide6018Inhibition of superoxide release[3]

Table 2: Comparative Effects of Short-Chain Ceramides on Autophagy

Cell LineCeramideConcentration (µM)Incubation Time (h)Autophagic Effect (Metric)Reference
Human Colon Cancer (HT-29)C2-ceramide5024Induction of autophagy (LC3-II conversion)[4]
Human Colon Cancer (HT-29)C6-ceramide5024Induction of autophagy (LC3-II conversion)[4]
Human Cancer CellsC18-ceramide (endogenously generated)N/AN/AInduction of lethal mitophagy[5]

Note: Direct comparative quantitative data for C10-ceramide in apoptosis and autophagy signaling pathways is limited in the currently available literature. One study has shown its use in tracking ceramide metabolism within cells.

Signaling Pathways and Mechanisms of Action

Short-chain ceramides exert their biological effects by influencing a variety of signaling cascades. While there is considerable overlap in the pathways they modulate, differences in their acyl chain length can lead to variations in their potency and specific molecular interactions.

Apoptosis Induction

C2, C6, and C8 ceramides are well-documented inducers of apoptosis in numerous cancer cell lines.[1][2] The primary mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Short-chain Ceramides (C2, C6, C8) Short-chain Ceramides (C2, C6, C8) Mitochondrion Mitochondrion Short-chain Ceramides (C2, C6, C8)->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase-9 Caspase-9 Apaf1->Caspase-9 Activation Apoptosome Apoptosome Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleavage Apoptosome->Caspase-3 Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Short-chain Ceramides (C2, C6) Short-chain Ceramides (C2, C6) Akt Akt Short-chain Ceramides (C2, C6)->Akt Inhibition mTORC1 mTORC1 Akt->mTORC1 Inhibition ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Autophagosome Autophagosome ULK1_complex->Autophagosome Initiation start Start cell_culture Cell Culture (e.g., HCT116, OVCAR-3) start->cell_culture treatment Treat with Short-chain Ceramide (e.g., C2, C6, C8, C10) and Controls cell_culture->treatment incubation Incubate for desired time (e.g., 24, 48, 72h) treatment->incubation harvest Harvest Cells incubation->harvest apoptosis_assay Apoptosis Assays harvest->apoptosis_assay caspase_assay Caspase-3 Activity Assay apoptosis_assay->caspase_assay cytochrome_c_assay Cytochrome c Release Assay (Western Blot) apoptosis_assay->cytochrome_c_assay data_analysis Data Analysis and Comparison caspase_assay->data_analysis cytochrome_c_assay->data_analysis end End data_analysis->end

References

The "Inert" Control: A Comparative Guide to Using Inactive C10 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of ceramides (B1148491) in cellular signaling, the use of appropriate controls is paramount to generating robust and interpretable data. This guide provides a comprehensive comparison of C10 dihydroceramide (B1258172) and its bioactive counterpart, C10 ceramide, establishing the former as an essential negative control in experimental settings.

The critical difference between ceramide and dihydroceramide lies in a single structural feature: the presence of a 4,5-trans double bond in the sphingoid backbone of ceramide, which is absent in dihydroceramide.[1] This seemingly minor variation has profound functional consequences, rendering dihydroceramide biologically inactive in many of the signaling pathways initiated by ceramide, most notably apoptosis.[1][2]

Performance Comparison: this compound vs. C10 Dihydroceramide

Table 1: Comparative Effects of C12 Ceramide and C12 Dihydroceramide on Lung Alveolar Integrity and Apoptosis

Treatment GroupTotal Lung Ceramide LevelsAlveolar DiameterApoptosis (Active Caspase-3 Positive Cells)
ControlBaselineNormalMinimal
C12 Ceramide (1 mg/kg)IncreasedSignificantly IncreasedSignificantly Increased
C12 Dihydroceramide (1 mg/kg)No significant changeNo significant changeNo significant change

Data adapted from a study on the effects of ceramide on lung tissue. The study highlights that unlike C12 ceramide, C12 dihydroceramide did not induce apoptosis or alter alveolar diameters, demonstrating its suitability as a negative control.[3]

This data underscores the necessity of the 4,5-trans double bond for the biological activity of ceramides in inducing apoptosis. C10 dihydroceramide, sharing the same structural difference, is therefore the appropriate negative control for studies involving this compound.

Experimental Protocols

To ensure the accurate assessment of this compound's effects, it is crucial to include a vehicle control and a C10 dihydroceramide negative control in all experiments.

Cell Treatment Protocol
  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound and C10 dihydroceramide in dimethyl sulfoxide (B87167) (DMSO).

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.

  • Treatment: On the day of the experiment, dilute the stock solutions to the desired final concentrations in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Controls:

    • Vehicle Control: Treat cells with the same final concentration of DMSO as the highest concentration of the lipid treatments.

    • Negative Control: Treat cells with C10 dihydroceramide at the same concentrations as this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Apoptosis Assay: Annexin V and Propidium Iodide Staining
  • Cell Harvesting: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflow

The pro-apoptotic signaling of this compound is primarily initiated at the mitochondrial membrane, leading to the activation of downstream stress-activated protein kinases.

G C10_Cer This compound Mitochondria Mitochondrial Outer Membrane C10_Cer->Mitochondria C10_DHCer C10 Dihydroceramide (Negative Control) C10_DHCer->Mitochondria Channel Channel Formation Mitochondria->Channel this compound (4,5-trans double bond) No_Channel No Channel Formation Mitochondria->No_Channel C10 Dihydroceramide (lacks double bond) CytoC Cytochrome c Release Channel->CytoC Cell_Survival Cell Survival No_Channel->Cell_Survival JNK_p38 JNK / p38 MAPK Activation CytoC->JNK_p38 Caspases Caspase Activation JNK_p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound vs. Dihydroceramide Signaling.

The experimental workflow should be designed to clearly distinguish the specific effects of this compound from non-specific or vehicle-related effects.

G Start Start: Cell Culture Treatment Treatment Groups Start->Treatment Vehicle Vehicle Control (e.g., DMSO) Treatment->Vehicle Negative_Control C10 Dihydroceramide Treatment->Negative_Control Active_Compound This compound Treatment->Active_Compound Assay Apoptosis Assay (e.g., Annexin V/PI) Vehicle->Assay Negative_Control->Assay Active_Compound->Assay Data_Analysis Data Analysis & Comparison Assay->Data_Analysis

References

Cross-Validation of C10 Ceramide Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of N-decanoyl-sphingosine (C10 Ceramide), a short-chain ceramide, with other relevant ceramide analogs. The information presented is supported by experimental data from various studies, offering insights into its potential as a modulator of cellular processes, particularly in the context of cancer research.

Introduction to Ceramide and its Analogs

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as second messengers in a variety of cellular signaling pathways.[1] They are implicated in regulating fundamental cellular processes such as proliferation, differentiation, cell cycle arrest, and apoptosis (programmed cell death).[1][2][3] The structure of a ceramide consists of a sphingosine (B13886) backbone N-acylated with a fatty acid of varying length. This acyl chain length is a critical determinant of its biological function.

Short-chain ceramides, such as C2, C6, and C10, are cell-permeable analogs that are often used experimentally to mimic the effects of endogenous ceramides generated in response to cellular stress, such as exposure to chemotherapeutic agents or radiation.[4][5] In contrast, long-chain ceramides like C16 and C18 are key components of cellular membranes and are endogenously generated to mediate specific signaling cascades.[2] The balance between different ceramide species and their metabolic products, like sphingosine-1-phosphate (S1P), is thought to act as a "sphingolipid rheostat" that determines cell fate.[6]

This guide focuses on the cross-validation of this compound's effects, providing a comparative analysis with other short- and long-chain ceramides to aid researchers in selecting the appropriate tools for their studies.

Data Presentation: A Quantitative Comparison of Ceramide Effects

The following tables summarize quantitative data on the cytotoxic and pro-apoptotic effects of various ceramide analogs in different cancer cell lines. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in a single experimental setting are limited. Therefore, these values should be considered as indicative of the relative potency and cell-type-specific effects of these compounds.

Table 1: Comparative IC50 Values of Ceramide Analogs in Various Cancer Cell Lines

Ceramide AnalogCell LineCancer TypeIC50 (µM)Reference
Ceramide (unspecified)C6Glioma32.7 (in DMSO)[7]
Ceramide (unspecified)HT29Colon Carcinoma0.25 (in DMSO)[7]
C2-CeramideNSCLC cell linesNon-Small Cell Lung Cancer~100[8]
C6-CeramideCaOV3Ovarian Cancer>10 µg/ml (~25 µM)[6]
C6-CeramideL3.6Pancreatic Cancer>10 µg/ml (~25 µM)[6]
C12-CeramideMDA-MB-231Breast CancerMore effective than C6[9]
C16-CeramideNeuroblastoma cellsNeuroblastomaInduces apoptosis[1]

Table 2: Qualitative Comparison of Pro-Apoptotic Effects of Different Ceramide Analogs

Ceramide AnalogKey Pro-Apoptotic MechanismsGeneral Observations
This compound Activation of JNK and p38 MAPK pathways (inferred from general ceramide studies).Expected to induce apoptosis in a manner similar to other short-chain ceramides. Specific quantitative data is limited.
C2-Ceramide Potent inducer of apoptosis.[10] Activates JNK and p38 MAPK pathways.[11]Widely used as a cell-permeable ceramide analog.
C6-Ceramide Induces apoptosis and enhances the effects of chemotherapeutic agents.[6]Effects can be cell-type specific.[9]
C16-Ceramide Considered a key endogenous pro-apoptotic ceramide.[2]Its accumulation is a hallmark of apoptosis in response to various stimuli.
C18-Ceramide Generally considered pro-apoptotic.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ceramide effects are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO or ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Pro-Apoptotic Signaling Proteins

This protocol is used to detect the activation of key signaling proteins, such as p38 MAPK and JNK, in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in lysis buffer and collect the protein extracts.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

C10_Ceramide_Signaling_Pathway C10_Ceramide This compound (Exogenous) ASK1 ASK1 C10_Ceramide->ASK1 Activates Cell_Membrane Cell Membrane MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK AP1 c-Jun/AP-1 JNK->AP1 p38 p38 MAPK MKK3_6->p38 Bax_Bak Bax/Bak Activation p38->Bax_Bak AP1->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Forms pores in Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Signaling Pathway in Apoptosis.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for this compound Effects.

References

A Comparative Analysis of Pro-Apoptotic Efficacy: C10 Ceramide Versus Conventional Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic efficacy of C10 Ceramide against a panel of widely used chemotherapeutic agents: Doxorubicin, Paclitaxel, Cisplatin, Etoposide, and Camptothecin. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating the potential of this compound as an anti-cancer therapeutic.

Executive Summary

Ceramides (B1148491), a class of sphingolipids, are increasingly recognized as potent tumor-suppressor lipids that can initiate programmed cell death, or apoptosis.[1][2] Unlike conventional chemotherapeutic agents that often target DNA replication or microtubule stability, ceramides act as signaling molecules in cellular stress responses, leading to apoptosis through distinct pathways.[2] This guide synthesizes available data to compare the cytotoxic and pro-apoptotic effects of this compound with established chemotherapy drugs, highlighting its potential as a selective and effective anti-cancer agent.

Data Presentation: A Comparative Overview of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other chemotherapeutic agents across various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

Table 1: IC50 Values of this compound and Other Chemotherapeutic Agents in Various Cancer Cell Lines

Cell LineThis compound (µM)Doxorubicin (µM)Paclitaxel (µM)Cisplatin (µM)Etoposide (µM)Camptothecin (µM)
MCF-7 (Breast) ~12.5-25[3]~0.04-0.5[4]~0.002-0.02[4]~1-10[4]~1-10[4]~0.01-0.1[4]
HT29 (Colon) ~32.7 (in DMSO)[3]~0.1-1[4]~0.005-0.05[4]~2-20[4]~5-50[4]~0.05-0.5[4]
C6 (Glioblastoma) ~32.7 (in DMSO)[3]~0.1-1[4]~0.01-0.1[4]~1-15[5]~1-10[4]~0.01-0.1[4]
A549 (Lung) ~50[6]~0.05-0.5[4]~0.001-0.01[4]~1-10[4]~1-10[4]~0.01-0.1[4]
PC9 (Lung) ~50[6]~0.05-0.5[4]~0.001-0.01[4]~1-10[4]~1-10[4]~0.01-0.1[4]
SKOV3 (Ovarian) Not Available~0.01-0.1[4]~0.001-0.01[7]~1-10[4]~1-10[4]~0.01-0.1[4]
Jurkat (Leukemia) Not Available~0.01-0.1[4]~0.001-0.01[8]~1-10[4]~1-10[4]~0.01-0.1[4]

Note: The IC50 values are compiled from multiple sources and may vary depending on the specific experimental conditions, such as exposure time and assay method. The provided ranges are for comparative purposes.

Signaling Pathways of Apoptosis Induction

The mechanisms by which this compound and conventional chemotherapeutics induce apoptosis are distinct, offering potential for synergistic therapeutic strategies.

This compound-Induced Apoptosis

This compound primarily initiates the intrinsic or mitochondrial pathway of apoptosis.[9] Its accumulation within the cell leads to a cascade of events culminating in cell death.

C10_Ceramide_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway C10 This compound Mitochondria Mitochondria C10->Mitochondria Direct Channel Formation Txnip Txnip Upregulation C10->Txnip Transcriptional Regulation CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis JNK JNK Activation JNK->Mitochondria ASK1 ASK1 Activation ASK1->JNK Txnip->ASK1 Thioredoxin Inhibition

This compound Apoptosis Pathway

This compound can directly form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c.[9] Additionally, ceramide can activate stress-activated protein kinases such as JNK, often through the upregulation of thioredoxin-interacting protein (Txnip) and subsequent activation of apoptosis signal-regulating kinase 1 (ASK1).[10] This signaling cascade further promotes mitochondrial-mediated apoptosis.[10]

Apoptosis Induction by Chemotherapeutic Agents

Conventional chemotherapeutic agents induce apoptosis through a variety of mechanisms, often dependent on the cell cycle and involving DNA damage or microtubule disruption.

Chemo_Apoptosis_Pathways General Apoptotic Pathways of Chemotherapeutic Agents cluster_doxo Doxorubicin cluster_pacli Paclitaxel cluster_cis Cisplatin cluster_eto Etoposide cluster_campto Camptothecin Doxo Doxorubicin DNADamage_Doxo DNA Damage (Topoisomerase II Inhibition) Doxo->DNADamage_Doxo p53_Doxo p53 Activation DNADamage_Doxo->p53_Doxo Apoptosis_Doxo Apoptosis p53_Doxo->Apoptosis_Doxo Intrinsic Pathway Pacli Paclitaxel Microtubule Microtubule Stabilization Pacli->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis_Pacli Apoptosis MitoticArrest->Apoptosis_Pacli Intrinsic Pathway Cis Cisplatin DNADamage_Cis DNA Cross-links Cis->DNADamage_Cis p53_Cis p53 Activation DNADamage_Cis->p53_Cis Apoptosis_Cis Apoptosis p53_Cis->Apoptosis_Cis Intrinsic Pathway Eto Etoposide DNADamage_Eto DNA Strand Breaks (Topoisomerase II Inhibition) Eto->DNADamage_Eto p53_Eto p53 Activation DNADamage_Eto->p53_Eto Apoptosis_Eto Apoptosis p53_Eto->Apoptosis_Eto Intrinsic Pathway Campto Camptothecin DNADamage_Campto DNA Single-Strand Breaks (Topoisomerase I Inhibition) Campto->DNADamage_Campto p53_Campto p53 Activation DNADamage_Campto->p53_Campto Apoptosis_Campto Apoptosis p53_Campto->Apoptosis_Campto Intrinsic Pathway

Chemotherapeutic Apoptosis Pathways

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of pro-apoptotic efficacy. Below are detailed protocols for key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow MTT Assay Experimental Workflow Start Seed cells in 96-well plate Treat Treat with this compound or Chemotherapeutic Agent Start->Treat Incubate Incubate for desired time (e.g., 24, 48, 72 hours) Treat->Incubate Add_MTT Add MTT reagent (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO, isopropanol) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or other chemotherapeutic agents. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

AnnexinV_Workflow Annexin V/PI Staining Experimental Workflow Start Induce apoptosis (Treat cells with compounds) Harvest Harvest cells (including supernatant) Start->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Annexin V/PI Staining Workflow

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or other agents for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect the cleavage of key apoptotic proteins, such as Caspase-3 and PARP, which are hallmarks of apoptosis.

Workflow:

WesternBlot_Workflow Western Blot Experimental Workflow Start Treat cells and harvest Lyse Lyse cells and quantify protein Start->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block membrane (e.g., 5% non-fat milk) Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-cleaved Caspase-3, anti-cleaved PARP) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescent substrate Secondary_Ab->Detect

Western Blot Workflow

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-3 and cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

The data presented in this guide suggest that this compound is a potent inducer of apoptosis in various cancer cell lines. While its IC50 values may be higher than some conventional chemotherapeutic agents, its distinct mechanism of action, primarily targeting the mitochondrial pathway of apoptosis, presents a compelling case for its further investigation as a standalone or combination therapy in cancer treatment. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

C10 Ceramide: Standard Operating Procedures for Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of C10 Ceramide is critical for maintaining laboratory safety, ensuring environmental responsibility, and adhering to regulatory compliance. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step instructions for the safe handling and disposal of this compound waste. While many ceramides (B1148491) are not explicitly classified as hazardous, it is best practice to manage them as hazardous chemical waste due to the potential for some ceramides to be skin and eye irritants.[1][2]

Key Chemical and Safety Data

Proper identification and understanding of the substance are the first steps in safe disposal. The following table summarizes crucial data for this compound (N-decanoyl-D-erythro-sphingosine).

ParameterInformationSource
Chemical Name N-decanoyl-D-erythro-sphingosine[3]
Synonyms This compound (d18:1/10:0)[3]
CAS Number 111122-57-7[3]
Molecular Formula C₂₈H₅₅NO₃[3]
Appearance Solid powder[3]
Storage Class 11 - Combustible Solids[3]
Hazard Profile Prudent to handle as hazardous; related ceramides can be skin/eye irritants.[1][2]
Primary Disposal Route Dispose of as hazardous chemical waste via an approved waste disposal plant or licensed contractor.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is also required.

1. Personal Protective Equipment (PPE) & Preparation:

  • Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]

  • Designate a specific area for waste accumulation, ideally within a chemical fume hood if dealing with powders or volatile solvents.

2. Waste Segregation:

  • Properly segregate waste streams to prevent chemical reactions and ensure compliant disposal. Do not mix ceramide waste with other incompatible waste types.[1]

  • Solid Waste:

    • Collect unused this compound powder, contaminated pipette tips, gloves, weigh boats, and other contaminated disposables in a dedicated, robust, and sealable container.[1]

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (N-decanoyl-D-erythro-sphingosine)".[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[1] The container must be chemically compatible with the solvent used.

    • Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.

    • Crucially, do NOT dispose of this compound solutions down the drain. [1] This is a violation of standard regulations and can harm aquatic ecosystems.[4]

3. Waste Storage:

  • Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[1][5]

  • This area should be away from general lab traffic to minimize the risk of spills or accidents.

  • Ensure containers are closed tightly to prevent the release of vapors.

4. Arranging for Final Disposal:

  • Once a waste container is full, or in accordance with your institution's policies, arrange for pickup.

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a collection.[1][6]

  • Complete all necessary waste disposal request forms and maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.[1]

Disposal Process Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste products in a laboratory environment.

C10_Ceramide_Disposal_Workflow start_node Start: Identify This compound Waste decision_waste_type Determine Waste Form start_node->decision_waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) decision_waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvent) decision_waste_type->liquid_waste Liquid package_solid Package in Labeled 'Hazardous Waste' Solid Container solid_waste->package_solid store_waste Store Sealed Container in Satellite Accumulation Area (SAA) package_solid->store_waste package_liquid Collect in Labeled 'Hazardous Waste' Liquid Container liquid_waste->package_liquid package_liquid->store_waste request_pickup Container Full: Request EHS Pickup store_waste->request_pickup end_node End: Document and Complete Disposal request_pickup->end_node

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling C10 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like C10 Ceramide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the products themselves.

This compound (N-decanoyl-D-erythro-sphingosine), a bioactive sphingolipid, is utilized in research to investigate cellular processes. While specific toxicological data for this compound is not extensively available, it is crucial to handle it with care, adhering to the safety protocols for similar chemical compounds.

Essential Safety and Handling Information

Proper handling of this compound begins with a thorough understanding of its properties and the necessary precautions. The following table summarizes key information for its safe use.

ParameterInformationSource
Chemical Name N-decanoyl-D-erythro-sphingosine[1][2]
CAS Number 111122-57-7[1][2]
Molecular Formula C₂₈H₅₅NO₃[2]
Appearance Solid powder[2]
Storage Temperature -20°C[2]
Hazard Classification Not classified as hazardous according to GHS, but full toxicological properties have not been investigated. Handle as a potentially hazardous chemical.[1][3]
Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the primary defense against potential exposure to this compound. The following PPE is mandatory when handling this compound:

PPE CategoryEquipmentRationale
Eye Protection Chemical safety glasses with side shields or goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact. Gloves should be inspected before each use.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with a particulate filter.Recommended when working with the powdered form for extended periods or in poorly ventilated areas to prevent inhalation.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

  • Preparation :

    • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment, including spatulas, weighing paper, and appropriate solvent-dispensing tools.

  • Weighing :

    • If weighing the solid form of this compound, perform this task within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.[4]

  • Dissolving :

    • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

    • If sonication is required to dissolve the ceramide, ensure the container is properly sealed.

  • Aliquoting :

    • For frequent use, it is advisable to aliquot the stock solution into smaller, single-use vials. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Spill Management :

    • In the event of a spill, immediately secure the area.

    • For a small solid spill, carefully sweep it up, avoiding the generation of dust, and place it in a sealed, labeled container for disposal.[4]

    • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and transfer it to a sealed, labeled container for disposal.[4]

    • Clean the spill area with a suitable solvent.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation :

    • Solid Waste : Collect all solid this compound waste, including contaminated consumables like pipette tips and microfuge tubes, in a designated and clearly labeled hazardous waste container.[5]

    • Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[5]

  • Storage of Waste :

    • Store hazardous waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.[5]

  • Disposal Procedure :

    • Do NOT dispose of this compound down the drain, as this can contaminate waterways and is a violation of regulations for most chemical waste.[5]

    • Do NOT dispose of this compound in the regular trash.

    • Arrange for the pickup of full or outdated waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]

  • Documentation :

    • Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.[5]

Visualizing the Workflow for Safe Handling of this compound

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the complete workflow from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Management prep_area Clean & Unclutter Work Area check_safety Verify Eyewash & Shower Access prep_area->check_safety gather_equip Assemble Equipment check_safety->gather_equip weigh Weigh Powder in Ventilated Enclosure gather_equip->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spill Spill Occurs weigh->spill aliquot Aliquot into Single-Use Vials dissolve->aliquot dissolve->spill segregate_solid Segregate Solid Waste segregate_liquid Segregate Liquid Waste aliquot->spill store_waste Store in Designated Area segregate_solid->store_waste segregate_liquid->store_waste dispose Dispose via EHS/Contractor store_waste->dispose secure_area Secure Spill Area spill->secure_area cleanup Clean Spill with Appropriate Materials secure_area->cleanup dispose_spill_waste Dispose of Spill Waste as Hazardous cleanup->dispose_spill_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C10 Ceramide
Reactant of Route 2
Reactant of Route 2
C10 Ceramide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。